Product packaging for Ethyl 2-bromopropionate-d3(Cat. No.:)

Ethyl 2-bromopropionate-d3

Cat. No.: B15141156
M. Wt: 184.05 g/mol
InChI Key: ARFLASKVLJTEJD-BMSJAHLVSA-N
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Description

Ethyl 2-bromopropionate-d3 is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 184.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B15141156 Ethyl 2-bromopropionate-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9BrO2

Molecular Weight

184.05 g/mol

IUPAC Name

ethyl 2-bromo-3,3,3-trideuteriopropanoate

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/i2D3

InChI Key

ARFLASKVLJTEJD-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)Br

Canonical SMILES

CCOC(=O)C(C)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromopropionate-d3 is the deuterium-labeled analogue of Ethyl 2-bromopropionate. This stable isotope-labeled compound serves as a valuable tool in pharmaceutical research and development, primarily as an internal standard for quantitative analysis and as a tracer in metabolic and pharmacokinetic studies. The incorporation of deuterium at the C3 position provides a distinct mass signature, allowing for its differentiation from the endogenous, non-labeled compound in biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of three deuterium atoms.

Table 1: Physicochemical Properties of this compound and Ethyl 2-bromopropionate
PropertyThis compoundEthyl 2-bromopropionate
Chemical Formula C₅H₆D₃BrO₂C₅H₉BrO₂
Molecular Weight 184.05 g/mol 181.03 g/mol [1]
CAS Number 1398066-14-2535-11-5[1]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point ~156-160 °C (lit.)156-160 °C (lit.)[1]
Density ~1.394 g/mL at 25 °C (lit.)1.394 g/mL at 25 °C (lit.)[1]
Refractive Index ~1.446 (n20/D) (lit.)1.446 (n20/D) (lit.)[1]
Isotopic Purity ≥ 99 atom % DN/A
Chemical Purity ≥ 98%≥ 98%

Note: Some physical properties for the deuterated compound are estimated based on the non-deuterated form due to a lack of specific experimental data.

Spectral Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with the significant difference being the absence of the signal corresponding to the methyl protons at the C3 position. The quartet for the methine proton and the quartet and triplet for the ethyl group protons would remain.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methyl group, which will be a triplet due to coupling with deuterium, and it will be shifted slightly upfield compared to the non-deuterated analogue.

    • ²H NMR: A deuterium NMR spectrum would show a singlet corresponding to the three deuterium atoms at the C3 position.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 184 and 186 with an approximate 1:1 ratio, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br). This is 3 mass units higher than the molecular ion of the non-deuterated compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, it can be synthesized by adapting established methods for the preparation of the non-deuterated compound, starting with a deuterated precursor. A general synthetic approach involves the esterification of 2-bromopropionic acid-d3 with ethanol.

Experimental Protocol: Synthesis of this compound (Adapted)

This protocol is adapted from the known synthesis of Ethyl 2-bromopropionate.

Materials:

  • 2-Bromopropionic acid-d3

  • Anhydrous ethanol

  • Sulfuric acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropionic acid-d3 in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation to yield crude this compound.

  • Purify the crude product by distillation under reduced pressure to obtain the final product.

G 2-Bromopropionic acid-d3 2-Bromopropionic acid-d3 Reaction_Vessel Esterification (Reflux, H₂SO₄ catalyst) 2-Bromopropionic acid-d3->Reaction_Vessel Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction_Vessel Workup Aqueous Workup (Extraction & Washing) Reaction_Vessel->Workup Purification Distillation Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard and tracer in pharmacokinetic and metabolic studies.

Use as an Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte of interest. This compound can be used as an internal standard for the quantification of non-deuterated Ethyl 2-bromopropionate or other structurally related compounds.

Tracer in Pharmacokinetic and Metabolic Studies

Deuterium-labeled compounds are valuable tools for investigating the metabolic fate of drugs.[2] The deuterium substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolism at the site of deuteration. This can be exploited to study metabolic pathways and to develop drugs with improved pharmacokinetic profiles.[2]

Experimental Protocol: In Vivo Pharmacokinetic Study (General)

This is a generalized protocol illustrating how this compound might be used in a preclinical pharmacokinetic study.

Study Design:

  • Test Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Test Article: A drug candidate that is metabolized to a compound for which Ethyl 2-bromopropionate can serve as a tracer, or a study where this compound itself is the subject of investigation.

  • Administration: Intravenous (IV) bolus or oral gavage.

  • Dosing: A specific dose of the test article co-administered with a known amount of this compound.

Procedure:

  • Acclimate the animals to the study conditions.

  • Administer the test article and this compound to the animals.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel.

  • Process the blood samples to obtain plasma.

  • Prepare the plasma samples for analysis by protein precipitation or liquid-liquid extraction.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug, its metabolites, and this compound.

  • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.

G cluster_animal_phase In Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Sample_Processing Plasma Separation & Extraction Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Quantification Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis

Caption: Workflow of a typical pharmacokinetic study.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a specialized chemical tool with significant applications in the field of drug discovery and development. Its primary utility as an internal standard and a metabolic tracer makes it an invaluable asset for researchers and scientists working to understand and optimize the pharmacokinetic and metabolic properties of new drug candidates. While detailed experimental data for the deuterated form is scarce, its properties and behavior can be largely inferred from its well-characterized non-deuterated analogue, allowing for its effective implementation in a research setting.

References

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 2-bromopropionate-d3, a crucial tool in modern pharmaceutical research and development.

Core Chemical Properties

This compound is the deuterium-labeled form of Ethyl 2-bromopropionate. Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, provides a molecule with nearly identical chemical properties to its non-labeled counterpart but with a distinct, higher mass. This property is invaluable for its primary application as an internal standard in quantitative bioanalytical methods.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundEthyl 2-bromopropionate
Molecular Formula C₅H₆D₃BrO₂C₅H₉BrO₂
Molecular Weight 184.05 g/mol [1]181.03 g/mol [2][3]
CAS Number 1398066-14-2535-11-5
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point Not specified (expected to be similar to non-deuterated form)156-160 °C[3]
Density Not specified (expected to be similar to non-deuterated form)1.394 g/mL at 25 °C[3]
Refractive Index Not specified (expected to be similar to non-deuterated form)n20/D 1.446[3]
Solubility Soluble in organic solvents like ether and alcohol; limited solubility in water.[4]Soluble in organic solvents like ether and alcohol; limited solubility in water.[4]

Synthesis and Purification

The synthesis of this compound involves the esterification of 2-bromopropionic acid with deuterated ethanol or the bromination of deuterated ethyl propionate. A representative experimental protocol for its synthesis is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the esterification of 2-bromopropionic acid with ethanol-d6.

Materials:

  • 2-bromopropionic acid

  • Ethanol-d6 (D, 99.5%)

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromopropionic acid (1 mole equivalent).

  • Slowly add ethanol-d6 (1.2 mole equivalents) to the flask while stirring.

  • Carefully add concentrated sulfuric acid (0.1 mole equivalents) dropwise to the mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Application in Quantitative Bioanalysis

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation, chromatography, and ionization.[5]

Experimental Protocol: Quantitative Analysis of a Pro-drug using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general workflow for the quantification of a hypothetical pro-drug, which upon hydrolysis, releases a molecule that can be derivatized with Ethyl 2-bromopropionate.

Objective: To quantify the concentration of "Pro-drug X" in human plasma by converting it to a derivatized analyte and using this compound as an internal standard.

Materials:

  • Human plasma samples containing "Pro-drug X"

  • This compound (Internal Standard Stock Solution)

  • Ethyl 2-bromopropionate (Analyte Derivatizing Agent)

  • Acetonitrile (protein precipitation solvent)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • To 100 µL of each plasma sample, standard, and quality control sample, add 10 µL of the this compound internal standard stock solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new set of tubes.

    • Add the derivatizing agent, Ethyl 2-bromopropionate, and incubate to convert the hydrolyzed pro-drug into the target analyte.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Analyte: [M+H]+ → fragment ion

        • Internal Standard (this compound derivatized analyte): [M+d3+H]+ → fragment ion

      • Optimize cone voltage and collision energy for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of "Pro-drug X" in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the synthesis and analytical workflow involving this compound.

Synthesis_Workflow Ethanol_d6 Ethanol-d6 Reaction_Vessel Esterification (Reflux) Ethanol_d6->Reaction_Vessel H2SO4 H2SO4 (cat.) H2SO4->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Extraction Workup (Extraction & Washes) Crude_Product->Extraction Distillation Purification (Distillation) Extraction->Distillation Purified_Product This compound Distillation->Purified_Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow Add_IS Spike with Internal Standard (this compound) Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Derivatization Derivatization Protein_Precipitation->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Bioanalytical workflow using this compound.

References

Technical Guide: Physical Properties of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-bromopropionate-d3. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Deuterated compounds, such as this compound, are of significant interest in pharmaceutical research for their potential to alter metabolic profiles and pharmacokinetics.[1] While specific experimental data for the deuterated form is limited, the physical properties are expected to be very similar to its non-deuterated counterpart, Ethyl 2-bromopropionate. The primary difference lies in the molecular weight due to the substitution of three hydrogen atoms with deuterium.

Data Summary

The following table summarizes the key physical properties for both this compound and its non-deuterated analog.

PropertyThis compoundEthyl 2-bromopropionate
Molecular Formula C5H6D3BrO2[1]C5H9BrO2[2][3][4][5][6][7]
Molecular Weight 184.05 g/mol [1]181.03 g/mol [2][3][5][6]
CAS Number 1398066-14-2[1]535-11-5[4][5][6][7][8]
Appearance -Clear to light yellow liquid[5][9]
Boiling Point -156-160 °C[4][5][6]
Density -1.394 g/mL at 25 °C[4][6]
Refractive Index -n20/D 1.446[4][6]

Note: Properties for this compound, other than molecular weight and formula, are inferred from the non-deuterated form due to a lack of specific experimental data.

Logical Relationship of Deuteration

The following diagram illustrates the relationship between the standard and deuterated forms of Ethyl 2-bromopropionate and their fundamental physical characteristics.

G Logical Relationship of Ethyl 2-bromopropionate and its Deuterated Analog cluster_0 Isotopic Forms cluster_1 Key Physical Properties A Ethyl 2-bromopropionate (C5H9BrO2) C Molecular Weight A->C 181.03 g/mol D Boiling Point A->D ~156-160 °C E Density A->E ~1.394 g/mL F Refractive Index A->F ~1.446 B This compound (C5H6D3BrO2) B->C 184.05 g/mol B->D Expected to be similar B->E Expected to be similar B->F Expected to be similar

Caption: Isotopic relationship and physical properties.

Experimental Protocols

While specific experimental data for this compound is not widely published, the following outlines standard methodologies for determining the key physical properties of a liquid organic compound.

1. Determination of Boiling Point

  • Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • A small volume of the sample is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • The flask is gently heated.

    • The temperature at which the liquid boils and its vapor condenses and drips into the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

2. Determination of Density

  • Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

    • The weight of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Determination of Refractive Index

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical sample.

G General Workflow for Physical Property Determination A Liquid Sample (e.g., this compound) B Boiling Point Measurement (Distillation) A->B C Density Measurement (Pycnometry) A->C D Refractive Index Measurement (Refractometry) A->D E Data Compilation and Analysis B->E C->E D->E

Caption: Workflow for physical property analysis.

References

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3: Molecular Weight and Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and isotopic labeling, a precise understanding of the molecular characteristics of deuterated compounds is paramount. This technical guide provides a detailed analysis of Ethyl 2-bromopropionate-d3, focusing on its molecular weight and the foundational principles of its isotopic composition.

Molecular Weight Comparison

The introduction of deuterium atoms into a molecule alters its molecular weight. The following table summarizes the molecular formulas and weights of both standard Ethyl 2-bromopropionate and its deuterated analogue, this compound. This data is crucial for mass spectrometry analysis, reaction stoichiometry, and the preparation of standards for quantitative assays.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-bromopropionateC₅H₉BrO₂181.03[1][2][3][4][5][6][7]
This compoundC₅H₆D₃BrO₂184.05

The molecular weight of Ethyl 2-bromopropionate is widely cited as 181.03 g/mol .[1][2][3][4][5][6][7] The deuterated form, specifically Ethyl 2-bromopropionate-3,3,3-d3, indicates the substitution of the three hydrogen atoms on the terminal methyl group of the propionate backbone with deuterium.

Experimental Protocols

Calculation of Molecular Weight of this compound:

The molecular weight of the deuterated compound is calculated by subtracting the mass of the three replaced protium (¹H) atoms and adding the mass of three deuterium (²H) atoms.

  • Start with the molecular weight of the non-deuterated compound:

    • Ethyl 2-bromopropionate (C₅H₉BrO₂) = 181.03 g/mol

  • Determine the atomic mass of protium (¹H) and deuterium (²H):

    • Atomic mass of ¹H ≈ 1.007825 Da

    • Atomic mass of ²H (Deuterium) ≈ 2.014102 Da[1][2][3][4]

  • Calculate the mass difference:

    • Mass of 3 protium atoms = 3 * 1.007825 Da = 3.023475 Da

    • Mass of 3 deuterium atoms = 3 * 2.014102 Da = 6.042306 Da

  • Calculate the molecular weight of the deuterated compound:

    • Molecular Weight of this compound = (Molecular Weight of Ethyl 2-bromopropionate) - (Mass of 3 ¹H) + (Mass of 3 ²H)

    • Molecular Weight = 181.03 - 3.023475 + 6.042306 ≈ 184.05 g/mol

Visualization of Isotopic Labeling

The following diagrams illustrate the chemical structures of Ethyl 2-bromopropionate and its deuterated form, highlighting the specific location of the deuterium substitution.

G cluster_0 Ethyl 2-bromopropionate C1 CH₃ C2 CH(Br) C1->C2 C3 C(=O) C2->C3 O1 O C3->O1 C4 CH₂ O1->C4 C5 CH₃ C4->C5

Caption: Structure of Ethyl 2-bromopropionate.

G cluster_1 This compound CD3 CD₃ C2 CH(Br) CD3->C2 C3 C(=O) C2->C3 O1 O C3->O1 C4 CH₂ O1->C4 C5 CH₃ C4->C5 G A Identify Base Molecule and Molecular Weight B Determine Isotopic Label (e.g., -d3) A->B H Calculate Final Molecular Weight A->H C Identify Location of Isotopic Substitution B->C F Calculate Mass of Replaced Protium Atoms C->F G Calculate Mass of Added Deuterium Atoms C->G D Obtain Atomic Mass of Protium (¹H) D->F E Obtain Atomic Mass of Deuterium (²H) E->G F->H G->H

References

An In-Depth Technical Guide to Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromopropionate-d3, a deuterated analog of Ethyl 2-bromopropionate. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry.

Core Compound Data

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This substitution offers a valuable tool for researchers due to the distinct mass difference between hydrogen and deuterium, which can be readily detected by mass spectrometry.

PropertyValue
CAS Number 1398066-14-2
Molecular Formula CD₃CH(Br)COOCH₂CH₃
Molecular Weight 184.05 g/mol
Isotopic Enrichment 99 atom % D
Appearance Liquid

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available deuterated amino acid, L-Alanine-d3. The general procedure involves the diazotization of L-Alanine-d3 to form 2-bromo-3,3,3-d3-propanoic acid, followed by Fischer esterification to yield the final product.

Step 1: Synthesis of 2-bromo-3,3,3-d3-propanoic acid from L-Alanine-d3

This procedure is adapted from the synthesis of 2-bromopropanoic acid from L-alanine.[1]

  • Diazotization: L-Alanine-d3 is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures (typically 0-5 °C). This reaction converts the primary amine group of the amino acid into a diazonium salt, which is an excellent leaving group.

  • Bromination: The diazonium salt is subsequently displaced by a bromide ion from the hydrobromic acid, resulting in the formation of 2-bromo-3,3,3-d3-propanoic acid with inversion of stereochemistry.

  • Extraction: The product is then extracted from the aqueous reaction mixture using an organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-bromo-3,3,3-d3-propanoic acid.

Step 2: Fischer Esterification

  • Reaction Setup: The crude 2-bromo-3,3,3-d3-propanoic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ethyl ester.

  • Workup: After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.

  • Extraction and Purification: The this compound is extracted with an organic solvent. The organic layer is washed with water and brine, dried, and the solvent is evaporated. The final product can be further purified by distillation under reduced pressure.

Applications in Drug Development: A Workflow Example

Deuterated compounds like this compound are invaluable in drug discovery and development, particularly in pharmacokinetic and metabolic studies.[2] A common application is its use as an internal standard in quantitative mass spectrometry-based assays. A more advanced application that highlights the utility of deuterium labeling is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which is used to probe protein conformation and dynamics.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow

HDX-MS is a powerful technique used to study protein-ligand interactions, protein folding, and conformational changes. The workflow involves exposing a protein to a deuterated buffer and measuring the rate of deuterium uptake by mass spectrometry. The presence of a ligand, such as a drug candidate, can alter the deuterium exchange rates in specific regions of the protein, revealing binding sites and allosteric effects.

Below is a diagram illustrating a typical bottom-up HDX-MS workflow.

HDX_MS_Workflow cluster_preparation Sample Preparation cluster_labeling Deuterium Labeling cluster_quenching Quenching & Digestion cluster_analysis LC-MS Analysis & Data Processing Protein Protein Solution (e.g., in H₂O buffer) Mix_NoLigand Mix Protein + D₂O Buffer Protein->Mix_NoLigand Mix_WithLigand Mix Protein + Ligand + D₂O Buffer Protein->Mix_WithLigand Ligand Ligand (Drug Candidate) Ligand->Mix_WithLigand Incubate_NoLigand Incubate for various times (seconds to hours) Mix_NoLigand->Incubate_NoLigand Incubate_WithLigand Incubate for various times (seconds to hours) Mix_WithLigand->Incubate_WithLigand Quench_NoLigand Quench Reaction (Low pH and Temperature) Incubate_NoLigand->Quench_NoLigand Quench_WithLigand Quench Reaction (Low pH and Temperature) Incubate_WithLigand->Quench_WithLigand Digest_NoLigand Proteolytic Digestion (e.g., with Pepsin) Quench_NoLigand->Digest_NoLigand Digest_WithLigand Proteolytic Digestion (e.g., with Pepsin) Quench_WithLigand->Digest_WithLigand LCMS_NoLigand LC-MS Analysis of Peptides Digest_NoLigand->LCMS_NoLigand LCMS_WithLigand LC-MS Analysis of Peptides Digest_WithLigand->LCMS_WithLigand Data_Analysis Data Analysis: Compare Deuterium Uptake LCMS_NoLigand->Data_Analysis LCMS_WithLigand->Data_Analysis Result Identify Ligand Binding Sites & Conformational Changes Data_Analysis->Result

Caption: A schematic of a typical bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow.

This workflow demonstrates how stable isotope labeling, a field to which compounds like this compound belong, plays a crucial role in modern drug discovery by providing detailed insights into molecular interactions.

References

Ethyl 2-bromopropionate-d3 structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Ethyl 2-bromopropionate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

This compound is a stable isotope-labeled compound where three hydrogen atoms in the methyl group of ethyl 2-bromopropionate have been replaced with deuterium. This labeling is a powerful tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analysis.

Chemical Structure:

The canonical SMILES representation for the non-deuterated compound is CCOC(=O)C(C)Br. For the d3 variant, where the terminal methyl group is deuterated, the structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Ethyl 2-bromopropionate and its d3-isotopologue. Properties for the deuterated compound are estimated based on the non-deuterated form, as specific experimental data is limited.

PropertyEthyl 2-bromopropionateThis compound (estimated)Reference
Molecular Formula C5H9BrO2C5H6D3BrO2[1]
Molecular Weight 181.03 g/mol 184.05 g/mol [2]
CAS Number 535-11-51398066-14-2[2][3]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1]
Boiling Point 156-160 °C156-160 °C[2][4]
Density 1.394 g/mL at 25 °C~1.41 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.446~1.446[2]
Solubility Soluble in organic solvents like ether and alcohol; limited solubility in water.Soluble in organic solvents like ether and alcohol; limited solubility in water.[1]
InChI Key ARFLASKVLJTEJD-UHFFFAOYSA-NARFLASKVLJTEJD-UHFFFAOYSA-N[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be adapted from established methods for the non-deuterated compound, using a deuterated starting material. A common approach involves the esterification of 2-bromopropionic acid with ethanol or the bromination of a deuterated propionate precursor.

Proposed Synthetic Workflow:

A plausible synthetic route starts from commercially available d4-propionic acid.

G start Propionic Acid-d4 step1 Bromination (Br2, PBr3) start->step1 intermediate 2-Bromopropionic Acid-d3 step1->intermediate step2 Esterification (Ethanol, H2SO4) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from established methods):

  • Step 1: Bromination of Propionic Acid-d4

    • To a stirred solution of propionic acid-d4, add a catalytic amount of red phosphorus or phosphorus tribromide.

    • Slowly add bromine (1.1 equivalents) to the mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for several hours until the red color of bromine disappears.

    • Cool the mixture and purify the resulting 2-bromopropionic acid-d3 by distillation under reduced pressure.

  • Step 2: Esterification of 2-Bromopropionic Acid-d3

    • Combine 2-bromopropionic acid-d3 with an excess of anhydrous ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Data

The incorporation of deuterium atoms leads to predictable changes in the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most significant difference will be the absence of the doublet corresponding to the C3 methyl protons. The quartet for the C2 proton will simplify to a singlet, as the coupling to the adjacent methyl protons is removed. The signals for the ethyl group (a quartet and a triplet) will remain unchanged.

  • ¹³C NMR: The signal for the C3 carbon will be observed as a multiplet with a lower intensity due to coupling with deuterium (C-D coupling) and the absence of the Nuclear Overhauser Effect from the attached deuterons.

  • ²H NMR: A signal corresponding to the deuterium atoms at the C3 position would be observed.

Mass Spectrometry (MS):

The molecular ion peak (M+) in the mass spectrum of this compound will be shifted to a higher m/z value by 3 units compared to the non-deuterated compound due to the three deuterium atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be retained.

Infrared (IR) Spectroscopy:

The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Summary of Spectroscopic Data:

Spectroscopic TechniqueEthyl 2-bromopropionateThis compound (Expected)Reference
¹H NMR (CDCl₃) δ 1.83 (d, 3H), 4.24 (q, 2H), 4.36 (q, 1H), 1.31 (t, 3H)δ 4.36 (s, 1H), 4.24 (q, 2H), 1.31 (t, 3H)[4]
Mass Spectrum (EI) M+ at m/z 180/182M+ at m/z 183/185[6]
IR Spectroscopy C-H stretch: ~2980 cm⁻¹C-D stretch: ~2200 cm⁻¹[7]

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound are valuable tools in pharmaceutical research.[3]

Potential Applications:

  • Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug, often leading to a slower rate of metabolism (the "kinetic isotope effect"). This can be used to improve the pharmacokinetic properties of a drug candidate.[3]

  • Mechanistic Elucidation: Used as a tracer to follow the metabolic fate of molecules in biological systems.

  • Internal Standards: Its distinct mass allows it to be used as an internal standard for the accurate quantification of the non-deuterated analyte in complex biological matrices by mass spectrometry.

Logical Relationship of Applications:

G main This compound app1 Pharmacokinetic Studies main->app1 app2 Mechanistic Elucidation main->app2 app3 Internal Standard main->app3 sub1 Kinetic Isotope Effect app1->sub1 sub2 Metabolic Profiling app2->sub2 sub3 Quantitative Analysis app3->sub3

Caption: Key application areas for this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for Ethyl 2-bromopropionate-d3, a deuterated analog of Ethyl 2-bromopropionate. Given the limited availability of direct synthetic protocols for the deuterated compound, this document outlines a robust two-step synthesis adapted from established methods for the non-deuterated counterpart. The proposed pathway involves the α-bromination of commercially available propionic-d4 acid followed by Fischer esterification.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical yields and purities reported for analogous non-deuterated reactions and should be considered as representative targets.

Parameter2-Bromopropionic-d3 Acid (Intermediate)This compound (Final Product)
Molecular Formula C₃H₂D₃BrO₂C₅H₆D₃BrO₂
Molecular Weight 156.01 g/mol 184.06 g/mol
Theoretical Yield Based on starting propionic-d4 acidBased on 2-bromopropionic-d3 acid
Expected Yield 75-85%80-90%
Appearance Colorless to pale yellow liquid/solidColorless liquid
Boiling Point ~118-120 °C / 15 mmHg~159-161 °C (atmospheric pressure)
Purity (by GC-MS) ≥97%≥98%
Isotopic Purity ≥98% D≥98% D

Experimental Protocols

Step 1: Synthesis of 2-Bromopropionic-d3 Acid

This procedure is adapted from the well-known Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.

Materials:

  • Propionic-2,2,3,d4 acid (CD₃CD₂CO₂H)

  • Red phosphorus (catalytic amount)

  • Bromine (Br₂)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic-d4 acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently to 40-50 °C.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude 2-bromopropionic-d3 acid.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step employs a standard Fischer esterification method.

Materials:

  • 2-Bromopropionic-d3 acid

  • Anhydrous ethanol (C₂H₅OH)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromopropionic-d3 acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Fischer Esterification start1 Propionic-d4 Acid intermediate 2-Bromopropionyl-d3 bromide start1->intermediate Bromination reagent1 Br₂, Red P product1 2-Bromopropionic-d3 Acid intermediate->product1 Hydrolysis hydrolysis H₂O start2 2-Bromopropionic-d3 Acid product2 This compound start2->product2 Esterification reagent2 Ethanol, H₂SO₄ (cat.)

Caption: Synthetic workflow for this compound.

Logical_Relationship start_material Deuterated Starting Material (Propionic-d4 Acid) intermediate_acid Deuterated Intermediate (2-Bromopropionic-d3 Acid) start_material->intermediate_acid α-Bromination final_product Final Deuterated Product (this compound) intermediate_acid->final_product Esterification

Caption: Logical progression of the synthesis.

Commercial Sourcing and Technical Guide for Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality deuterated compounds is a critical step in various stages of research and development. This guide provides an in-depth overview of the commercial suppliers of Ethyl 2-bromopropionate-d3 (CAS Number: 1398066-14-2), a deuterated analog of Ethyl 2-bromopropionate. This document outlines key technical data, potential synthesis strategies, and a workflow for sourcing this specific isotopically labeled compound.

Introduction to this compound

This compound is a stable isotope-labeled compound where three hydrogen atoms on the methyl group at the 3-position have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including:

  • Pharmacokinetic Studies: Used as an internal standard in mass spectrometry-based bioanalysis to accurately quantify the non-deuterated drug or its metabolites in biological matrices.

  • Metabolic Profiling: To trace the metabolic fate of the propionate moiety in drug candidates or other bioactive molecules.

  • Mechanistic Studies: To investigate reaction mechanisms where the C-H bond at the 3-position is involved.

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer this compound. The table below summarizes the key quantitative data from prominent vendors to facilitate a comparative assessment for procurement.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityAvailable Quantities
MedChemExpress This compoundHY-I0705SNot specifiedNot specified1 mg, 5 mg, 10 mg
CDN Isotopes Ethyl (±)-2-Bromopropionate-3,3,3-d3D-739099 atom % DNot specified0.25 g, 0.5 g
LGC Standards Ethyl (±)-2-Bromopropionate-3,3,3-d3CDN-D-739099 atom % Dmin 98%0.25 g, 0.5 g
Toronto Research Chemicals Ethyl (±)-2-Bromopropionate-3,3,3-d3Not readily availableNot specifiedNot specifiedInquire for details

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website or contact them directly for the most current information. A Certificate of Analysis (CoA) should be requested from the supplier to obtain detailed information on purity and analytical methods used for quality control.

Experimental Protocols: A Plausible Synthesis Route

While specific, detailed proprietary synthesis protocols from commercial suppliers are not publicly available, a plausible method for the preparation of this compound can be adapted from established procedures for the synthesis of the non-deuterated analog. A common approach involves the esterification of 2-bromopropionic acid. To introduce the deuterium labels, one would start with a deuterated precursor.

A potential synthetic route is the Hell-Volhard-Zelinsky bromination of propionic acid-d4 followed by esterification:

  • Bromination of Propionic Acid-d4: Propionic acid-d4 (CD3CD2COOH) is reacted with bromine (Br2) in the presence of a catalytic amount of phosphorus tribromide (PBr3). This reaction selectively brominates the alpha-carbon, yielding 2-bromopropionic acid-d3 (CD3CH(Br)COOH).

  • Esterification: The resulting 2-bromopropionic acid-d3 is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to produce this compound.

  • Purification: The crude product is typically purified by distillation under reduced pressure to yield the final high-purity product.

It is crucial to note that this is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for successful implementation.

Sourcing Workflow

The process of sourcing a specialized chemical like this compound involves several key steps, from initial identification to final procurement. The following diagram illustrates a typical workflow for researchers.

Sourcing_Workflow cluster_Research 1. Research & Identification cluster_Evaluation 2. Supplier Evaluation cluster_Procurement 3. Procurement A Identify Need for This compound B Search Chemical Databases (e.g., PubChem, SciFinder) A->B C Identify Potential Commercial Suppliers B->C D Visit Supplier Websites C->D E Compare Specifications: - Purity - Isotopic Enrichment - Available Quantities D->E F Request Quotations & Lead Times E->F G Select Supplier F->G H Place Purchase Order G->H I Receive & Verify - Certificate of Analysis - Compound Identity & Purity H->I

Figure 1: A generalized workflow for sourcing this compound.

This guide provides a foundational understanding for researchers and drug development professionals seeking to source and utilize this compound. By carefully evaluating suppliers and understanding the technical specifications of the compound, scientists can ensure the quality and reliability of their research materials.

Technical Guide: Purity and Isotopic Enrichment of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Ethyl 2-bromopropionate-d3, a deuterated analog of Ethyl 2-bromopropionate. This document outlines typical specifications, detailed analytical methodologies for quality control, and a plausible synthetic route. The information presented here is essential for researchers utilizing this compound in drug development, metabolic studies, and as an internal standard in mass spectrometry-based quantitative analyses.

Quantitative Data Summary

The purity and isotopic enrichment of this compound are critical parameters that ensure the reliability and reproducibility of experimental results. The following tables summarize the typical specifications for this compound.

Table 1: Chemical Purity of this compound

ParameterSpecificationAnalysis Method
Chemical Purity≥98.0%Gas Chromatography-Mass Spectrometry (GC-MS)
Impurity ProfileReport individual impurities >0.1%GC-MS
Residual SolventsPer USP <467>Headspace GC-MS

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationAnalysis Method
Deuterium Enrichment≥98 atom % DNuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic DistributionReport relative abundance of d0, d1, d2, d3 speciesMass Spectrometry

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methods. The following sections detail the experimental protocols for the analysis of this compound.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the chemical purity of this compound and to identify and quantify any impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents:

  • Ethyl Acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow (Helium): 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the chemical purity by determining the peak area percentage of the main component relative to the total area of all peaks.

    • Identify and quantify impurities by comparing their mass spectra to a spectral library and calculating their respective area percentages.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is used to determine the degree of deuteration at the specified positions within the this compound molecule.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl3.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • The isotopic enrichment is determined by comparing the integral of the residual proton signal of the deuterated methyl group to the integral of a non-deuterated proton signal in the molecule (e.g., the ethyl group protons).

  • ²H NMR Acquisition (Optional but Recommended):

    • Acquire a deuterium NMR spectrum.

    • The presence of a signal corresponding to the chemical shift of the methyl group confirms the position of deuteration.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the residual proton signal in the methyl position (around 1.8 ppm) and a reference proton signal from the ethyl group (e.g., the CH2 quartet around 4.2 ppm).

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [1 - (Integral of residual CH3 / (Integral of reference CH2 / 2))] x 100

Mandatory Visualizations

Analytical Workflow for Purity and Isotopic Enrichment

analytical_workflow cluster_purity Chemical Purity Determination cluster_enrichment Isotopic Enrichment Determination Sample_P This compound Sample Dissolve_P Dissolve in Ethyl Acetate Sample_P->Dissolve_P GCMS GC-MS Analysis Dissolve_P->GCMS Data_P Purity Calculation & Impurity Profiling GCMS->Data_P Sample_E This compound Sample Dissolve_E Dissolve in CDCl3 Sample_E->Dissolve_E NMR 1H NMR Analysis Dissolve_E->NMR Data_E Isotopic Enrichment Calculation NMR->Data_E

Caption: Workflow for determining chemical purity and isotopic enrichment.

Hypothetical Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a deuterated precursor.

synthesis_pathway cluster_synthesis Hypothetical Synthesis of this compound start Propionic acid-d3 step1 Bromination (e.g., Br2, PBr3) start->step1 intermediate 2-Bromopropionyl bromide-d3 step1->intermediate step2 Esterification (Ethanol) intermediate->step2 product This compound step2->product

Caption: A plausible synthetic route for this compound.

An In-depth Technical Guide to the Storage and Handling of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions required for Ethyl 2-bromopropionate-d3. The information is compiled from safety data sheets and chemical supplier information to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is the deuterated isotopologue of Ethyl 2-bromopropionate. While its chemical reactivity is analogous to the non-deuterated compound, the presence of deuterium may be utilized in mechanistic studies or to alter metabolic profiles in drug development.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Synonym(s) Ethyl α-Bromopropionate-d3, 2-Bromopropionic Acid Ethyl Ester-d3[1][2]
CAS Number 1398066-14-2[1]
Molecular Formula CD₃CH(Br)COOCH₂CH₃[1]
Molecular Weight 184.05 g/mol [1]
Isotopic Enrichment ≥99 atom % D[1]
Appearance Clear light yellow liquid[3]
Boiling Point 156-160 °C (for non-deuterated)[4][5]
Density 1.394 g/mL at 25 °C (for non-deuterated)[5][6]
Flash Point 51 °C (closed cup) (for non-deuterated)[5]
Refractive Index n20/D 1.446 (for non-deuterated)[6]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and purity of this compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationDetails
Temperature Room temperature; Store below +30°C.[6]Store in a cool, dry, and well-ventilated place.[4][5][7]
Container Keep container tightly closed.[4][5][7]Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4][5]
Atmosphere Store in a dry environment.[4]---
Light Exposure Protect from light.[5][7]The non-deuterated compound is noted to be light-sensitive and may yellow upon exposure.[3][7]
Stability Stable if stored under recommended conditions.[1]The compound should be re-analyzed for chemical purity after three years of storage.[1]
Incompatible Materials Acids, Bases, Reducing Agents, Oxidizing Agents.[7]Violent reactions are possible with bases, strong oxidizing agents, and acids.
Storage Area Flammables area; Corrosives area.[7]---

Handling and Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][7] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[3][4]

Table 3: Personal Protective Equipment (PPE) and Engineering Controls

ControlSpecificationRationale
Ventilation Use only under a chemical fume hood.[8]To avoid inhalation of vapor or mist and ensure adequate ventilation.[4][5]
Eye Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[4]To prevent serious eye damage.[7] In case of eye contact, rinse cautiously with water for several minutes.[4][5]
Hand Protection Handle with gloves.[4]Inspect gloves prior to use and use proper removal technique to avoid skin contact.[4]
Skin and Body Protection Wear protective clothing; a complete suit protecting against chemicals is recommended.[4][5]To prevent skin burns.[7] If skin contact occurs, take off contaminated clothing and rinse skin with water.[5]
Respiratory Protection Use a full-face respirator with appropriate cartridges if engineering controls are insufficient.[5]To protect the respiratory tract from corrosive vapors.[3]

General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe vapors or mist.[4][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5][7]

  • Take precautionary measures against static discharge.[5][7]

  • Use spark-proof or non-sparking tools.[5][7]

  • Wash hands thoroughly after handling.[4][5]

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Workflow for Handling and Storage of this compound cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Post-Use Storage cluster_disposal Waste Disposal start Receive Shipment check_integrity Inspect Container Integrity start->check_integrity store_initial Store in Designated Corrosive/Flammable Area check_integrity->store_initial Container OK quarantine Quarantine if Damaged check_integrity->quarantine Leaking/Damaged ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store_initial->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dispense Dispense Required Amount (Use Spark-Proof Tools) fume_hood->dispense reseal Tightly Reseal Container dispense->reseal waste Dispose of Contaminated PPE and Empty Containers as Hazardous Waste dispense->waste Generate Waste return_storage Return to Designated Storage reseal->return_storage check_label Ensure Label is Intact return_storage->check_label

Caption: Logical workflow for receiving, handling, storing, and disposing of this compound.

Experimental Protocol: Synthesis of an ATRP Macroinitiator

This section provides a representative experimental protocol for a common application of ethyl bromopropionate derivatives: the synthesis of a macroinitiator for Atom Transfer Radical Polymerization (ATRP). This protocol is for illustrative purposes and should be adapted and optimized for specific experimental requirements.

Objective: To synthesize a hydroxyl-terminated poly(ethylene glycol) (PEG)-based macroinitiator using this compound.

Materials:

  • Poly(ethylene glycol) monomethyl ether (mPEG-OH, Mn = 2000 g/mol )

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mPEG-OH (10 g, 5 mmol) in 100 mL of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add DMAP (0.305 g, 2.5 mmol) and stir until fully dissolved.

  • Addition of Reagents:

    • In a separate vial, dissolve this compound (1.38 g, 7.5 mmol) in 10 mL of anhydrous DCM.

    • Add the this compound solution to the flask containing the mPEG-OH solution.

    • In another vial, dissolve DCC (1.55 g, 7.5 mmol) in 15 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the resulting viscous liquid in a minimal amount of DCM.

    • Precipitate the product by adding the DCM solution dropwise to 500 mL of cold, stirring diethyl ether.

    • Collect the white precipitate by filtration.

    • Repeat the dissolution-precipitation step two more times to ensure high purity.

    • Dry the final product under vacuum overnight.

  • Characterization:

    • Confirm the structure and purity of the resulting macroinitiator (mPEG-O₂C-CH(Br)-CD₃) using ¹H NMR and Gel Permeation Chromatography (GPC).

Experimental Workflow Diagram:

Workflow for ATRP Macroinitiator Synthesis setup 1. Dissolve mPEG-OH and DMAP in Anhydrous DCM add_reagents 2. Add this compound and DCC Solution setup->add_reagents react 3. Stir at Room Temperature for 24 hours add_reagents->react filter 4. Filter to Remove Precipitate react->filter concentrate 5. Concentrate Filtrate filter->concentrate precipitate 6. Precipitate Product in Cold Ether concentrate->precipitate dry 7. Dry Final Product under Vacuum precipitate->dry characterize 8. Characterize using NMR and GPC dry->characterize

Caption: Step-by-step workflow for the synthesis of a PEG-based ATRP macroinitiator.

Emergency Procedures

In Case of Accidental Release:

  • Evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4][7]

  • Use personal protective equipment.[4]

  • Prevent further leakage if safe to do so. Do not let the product enter drains.[4][5]

  • Contain the spillage with non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[5]

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[4][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Remove contact lenses if present and easy to do.[4][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

References

An In-depth Technical Guide to the Solubility of Ethyl 2-bromopropionate-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-bromopropionate-d3 is the deuterated form of Ethyl 2-bromopropionate, a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.[2][3][4] Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the known solubility of Ethyl 2-bromopropionate and outlines a general experimental protocol for determining solubility.

Physicochemical Properties of Ethyl 2-bromopropionate

A summary of the key physicochemical properties of the non-deuterated Ethyl 2-bromopropionate is provided below. These properties influence its solubility characteristics.

PropertyValue
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol [5]
Appearance Clear colorless to very slightly yellow liquid[3][4]
Boiling Point 156-160 °C[3][4]
Density 1.394 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.446[3][4]

Solubility Data

The following table summarizes the qualitative solubility of Ethyl 2-bromopropionate in various solvents based on available data. The principle of "like dissolves like" generally applies, where nonpolar or weakly polar compounds tend to dissolve in solvents of similar polarity.

SolventQualitative Solubility
Water Immiscible[3][4]
Chloroform Slightly Soluble[3][4]
Methanol Slightly Soluble[3][4]

Based on its structure (an ester with a halogen), it is anticipated to be soluble in a range of common organic solvents such as ethers, ketones, and hydrocarbons.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is a qualitative to semi-quantitative approach.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

  • Small, dry test tubes with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature bath (optional)

Procedure:

  • Solvent Addition: Into a clean, dry test tube, add a specific volume (e.g., 1 mL) of the chosen organic solvent.[6][7]

  • Solute Addition: To the solvent, add a small, measured amount of this compound (e.g., 0.05 mL or approximately 25 mg).[7]

  • Mixing: Stopper the test tube and shake it vigorously or use a vortex mixer for a set period (e.g., 10-20 seconds) to ensure thorough mixing.[6][7]

  • Observation: After mixing, allow the solution to stand and observe the mixture.

    • Soluble (Miscible): If the this compound completely dissolves to form a single, clear liquid phase, it is considered soluble or miscible.[6]

    • Insoluble (Immiscible): If two distinct layers form, the compound is insoluble or immiscible.[6]

    • Partially Soluble: If the solute does not completely dissolve but a noticeable amount has entered the solvent phase (indicated by a change in volume of the solute phase or cloudiness that resolves into a smaller second phase), it is partially soluble.

  • Temperature Control (Optional): For more precise measurements, the test tubes can be placed in a constant temperature bath to determine solubility at a specific temperature.

  • Record Keeping: Meticulously record the solvent used, the amounts of solute and solvent, the temperature, and the observed solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Solubility_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_results Results start Start add_solvent Add 1 mL of Organic Solvent start->add_solvent add_solute Add 0.05 mL of This compound add_solvent->add_solute mix Vigorously Mix for 10-20 seconds add_solute->mix observe Observe Mixture mix->observe soluble Soluble (Miscible) - Single Phase observe->soluble Clear Solution insoluble Insoluble (Immiscible) - Two Phases observe->insoluble Two Layers Form partially_soluble Partially Soluble - Incomplete Dissolution observe->partially_soluble Cloudy/Some Undissolved

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

References

Unlocking Molecular Secrets: A Technical Guide to the Key Applications of Deuterated Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms (¹H) are replaced by their stable, heavier isotope deuterium (²H or D), are powerful and versatile tools in modern scientific research. This substitution, while seemingly minor, imparts unique physicochemical properties that can be exploited to probe molecular structure, dynamics, and metabolic pathways with remarkable precision. This in-depth technical guide explores the core applications of deuterated compounds, providing researchers with the foundational knowledge to leverage these powerful isotopic tools in their own work. The primary applications covered include their use in Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and as metabolic tracers, with a particular focus on the kinetic isotope effect (KIE) in drug development.

Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a reaction.[1][2] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break.[2] In drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes, this can lead to a slower rate of drug breakdown.[1][2]

This principle is strategically employed in drug development to improve the pharmacokinetic profiles of therapeutic agents. By selectively deuterating metabolically vulnerable positions on a drug molecule, it is possible to slow its metabolism, leading to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.[4][5] This can also shift metabolism away from the formation of toxic metabolites, thereby enhancing the safety profile of a drug.[6][7]

Quantitative Impact of Deuteration on Pharmacokinetics

The following table summarizes the observed changes in key pharmacokinetic parameters for several drugs upon deuteration.

DrugDeuterated AnalogFold Change in Half-life (t½)Fold Change in Area Under the Curve (AUC)Fold Change in Maximum Concentration (Cmax)Reference
TetrabenazineDeutetrabenazine~2~2~1.5[6][7]
Rofecoxibd3-Rofecoxib~1.5~1.6~1.2[8]
Paroxetined4-Paroxetine~1.8~2.5~1.7[6]

This table is a compilation of data from multiple sources and is intended for illustrative purposes. The exact values can vary depending on the study design and patient population.

Visualizing the Kinetic Isotope Effect

The following diagram illustrates the energetic basis of the primary kinetic isotope effect.

KIE cluster_1 Energy Reactants Reactants Transition State Transition State Reactants->Transition State C-H activation Reactants->Transition State C-D activation Products Products Transition State->Products E_CH Ea (C-H) E_CD Ea (C-D) ZPE_CH Zero-point energy (C-H) ZPE_CD Zero-point energy (C-D) note The higher zero-point energy of the C-H bond leads to a lower activation energy (Ea) compared to the C-D bond.

Caption: Energy profile illustrating the kinetic isotope effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds are indispensable in NMR spectroscopy, primarily as solvents for proton (¹H) NMR.[9][10] Since the deuterium nucleus resonates at a significantly different frequency from protons, using a deuterated solvent eliminates the large solvent signal that would otherwise obscure the signals from the analyte.[10][11][12]

Beyond their use as solvents, deuterium NMR (²H NMR) is a valuable technique for directly studying deuterated molecules.[13][14] It can be used to confirm the position and extent of deuterium incorporation in a molecule. Although less sensitive than ¹H NMR, ²H NMR provides a clean spectrum without interference from proton signals.

Experimental Considerations for Deuterium NMR
  • Solvent: Non-deuterated solvents are used for ²H NMR experiments to avoid a large solvent peak.[14]

  • Locking: Deuterium NMR is often run without a field-frequency lock, as the sample itself provides the deuterium signal. Shimming can be performed on a separate protonated sample or using gradient shimming techniques.[14]

  • Instrumentation: Standard NMR spectrometers can be used for ²H NMR, often utilizing the lock channel for detection.[14]

Mass Spectrometry (MS)

Deuterated compounds have several critical applications in mass spectrometry, enhancing both qualitative and quantitative analyses.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[15] The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium from a deuterated buffer (e.g., D₂O).[15] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons.[9][16] Regions of the protein that are highly structured or involved in binding interactions will exchange more slowly than flexible, solvent-exposed regions.[17]

By measuring the mass increase of proteolytic peptides over time using mass spectrometry, a map of deuterium uptake can be generated, providing insights into protein structure and dynamics.[9][11]

  • Protein Preparation: The protein of interest is prepared in a suitable aqueous buffer. The purity should be ≥95% to avoid interference.[18]

  • Deuterium Labeling: The protein solution is diluted with a D₂O-based buffer to initiate the exchange reaction. Samples are incubated for various time points, ranging from seconds to hours.[9][11][18]

  • Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C.[9][11] This is typically achieved by adding a pre-chilled quench buffer.

  • Proteolytic Digestion: The quenched protein is immediately digested into peptides, usually with an acid-stable protease like pepsin. This is often performed online using an immobilized pepsin column.[9][15]

  • LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography at low temperature and analyzed by a high-resolution mass spectrometer to measure the mass of each peptide.[17][19]

  • Data Analysis: Specialized software is used to identify the peptides and calculate the amount of deuterium uptake for each peptide at each time point. This data is then used to generate deuterium uptake plots and heat maps, which can be mapped onto the protein's structure.[18][19]

HDX_MS_Workflow cluster_workflow HDX-MS Experimental Workflow Protein Protein Sample Deuteration Deuterium Labeling (D2O Buffer) Protein->Deuteration Quenching Quenching (Low pH and Temperature) Deuteration->Quenching Digestion Proteolytic Digestion (e.g., Pepsin) Quenching->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis and Interpretation MS_Analysis->Data_Analysis

Caption: A typical workflow for an HDX-MS experiment.

Deuterated Internal Standards in Quantitative Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays.[20][21] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass.[8][22] Deuterated analogs of the analyte are excellent internal standards because they co-elute with the non-deuterated analyte during chromatography and have similar ionization efficiencies in the mass spectrometer.[20] The mass difference allows for their separate detection and quantification, enabling accurate correction for variations in sample preparation, injection volume, and instrument response.[23]

Metabolic Tracers in Research

Deuterated compounds are invaluable tools for tracing metabolic pathways in living organisms.[23][24] Because deuterium is a stable, non-radioactive isotope, deuterated molecules can be safely administered to cells, animals, and even humans to study metabolism in vivo.[24]

By introducing a deuterated substrate (e.g., deuterated glucose or fatty acids) into a biological system, researchers can track the incorporation of deuterium into various metabolites using techniques like mass spectrometry or NMR.[25][26][27] This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the investigation of how metabolism is altered in disease states.[28][29]

Elucidating Metabolic Pathways with Deuterated Tracers

The following diagram illustrates a simplified example of using deuterated glucose to trace its fate through glycolysis and the citric acid cycle.

Metabolic_Tracing cluster_pathway Metabolic Pathway Tracing d_Glucose Deuterated Glucose Glycolysis Glycolysis d_Glucose->Glycolysis d_Pyruvate Deuterated Pyruvate Glycolysis->d_Pyruvate TCA_Cycle TCA Cycle d_Pyruvate->TCA_Cycle d_Metabolites Deuterated Metabolites (e.g., Lactate, Citrate) TCA_Cycle->d_Metabolites Analysis Analysis (MS or NMR) d_Metabolites->Analysis

Caption: Using deuterated glucose to trace metabolic pathways.

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds can be achieved through various methods, ranging from simple exchange reactions to more complex multi-step syntheses.

General Synthetic Methodologies
  • Direct H/D Exchange: In some cases, acidic protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O, often with a catalyst.[30]

  • Deuterated Reagents: A common approach is to use deuterated reagents in a chemical synthesis. For example, reduction reactions can be carried out with deuterium-donating agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).[30]

  • Synthesis from Deuterated Precursors: The synthesis can start from commercially available deuterated building blocks.[30]

  • Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen for deuterium from D₂ gas or D₂O.[31]

Example Experimental Protocol: Synthesis of 2-Deutero-D-glucose

This protocol is a simplified summary of a published procedure for the synthesis of 2-deutero-D-glucose.[32]

  • Starting Material: Benzyl 3-O-benzyl-4,6-benzylidene α-d-arabino-hexos-2-ulo-pyranoside.

  • Reduction: The starting material is dissolved in a mixture of dichloromethane and methanol. Sodium borodeuteride (NaBD₄) is added in portions to reduce the keto group to a deuterated hydroxyl group.

  • Deprotection: The protecting groups (benzyl and benzylidene) are removed by catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere.

  • Purification: The final product, 2-deutero-D-glucose, is purified by column chromatography.

Conclusion

Deuterated compounds are remarkably versatile tools that have found widespread application across various scientific disciplines. From enhancing the properties of pharmaceuticals to providing intricate details of protein dynamics and metabolic pathways, the strategic use of deuterium continues to push the boundaries of scientific discovery. This guide has provided an overview of the core principles and methodologies, equipping researchers with the knowledge to effectively incorporate these powerful isotopic probes into their research endeavors.

References

Understanding Isotopic Labeling with Deuterium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Deuterium Isotopic Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in medicinal chemistry and drug development.[1][2] Its application hinges on the Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction.[3]

Deuterium is approximately twice as heavy as protium (the common isotope of hydrogen), containing a proton and a neutron in its nucleus compared to just a proton.[4] This increased mass leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Consequently, the C-D bond has a lower ground-state energy and requires more energy to be broken.[1] This makes the C-D bond 6 to 10 times stronger than the C-H bond.[5]

In drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[6] By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolism at that position can be slowed down.[7] This can lead to several desirable outcomes for a drug candidate:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life (t½) and increased overall exposure (Area Under the Curve or AUC).[2][8]

  • Reduced Formation of Toxic Metabolites: By blocking or slowing down a metabolic pathway that produces a toxic metabolite, deuterium substitution can improve a drug's safety profile.

  • Altered Metabolic Pathways ("Metabolic Switching"): Slowing one metabolic pathway can redirect the drug's metabolism towards other, potentially more favorable, pathways.[7]

  • Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can increase the amount of the drug that reaches systemic circulation.

  • More Consistent Pharmacokinetic Profile: A longer half-life can lead to lower peak-to-trough fluctuations in plasma concentrations, which may improve efficacy and reduce side effects.[8]

It is important to note that deuterium substitution is a highly specific modification. The location of deuteration is critical, and not all substitutions will lead to a beneficial effect.[9] Furthermore, while the C-D bond is stronger, the size and shape of a deuterated molecule are virtually identical to its non-deuterated counterpart, meaning that its interaction with its biological target (e.g., a receptor or enzyme) is generally unchanged.[10]

Quantitative Data: The Impact of Deuteration on Pharmacokinetics

The following tables summarize the quantitative effects of deuterium substitution on the pharmacokinetic parameters of several drugs.

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

Drug (Deuterated vs. Non-Deuterated)Key Pharmacokinetic ParameterValue (Deuterated)Value (Non-Deuterated)Fold ChangeReference(s)
Deutetrabenazine vs. Tetrabenazine Half-life (t½) of active metabolites9.4 hours4.5 hours~2.1x increase[2]
AUC of active metabolites~2x higher-~2x increase[8]
Cmax of active metabolitesLowerHigher-[8]
Deutivacaftor (CTP-656) vs. Ivacaftor Half-life (t½)15.9 hours~12 hours~1.3x increase[11][12]
Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide AUC (in rats)102% higher-~2x increase[13]
Cmax (in rats)35% higher-1.35x increase[13]
d9-Methadone vs. Methadone AUC (in mice)5.7x higher-5.7x increase[4]
Cmax (in mice)4.4x higher-4.4x increase[4]
Clearance (in mice)0.9 L/h/kg4.7 L/h/kg~5.2x decrease[4]

Table 2: Kinetic Isotope Effect (kH/kD) for Selected In Vitro Metabolic Reactions

Drug/SubstrateEnzymeReaction TypekH/kD ValueReference(s)
Deuterated Enzalutamide (d3-ENT)Rat Liver MicrosomesN-demethylation (CLint)~2.0[13]
Deuterated Enzalutamide (d3-ENT)Human Liver MicrosomesN-demethylation (CLint)~2.0[13]
Deutivacaftor (CTP-656)Cytochrome P450Oxidation (Vmax/Km)2.2[11]
d9-MethadoneMouse Liver MicrosomesN-demethylation (Vmax)2.5[4]
d9-MethadoneHuman Liver MicrosomesN-demethylation (Vmax)2.5[4]

Experimental Protocols

General Protocol for the Synthesis of a Deuterated Compound via Reductive Amination

Reductive amination is a common method for introducing deuterium adjacent to a nitrogen atom. This protocol outlines a general procedure using a deuterated reducing agent.

Materials:

  • Aldehyde or ketone starting material

  • Primary or secondary amine

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous solvent (e.g., methanol, tetrahydrofuran)

  • Acid catalyst (e.g., acetic acid, titanium(IV) isopropoxide)

  • Deuterated water (D₂O) for quenching (optional)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • Dissolve the aldehyde or ketone (1 equivalent) and the amine (1-1.2 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of the acid catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours to allow for the formation of the imine or iminium ion intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borodeuteride (1.5-2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water or D₂O.

    • If the product is basic, adjust the pH to be alkaline with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and isotopic purity of the final deuterated amine product using ¹H NMR, ¹³C NMR, ²H NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for LC-MS Analysis of Deuterated Compounds

This protocol provides a general workflow for the analysis of a deuterated small molecule drug and its non-deuterated counterpart to determine pharmacokinetic parameters.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase analytical column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Plasma or tissue samples containing the deuterated and non-deuterated drug

  • Internal standard (often a stable isotope-labeled version of the analyte with a different mass)

  • Acetonitrile for protein precipitation

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC Separation:

    • Set the column temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small volume of the prepared sample (e.g., 5 µL).

    • Run a gradient elution to separate the analyte from other matrix components. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-5 min: ramp to 95% B

      • 5-7 min: hold at 95% B

      • 7-7.1 min: return to 5% B

      • 7.1-10 min: re-equilibrate at 5% B

    • The flow rate is typically 0.4-0.6 mL/min for HPLC.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.

    • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the specific analyte.

    • For quantitative analysis on a triple quadrupole mass spectrometer, use Multiple Reaction Monitoring (MRM) mode. Determine the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte).

    • Set up MRM transitions for the non-deuterated drug, the deuterated drug, and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using standards of known concentrations.

    • Determine the concentration of the deuterated and non-deuterated drug in the unknown samples by interpolating from the calibration curve.

General Protocol for NMR Analysis of Deuterated Compounds

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and determining the isotopic purity of a sample.

Instrumentation and Materials:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer

  • Appropriate deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte

  • High-purity NMR tubes

Procedure for ¹H NMR:

  • Sample Preparation:

    • Accurately weigh a small amount of the deuterated compound and dissolve it in the appropriate deuterated NMR solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The integration of the proton signal at the site of deuteration should be significantly reduced compared to the integration of other non-deuterated protons in the molecule.

    • By comparing the integration of the residual proton signal at the deuteration site to a non-deuterated, non-exchangeable proton signal in the molecule, the percentage of deuteration can be estimated.

Procedure for ²H (Deuterium) NMR:

  • Sample Preparation:

    • Prepare a more concentrated sample of the deuterated compound in a non-deuterated solvent (e.g., CHCl₃, DMSO-H₆).

  • Data Acquisition:

    • Tune the NMR probe to the deuterium frequency.

    • Acquire a ²H NMR spectrum. A signal will be observed at the chemical shift corresponding to the position of the deuterium atom. This confirms the location of the label.

    • The presence of multiple signals can indicate deuteration at different positions.

Procedure for Isotopic Purity Determination:

  • Combined ¹H and ²H NMR: A combination of quantitative ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[14][15]

  • Mass Spectrometry: High-resolution mass spectrometry can be used to determine the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), which can be used to calculate the overall isotopic purity.

Visualizations: Signaling Pathways and Experimental Workflows

cluster_drug_input Drug Administration cluster_metabolism Metabolism Tetrabenazine Tetrabenazine Active Metabolites (α- and β-HTBZ) Active Metabolites (α- and β-HTBZ) Tetrabenazine->Active Metabolites (α- and β-HTBZ) Carbonyl Reductase Deutetrabenazine (d6) Deutetrabenazine (d6) Deuterated Active Metabolites (d6-α- and β-HTBZ) Deuterated Active Metabolites (d6-α- and β-HTBZ) Deutetrabenazine (d6)->Deuterated Active Metabolites (d6-α- and β-HTBZ) Carbonyl Reductase Inactive Metabolites Inactive Metabolites Active Metabolites (α- and β-HTBZ)->Inactive Metabolites CYP2D6 (fast) Deuterated Active Metabolites (d6-α- and β-HTBZ)->Inactive Metabolites CYP2D6 (slow) (Kinetic Isotope Effect) cluster_synthesis Synthesis cluster_analysis Analysis Aldehyde/Ketone + Amine Aldehyde/Ketone + Amine Imine/Iminium Ion Formation Imine/Iminium Ion Formation Aldehyde/Ketone + Amine->Imine/Iminium Ion Formation Acid Catalyst Reduction with NaBD4 Reduction with NaBD4 Imine/Iminium Ion Formation->Reduction with NaBD4 Deuterated Amine Deuterated Amine Reduction with NaBD4->Deuterated Amine Purification (Chromatography) Purification (Chromatography) Deuterated Amine->Purification (Chromatography) Structure & Purity Confirmation Structure & Purity Confirmation Purification (Chromatography)->Structure & Purity Confirmation NMR, MS cluster_ivacaftor Ivacaftor Metabolism cluster_ezogabine Ezogabine Metabolism Ivacaftor Ivacaftor M1 (active metabolite) M1 (active metabolite) Ivacaftor->M1 (active metabolite) CYP3A M6 (inactive metabolite) M6 (inactive metabolite) Ivacaftor->M6 (inactive metabolite) CYP3A Ezogabine Ezogabine N-glucuronide metabolites N-glucuronide metabolites Ezogabine->N-glucuronide metabolites UGT enzymes N-acetyl metabolite (NAMR) N-acetyl metabolite (NAMR) Ezogabine->N-acetyl metabolite (NAMR) NAT2 enzyme

References

The Abundance and Application of Deuterium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the natural prevalence of deuterium, its cosmic origins, and its pivotal role in scientific research and pharmaceutical development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of deuterium's significance, including detailed methodologies for its analysis and insights into its application in modifying the metabolic pathways of therapeutic compounds.

The Natural Abundance of Deuterium

Deuterium (²H or D), a stable isotope of hydrogen, is a fundamental component of our universe, with its origins tracing back to the Big Bang. Its natural abundance varies across different environments, providing valuable information in fields ranging from cosmology to hydrology.

Cosmic Origins and Primordial Abundance

Nearly all deuterium in the universe was synthesized during Big Bang nucleosynthesis, a period shortly after the Big Bang when the universe was hot and dense enough for nuclear fusion to occur. During this time, a fraction of protons and neutrons combined to form deuterium nuclei. The primordial abundance of deuterium is a crucial parameter in cosmological models, as it is highly sensitive to the baryon density of the universe. The current consensus for the primordial deuterium-to-hydrogen (D/H) ratio is approximately 26 atoms per million hydrogen atoms.[1]

Abundance in the Solar System and on Earth

The abundance of deuterium varies within our solar system. Gas giants like Jupiter have retained a D/H ratio closer to the primordial value, measured to be around 26 atoms per million hydrogen atoms by the Galileo space probe.[1] In contrast, Earth exhibits a significantly higher deuterium concentration.

The primary reservoir of deuterium on Earth is its oceans. The Vienna Standard Mean Ocean Water (VSMOW), a primary reference standard, has a D/H ratio of approximately 155.76 parts per million (ppm). This enrichment on Earth compared to the primordial abundance is thought to be a result of processes like the preferential escape of lighter protium (¹H) from the early atmosphere and the delivery of water-rich comets and asteroids, which have shown elevated D/H ratios. For instance, some comets have exhibited D/H ratios similar to or even higher than Earth's oceans.

Freshwater sources on Earth generally have slightly lower deuterium concentrations than seawater, with variations depending on geographical location (latitude and altitude) due to isotopic fractionation during the water cycle.[2]

Table 1: Natural Abundance of Deuterium in Various Sources

SourceDeuterium Abundance (ppm)Atom Ratio (D/H)Molar Percentage (%)
Primordial (Big Bang) ~26~1 in 38,500~0.0026%
Jupiter's Atmosphere 261 in 38,4620.0026%
Earth's Oceans (VSMOW) 155.76 ± 0.11 in 6,4200.0156%
Temperate Climate Freshwater ~150~1 in 6,667~0.0150%
Equatorial Freshwater ~155~1 in 6,452~0.0155%
Northern Canada Freshwater ~135~1 in 7,407~0.0135%
Comet Hale-Bopp ~200~1 in 5,000~0.0200%
Comet 67P/Churyumov-Gerasimenko ~468 (approx. 3x Earth's oceans)~1 in 2,137~0.0468%

Significance in Drug Development: The Kinetic Isotope Effect

The subtle difference in mass between protium and deuterium leads to a significant phenomenon known as the kinetic isotope effect (KIE), which has profound implications for drug development.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[3] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[4] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[5]

By strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow down its metabolism. This "deuteration" can lead to several beneficial changes in a drug's pharmacokinetic profile:[6][7]

  • Increased Half-life: Slower metabolism leads to a longer duration of action in the body.

  • Reduced Dosage and Dosing Frequency: A longer half-life may allow for lower or less frequent doses to maintain therapeutic concentrations.

  • Improved Safety Profile: Slower metabolism can reduce the formation of toxic or reactive metabolites.

  • Metabolic Switching: Deuteration at one site can sometimes redirect metabolism to alternative, potentially more favorable, pathways.[8]

This strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine, which offers improved tolerability compared to its non-deuterated counterpart.[6]

KIE_Mechanism cluster_0 Drug Metabolism cluster_1 Deuterated Drug Metabolism Drug_H Drug with C-H bond Metabolite_H Metabolite Drug_H->Metabolite_H Fast Metabolism (kH) Drug_D Deuterated Drug with C-D bond Enzyme Metabolizing Enzyme (e.g., CYP450) Metabolite_D Metabolite Drug_D->Metabolite_D Slow Metabolism (kD) kH > kD Enzyme_D Metabolizing Enzyme (e.g., CYP450)

Fig. 1: The Kinetic Isotope Effect in Drug Metabolism.

Experimental Protocols for Deuterium Analysis

Accurate quantification of deuterium abundance is crucial for various research applications. The two primary analytical techniques employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for determining the isotopic composition of a sample. For deuterium analysis of water, the sample is first converted to hydrogen gas, which is then introduced into the mass spectrometer.

Methodology for Water Sample Analysis:

  • Sample Preparation:

    • Water samples are collected in airtight vials to prevent evaporation, which can alter the isotopic composition.

    • For organic samples, a combustion step is required to convert the hydrogen in the sample to water, which is then collected.

  • Conversion to Hydrogen Gas:

    • A common method involves the reduction of water over hot chromium metal in a furnace. A small volume of the water sample is injected into a heated reactor containing chromium powder. The water is reduced to H₂ gas.

  • Gas Chromatography (GC) Separation:

    • The resulting H₂ gas is carried by a helium stream through a gas chromatography column to separate it from other potential interfering gases.

  • Mass Spectrometry Analysis:

    • The purified H₂ gas is introduced into the ion source of the mass spectrometer.

    • The gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio (m/z 2 and 3, respectively) by a magnetic field.

    • Sensitive detectors simultaneously measure the ion currents for both masses.

  • Data Analysis:

    • The ratio of the ion currents (HD⁺/H₂⁺) is used to calculate the D/H ratio.

    • Results are typically expressed in delta (δ) notation in per mil (‰) relative to the VSMOW standard: δD (‰) = [((D/H)sample / (D/H)VSMOW) - 1] * 1000

IRMS_Workflow Sample Water or Organic Sample Conversion Conversion to H2 gas (e.g., Cr reduction) Sample->Conversion GC Gas Chromatography (Purification) Conversion->GC MS Mass Spectrometer (Ionization & Separation) GC->MS Data Data Analysis (D/H Ratio Calculation) MS->Data

Fig. 2: Experimental Workflow for IRMS-based Deuterium Analysis.
²H Nuclear Magnetic Resonance (NMR) Spectroscopy

²H-NMR spectroscopy provides a powerful method for determining the site-specific natural isotopic fractionation of deuterium within a molecule.

Methodology for Quantitative ²H-NMR:

  • Sample Preparation:

    • The sample is dissolved in a non-deuterated solvent to avoid a large solvent signal that would overwhelm the signals from the analyte.

    • A known amount of an internal standard with a certified deuterium content can be added for quantification.

  • NMR Spectrometer Setup:

    • A high-field NMR spectrometer equipped with a deuterium probe is used.

    • The experiment is run in unlocked mode since a deuterated solvent is not used for the lock signal. Shimming is performed using the proton signal of the sample.

  • Data Acquisition:

    • A simple pulse-acquire sequence is typically used.

    • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of deuterium is low.

    • The repetition time (TR) should be at least 5 times the longest spin-lattice relaxation time (T1) of the deuterium nuclei to ensure full relaxation and accurate quantification.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the ²H spectrum.

    • The signals in the spectrum are integrated.

    • The site-specific D/H ratio for a particular position 'i' in the molecule is calculated by comparing the integral of the deuterium signal at that site to the integral of the internal standard or by using the ERETIC method (Electronic REference To access In vivo Concentrations) where a calibrated electronic signal is used as a reference.[1][9]

NMR_Workflow Sample_Prep Sample Preparation (Non-deuterated solvent, optional internal standard) NMR_Acquisition 2H-NMR Data Acquisition (Unlocked mode, sufficient scans) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier transform, integration) NMR_Acquisition->Data_Processing Quantification Quantification (Comparison to standard or ERETIC) Data_Processing->Quantification

Fig. 3: Experimental Workflow for Quantitative ²H-NMR Analysis.

Conclusion

Deuterium, from its cosmic birth in the Big Bang to its terrestrial abundance, offers a unique and powerful tool for scientific inquiry. Its subtle isotopic properties have far-reaching implications, enabling advancements in our understanding of the universe's origins and providing a sophisticated strategy for the design of safer and more effective pharmaceuticals. The analytical techniques of IRMS and NMR spectroscopy provide the means to precisely quantify deuterium abundance, unlocking its potential across diverse scientific disciplines. As our ability to manipulate and measure isotopes with greater precision continues to evolve, the significance of deuterium in research and development is poised to expand even further.

References

Methodological & Application

Application Note and Protocol for the Quantification of Ethyl 2-bromopropionate using Ethyl 2-bromopropionate-d3 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantitative analysis of Ethyl 2-bromopropionate in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS) with Ethyl 2-bromopropionate-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a robust method to ensure high accuracy and precision in quantitative bioanalysis.[1][2][3]

Introduction

Ethyl 2-bromopropionate is an alkylating agent and a versatile chemical intermediate. Accurate quantification of such compounds in biological matrices is crucial in various fields, including drug development and toxicology. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[2] SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery, chromatographic retention, and ionization efficiency.[1] This co-elution and similar behavior help to compensate for variations during sample preparation and analysis, including matrix effects like ion suppression or enhancement.[3]

This application note outlines a comprehensive protocol for sample preparation, LC-MS analysis, and data processing for the quantification of Ethyl 2-bromopropionate.

Analyte and Internal Standard

PropertyEthyl 2-bromopropionate (Analyte)This compound (Internal Standard)
Chemical Structure CH₃CHBrCOOC₂H₅CD₃CHBrCOOC₂H₅
Molecular Formula C₅H₉BrO₂C₅H₆D₃BrO₂
Molecular Weight 181.03 g/mol 184.05 g/mol
CAS Number 535-11-5Not readily available

Experimental Protocols

This section details the materials and methods for the quantification of Ethyl 2-bromopropionate.

  • Ethyl 2-bromopropionate (≥98% purity)[4]

  • This compound[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Ethyl 2-bromopropionate and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Ethyl 2-bromopropionate by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank matrix to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples.[6]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS analysis.

ParameterRecommended Condition
HPLC System UHPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow Dependent on instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethyl 2-bromopropionate181.0Fragment 1Optimize
181.0Fragment 2Optimize
This compound184.0Corresponding Fragment 1Optimize
184.0Corresponding Fragment 2Optimize

Note: The specific product ions and collision energies need to be determined experimentally by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

Quantitative data should be clearly structured for easy interpretation and comparison.

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,50050,3003.032
500760,10050,15015.156
10001,510,00049,80030.321

The method should be validated according to regulatory guidelines to assess its reliability.

Table 2: Summary of Assay Validation Parameters (Illustrative Data)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect 85-115%
Recovery > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing sample Plasma Sample (100 µL) add_is Add IS (10 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms Inject into LC-MS supernatant->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the LC-MS analysis of Ethyl 2-bromopropionate.

internal_standard_principle cluster_process Analytical Process cluster_measurement Measurement cluster_result Final Result sample_prep Sample Preparation (e.g., Extraction Loss) lc_injection LC Injection (Volume Variation) sample_prep->lc_injection ionization Ionization (Matrix Effects) lc_injection->ionization analyte_response Analyte Response ionization->analyte_response is_response IS Response ionization->is_response response_ratio Response Ratio (Analyte / IS) analyte_response->response_ratio is_response->response_ratio quantification Accurate Quantification response_ratio->quantification analyte Analyte analyte->sample_prep is Internal Standard (IS) is->sample_prep

Caption: Correction principle using a deuterated internal standard.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of Ethyl 2-bromopropionate in a biological matrix using LC-MS with a deuterated internal standard. The use of this compound is critical for minimizing analytical variability and ensuring the accuracy and precision of the results. While the provided LC-MS parameters serve as a strong starting point, method optimization and validation are essential for specific applications and matrices. It is also important to be aware that in some cases, deuterated standards may exhibit slight chromatographic shifts or different recoveries, which should be evaluated during method development.[2][7]

References

Application of Ethyl 2-bromopropionate-d3 in Metabolic Studies: Current Landscape and Future Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-bromopropionate-d3 is a deuterated, stable isotope-labeled derivative of ethyl 2-bromopropionate. In the field of metabolic research, stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways, quantifying metabolite fluxes, and understanding the pharmacokinetics of drugs and other xenobiotics.[1] The incorporation of deuterium (d3) into the ethyl 2-bromopropionate molecule allows for its distinction from its endogenous, non-labeled counterparts by mass spectrometry, making it a valuable tracer for in vitro and in vivo metabolic studies. While specific, detailed applications of this compound are not extensively documented in publicly available research, its chemical nature suggests potential utility in tracing the metabolic fate of propionate and related ester compounds. This document outlines the theoretical applications, potential experimental protocols, and the type of data that could be generated using this tracer.

Theoretical Applications in Metabolic Research

Based on the metabolism of structurally similar compounds, this compound could be instrumental in several areas of metabolic investigation:

  • Tracing Propionate Metabolism: Upon cellular uptake and enzymatic hydrolysis of the ethyl ester, the resulting 2-bromopropionate-d3 would likely enter pathways involving propionyl-CoA. This could allow for the investigation of:

    • Gluconeogenesis: Propionyl-CoA is a key precursor for gluconeogenesis in many organisms. Tracing the d3 label into glucose and other downstream metabolites could quantify the contribution of propionate to glucose production.

    • Tricarboxylic Acid (TCA) Cycle: Propionyl-CoA can be converted to succinyl-CoA and enter the TCA cycle. The label could be used to measure the anaplerotic flux of propionate into the cycle.

    • Fatty Acid and Cholesterol Metabolism: Propionyl-CoA is also a substrate for the synthesis of odd-chain fatty acids and can contribute to cholesterol biosynthesis.

  • Drug Metabolism and Pharmacokinetics: As a deuterated compound, this compound can be used as an internal standard in pharmacokinetic studies of drugs containing a similar chemical moiety. Furthermore, its metabolism can serve as a model for understanding the enzymatic processes involved in the breakdown of similar ester-containing drugs.

Experimental Design and Protocols

Below are hypothetical experimental protocols for investigating the metabolic fate of this compound.

Protocol 1: In Vitro Metabolic Fate in Hepatocytes

Objective: To trace the incorporation of the d3-label from this compound into key metabolic pathways in cultured hepatocytes.

Materials:

  • Primary hepatocytes or a suitable liver cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Culture hepatocytes to 80-90% confluency in standard culture conditions.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound (e.g., 100 µM).

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells and the culture medium.

  • Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol). Extract metabolites from the cells and the medium using a suitable solvent system.

  • LC-MS Analysis: Analyze the extracts using LC-MS to identify and quantify the d3-labeled metabolites. Monitor for the appearance of labeled intermediates in glycolysis/gluconeogenesis, the TCA cycle, and fatty acid synthesis pathways.

Data Presentation

The quantitative data from such an experiment could be summarized in a table to facilitate comparison across different time points.

MetaboliteTime (hours)Labeled Fraction (%)Concentration of Labeled Metabolite (µM)
Propionyl-CoA-d3 195.2 ± 3.115.8 ± 1.2
488.5 ± 4.512.1 ± 0.9
1265.3 ± 5.28.7 ± 0.7
Succinyl-CoA-d3 15.1 ± 0.80.9 ± 0.1
415.7 ± 2.12.8 ± 0.4
1228.4 ± 3.05.1 ± 0.5
Glucose-d3 122.3 ± 0.51.2 ± 0.3
245.8 ± 0.93.1 ± 0.6

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound can be visualized through signaling pathway diagrams and experimental workflows.

Metabolic_Fate This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Cellular Uptake 2-Bromopropionate-d3 2-Bromopropionate-d3 Hydrolysis->2-Bromopropionate-d3 Propionyl-CoA-d3 Propionyl-CoA-d3 2-Bromopropionate-d3->Propionyl-CoA-d3 Activation TCA Cycle TCA Cycle Propionyl-CoA-d3->TCA Cycle Gluconeogenesis Gluconeogenesis Propionyl-CoA-d3->Gluconeogenesis Fatty Acid Synthesis Fatty Acid Synthesis Propionyl-CoA-d3->Fatty Acid Synthesis

Metabolic fate of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Tracer Administration cluster_analysis Sample Processing & Analysis Seed Hepatocytes Seed Hepatocytes Incubate (80-90% Confluency) Incubate (80-90% Confluency) Seed Hepatocytes->Incubate (80-90% Confluency) Add this compound Add this compound Incubate (80-90% Confluency)->Add this compound Time-Course Incubation Time-Course Incubation Add this compound->Time-Course Incubation Harvest Cells & Medium Harvest Cells & Medium Time-Course Incubation->Harvest Cells & Medium Metabolite Extraction Metabolite Extraction Harvest Cells & Medium->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Interpretation Data Interpretation LC-MS Analysis->Data Interpretation

Experimental workflow for in vitro tracing.

While detailed published studies on the specific application of this compound in metabolic research are currently scarce, its properties as a deuterated propionate precursor make it a promising tool. The outlined theoretical applications and experimental protocols provide a framework for its use in elucidating the complex dynamics of cellular metabolism. Further research is needed to fully explore and validate its utility in various biological systems.

References

Application Notes and Protocols for Derivatization Reactions Using Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromopropionate-d3 is the deuterium-labeled analogue of ethyl 2-bromopropionate. The incorporation of stable isotopes like deuterium (D) into molecules is a valuable technique in drug development and metabolic studies. Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates.[1] As a chiral building block and alkylating agent, ethyl 2-bromopropionate is utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[2][3] Its reactivity, particularly in nucleophilic substitution reactions, makes it a candidate for derivatization of primary and secondary amines.[2]

This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent for the chiral analysis of primary and secondary amines by chromatographic methods. The derivatization converts the enantiomers of a chiral amine into diastereomers, which can then be separated on a standard achiral chromatographic column.

Principle of Derivatization for Chiral Analysis

The fundamental principle behind using a chiral derivatizing agent is to convert a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties and cannot be separated by achiral chromatographic methods. However, when reacted with a single enantiomer of a chiral derivatizing agent, they form diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

This compound, being a chiral molecule itself (with a stereocenter at the C-2 position), can be used as a chiral derivatizing agent if a single enantiomer (e.g., (R)- or (S)-ethyl 2-bromopropionate-d3) is used. The reaction with a racemic amine will produce two diastereomers that can be chromatographically resolved.

Applications

  • Enantiomeric Purity Determination: Determination of the enantiomeric excess (e.e.) of chiral amines and amino acid esters.

  • Pharmacokinetic Studies: As a deuterated internal standard in pharmacokinetic studies of drugs containing a secondary amine that has been derivatized with ethyl 2-bromopropionate.

  • Metabolite Identification: Aiding in the identification of metabolites of chiral drugs.

Experimental Protocols

General Protocol for Derivatization of Primary and Secondary Amines

This protocol is a general guideline for the N-alkylation of primary and secondary amines using this compound for subsequent analysis by GC-MS or LC-MS. Optimization of reaction conditions (e.g., temperature, time, and reagent ratios) is recommended for each specific analyte.

Materials:

  • This compound (as a single enantiomer, e.g., (S)-enantiomer)

  • Analyte (chiral primary or secondary amine)

  • Anhydrous Acetonitrile (ACN) or Acetone

  • Anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (Hünig's base)

  • Vials for reaction (e.g., 2 mL autosampler vials with inserts)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 10 mg/mL solution of the chiral amine analyte in anhydrous acetonitrile.

    • Prepare a 20 mg/mL solution of (S)-Ethyl 2-bromopropionate-d3 in anhydrous acetonitrile.

    • Prepare a suspension of anhydrous potassium carbonate in anhydrous acetonitrile (approx. 50 mg/mL).

  • Derivatization Reaction:

    • In a 2 mL vial, add 100 µL of the amine solution.

    • Add 200 µL of the potassium carbonate suspension (or an equimolar amount of Hünig's base).

    • Add 150 µL of the (S)-Ethyl 2-bromopropionate-d3 solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60 °C for 1 hour.

  • Work-up:

    • After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

    • Alternatively, the reaction mixture can be quenched with a small amount of water, and the derivative extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and evaporated to dryness. The residue is reconstituted in a suitable solvent for analysis.

Diagram of the Derivatization Workflow:

derivatization_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Derivatization cluster_workup 3. Work-up prep_amine Prepare Amine Solution mix Mix Amine, Base, and Reagent prep_amine->mix prep_reagent Prepare Derivatizing Reagent Solution prep_reagent->mix prep_base Prepare Base Suspension prep_base->mix heat Heat at 60°C mix->heat cool Cool to RT heat->cool separate Separate Solids cool->separate analyze Transfer for Analysis separate->analyze

A generalized workflow for the derivatization of amines.
Analytical Conditions (Example for GC-MS)

  • GC Column: Achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Injection: 1 µL, splitless

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 50-550

Data Presentation

The successful derivatization and chromatographic separation will result in two distinct peaks for the two diastereomers formed from the racemic amine. The ratio of the peak areas corresponds to the enantiomeric ratio of the original amine.

Table 1: Hypothetical Retention Times and Mass Spectral Data for Diastereomeric Derivatives of a Chiral Amine

DiastereomerRetention Time (min)Key Mass Fragments (m/z)
Diastereomer 1 (from R-amine)12.5[M]+•, [M-CH₃]+, [M-COOC₂H₅]+, [M-C₃H₄D₃O₂]+
Diastereomer 2 (from S-amine)12.8[M]+•, [M-CH₃]+, [M-COOC₂H₅]+, [M-C₃H₄D₃O₂]+

Note: The mass fragments for the diastereomers will be identical, but their relative abundances may differ slightly. The key diagnostic feature is the separation in retention time.

Table 2: Quantitative Performance Metrics (Illustrative)

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery (%)90-110%

Note: These values are illustrative and would need to be determined experimentally for each specific analyte and matrix.

Signaling Pathways and Logical Relationships

The derivatization reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in this compound. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct.

Diagram of the Sₙ2 Derivatization Reaction:

sn2_reaction Amine Chiral Amine (R/S Mixture) Diastereomer1 Diastereomer 1 (R,S) Amine->Diastereomer1 Diastereomer2 Diastereomer 2 (S,S) Amine->Diastereomer2 Reagent (S)-Ethyl 2-bromopropionate-d3 Reagent->Diastereomer1 Reagent->Diastereomer2 Base Base (e.g., K₂CO₃) Salt Base-H⁺ + Br⁻ Base->Salt

Reaction scheme for the formation of diastereomers.

Conclusion

This compound is a promising chiral derivatizing agent for the analysis of primary and secondary amines. The protocol provided herein offers a solid starting point for developing robust analytical methods for determining the enantiomeric composition of chiral amines. The deuterated nature of the reagent also opens up possibilities for its use as an internal standard in quantitative bioanalytical assays. Researchers are encouraged to optimize the described methods for their specific analytical needs to achieve the best performance in terms of sensitivity, selectivity, and accuracy.

References

Application Notes and Protocols for Spiking Ethyl 2-bromopropionate-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of endogenous and exogenous organic acids in biological matrices is a critical aspect of clinical diagnostics, metabolic profiling, and pharmaceutical research. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the accuracy and reliability of quantitative analysis by mass spectrometry. This document provides detailed application notes and protocols for the utilization of Ethyl 2-bromopropionate-d3 as an internal standard for the quantification of target organic acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a deuterated analog of ethyl 2-bromopropionate. Its chemical properties closely mimic those of the unlabeled compound, making it an ideal internal standard that co-elutes with the analyte of interest and experiences similar extraction and derivatization efficiencies.[1] The mass difference introduced by the deuterium atoms allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Experimental Protocols

This section details a comprehensive protocol for the analysis of a target organic acid in human urine using this compound as an internal standard. The method involves liquid-liquid extraction followed by derivatization prior to GC-MS analysis.

Materials and Reagents
  • Biological Sample (e.g., Human Urine)

  • This compound (Internal Standard)

  • Target Analyte Standard

  • Ethyl Acetate (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Glass Vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen Evaporator

  • Heating Block

  • GC-MS System

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect random urine samples and store them at -20°C until analysis.

  • Internal Standard Spiking: Thaw the urine samples to room temperature. In a clean glass centrifuge tube, add 1 mL of the urine sample. Spike the sample with a known concentration of this compound solution.

  • Acidification: Acidify the sample by adding 100 µL of 5M HCl to bring the pH to less than 2. This step is crucial for the efficient extraction of organic acids.[2][3][4]

  • Salting Out: Add approximately 0.5 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which enhances the partitioning of organic acids into the organic solvent.[3]

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the tube. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of the organic acids for GC-MS analysis.[1][5][6][7]

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor specific ions for the target analyte and this compound.

Data Presentation

The following table summarizes representative quantitative data for the analysis of organic acids in biological samples using a deuterated internal standard and GC-MS. These values are indicative of the expected performance of a well-optimized method.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 µmol/L
Limit of Quantification (LOQ) 0.15 - 1.5 µmol/L
Recovery 85 - 115%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Note: The actual values will be specific to the target analyte and the laboratory's validated method.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Biological Sample Collection (e.g., Urine) Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking Add IS Acidification 3. Acidification (HCl) Spiking->Acidification Adjust pH Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Isolate Analytes Drying 5. Drying of Organic Extract (Nitrogen Evaporation) Extraction->Drying Concentrate Derivatization 6. Addition of Derivatizing Agent (BSTFA + 1% TMCS) Drying->Derivatization Increase Volatility Heating 7. Heating at 60°C Derivatization->Heating GCMS 8. GC-MS Analysis Heating->GCMS Inject Sample Quantification 9. Quantification using Internal Standard Calibration GCMS->Quantification Acquire Data

Caption: Experimental workflow for the quantification of organic acids in biological samples.

References

Application Note: Ethyl 2-bromopropionate-d3 as a Tracer in Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms in organic chemistry and drug development.[1][2] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate.[3][4] This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond.[5] By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the structure of the transition state.[6][7] Ethyl 2-bromopropionate-d3, a deuterated analog of ethyl 2-bromopropionate, serves as an excellent tracer for studying reactions involving the cleavage of the C-Br bond, such as nucleophilic substitution reactions. This application note provides a detailed protocol for utilizing this compound to investigate the mechanism of a representative SN2 reaction.

Principle of the Method

The secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step.[3][7] In an SN2 reaction of Ethyl 2-bromopropionate, the deuterium is at the α-carbon.

The hybridization of the α-carbon changes from sp3 in the reactant to sp2-like in the transition state. This change in hybridization leads to a change in the vibrational frequencies of the C-H(D) bond. Typically, for SN2 reactions, a small inverse (kH/kD < 1) or a small normal (kH/kD > 1) secondary kinetic isotope effect is observed.[3][8] The magnitude of the SKIE can provide valuable information about the structure of the transition state.[6][7]

Experimental Protocols

Objective: To determine the secondary kinetic isotope effect for the SN2 reaction of ethyl 2-bromopropionate with a nucleophile (e.g., sodium thiophenolate) using both the deuterated and non-deuterated substrates.

Materials:

  • Ethyl 2-bromopropionate

  • This compound (isotopic purity >98%)

  • Sodium thiophenolate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Quenching solution (e.g., dilute HCl)

  • Glassware for organic synthesis and kinetic studies

Protocol 1: Kinetic Study using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Reaction Setup:

    • Prepare two separate reaction flasks, one for the hydrogenated substrate and one for the deuterated substrate.

    • In each flask, dissolve a known concentration of the respective ethyl 2-bromopropionate (e.g., 0.1 M) and an internal standard (e.g., dodecane, 0.05 M) in anhydrous DMF.

    • Equilibrate the reaction flasks to the desired temperature (e.g., 25°C) in a thermostated water bath.

  • Initiation of the Reaction:

    • Prepare a stock solution of sodium thiophenolate in anhydrous DMF (e.g., 0.1 M).

    • Initiate the reaction by adding a precise volume of the nucleophile solution to each reaction flask simultaneously.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 1 mL of 0.1 M HCl).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the extracted samples by GC-MS.

  • Data Analysis:

    • Quantify the concentration of the reactant (ethyl 2-bromopropionate or its deuterated analog) at each time point by integrating the corresponding peak area relative to the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time for both reactions.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constants (kH and kD) by dividing kobs by the concentration of the nucleophile.

    • Determine the kinetic isotope effect as the ratio KIE = kH / kD.

Protocol 2: Kinetic Study using Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • In two separate NMR tubes, prepare a reaction mixture containing the respective ethyl 2-bromopropionate (e.g., 0.05 M), sodium thiophenolate (e.g., 0.05 M), and a suitable internal standard in an appropriate deuterated solvent (e.g., DMF-d7).

  • NMR Data Acquisition:

    • Place the NMR tubes in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

    • Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate a well-resolved proton signal of the reactant (e.g., the quartet of the -CH2- group) and a signal from the internal standard.

    • Calculate the concentration of the reactant at each time point based on the relative integrals.

    • Follow the data analysis steps outlined in Protocol 1 to determine the rate constants and the KIE.

Data Presentation

Table 1: Representative Reaction Conditions

ParameterValue
Substrate Concentration0.1 M
Nucleophile Concentration0.1 M
SolventAnhydrous DMF
Temperature25°C
Internal StandardDodecane (0.05 M)
Monitoring TechniqueGC-MS

Table 2: Hypothetical Kinetic Data

Time (min)[Ethyl 2-bromopropionate] (M)[this compound] (M)
00.1000.100
150.0850.087
300.0720.076
450.0610.066
600.0520.057
900.0380.044
1200.0270.034

Table 3: Calculated Rate Constants and Kinetic Isotope Effect

SubstrateRate Constant (k) (M-1s-1)KIE (kH/kD)
Ethyl 2-bromopropionate1.5 x 10-30.92
This compound1.63 x 10-3

Note: The hypothetical KIE value is inverse, which is consistent with some reported SN2 reactions. The magnitude can vary depending on the specific nucleophile and reaction conditions.

Visualizations

G Experimental Workflow for KIE Measurement cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis cluster_interpretation Interpretation prep_H Prepare reaction with Ethyl 2-bromopropionate initiate Initiate both reactions simultaneously prep_H->initiate prep_D Prepare reaction with This compound prep_D->initiate monitor Monitor reaction progress (GC-MS or NMR) initiate->monitor plot Plot ln[Reactant] vs. Time monitor->plot calc_k Calculate rate constants (kH and kD) plot->calc_k calc_KIE Determine KIE = kH / kD calc_k->calc_KIE interpret Elucidate Reaction Mechanism calc_KIE->interpret

Caption: Workflow for determining the KIE.

SN2_Mechanism S-N-2 Reaction Mechanism cluster_TS Transition State Reactants Nu- + D-C(CH3)(COOEt)-Br TS [Nu---D-C(CH3)(COOEt)---Br]δ- Reactants->TS Rate-determining step Products Nu-C(D)(CH3)(COOEt) + Br- TS->Products

Caption: SN2 reaction mechanism.

References

Application Notes and Protocols: Ethyl 2-bromopropionate-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 2-bromopropionate-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a deuterated form of Ethyl 2-bromopropionate, where the three protons of the methyl group at the 2-position are replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various NMR spectroscopy applications, primarily as an internal standard for quantitative NMR (qNMR) and as a tracer for metabolic studies. Its distinct NMR signal, separated from common proton signals, allows for precise and accurate measurements.

Key Applications

  • Quantitative NMR (qNMR) Internal Standard: this compound can be used as an internal standard for the accurate determination of the concentration and purity of analytes. Its key advantages include:

    • Signal Separation: The deuterium substitution shifts the signal of the adjacent proton, and the deuterated methyl group itself is silent in ¹H NMR, reducing spectral overlap.

    • Chemical Stability: It is a relatively stable compound, ensuring it does not react with the analyte or solvent.

    • Solubility: It is soluble in common organic NMR solvents.

  • Metabolic Tracer: In drug metabolism and pharmacokinetic studies, deuterium-labeled compounds are used to trace the metabolic fate of molecules.[1] this compound can serve as a precursor or a model compound to study the metabolism of propionate esters and related structures.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₅H₆D₃BrO₂
Molecular Weight 184.05 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~160-162 °C (for non-deuterated)
Solubility Soluble in chloroform, DMSO, methanol
Table 2: Predicted ¹H NMR Spectral Data of this compound in CDCl₃
AssignmentChemical Shift (ppm, predicted)MultiplicityIntegration
-CH(D₃)-4.2-4.4Quartet1H
-O-CH₂-CH₃1.2-1.4Triplet3H
-CH₂-4.1-4.3Quartet2H

Note: The chemical shift of the remaining proton at the 2-position is expected to be similar to the non-deuterated compound but may show a slight isotopic shift. The methyl group at the 2-position will not show a signal in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Purity Determination of an Analyte using this compound as a qNMR Internal Standard

This protocol outlines the steps for determining the purity of a compound ("Analyte X") using this compound as an internal standard.

Materials:

  • Analyte X (of unknown purity)

  • This compound (of known, high purity, e.g., >99.5%)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Add a precise volume (e.g., 1.00 mL) of the chosen deuterated NMR solvent.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Analyte X into a clean, dry vial.

    • Record the exact weight.

    • Add a precise volume (e.g., 0.50 mL) of the deuterated NMR solvent to dissolve the analyte.

    • Add a precise volume (e.g., 0.10 mL) of the this compound internal standard stock solution to the analyte solution.

    • Vortex the mixture to ensure homogeneity.

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full signal relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, non-overlapping signal of Analyte X and the quartet signal of the -CH- proton of this compound.

    • Calculate the purity of Analyte X using the following formula:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal (-CH- proton, quartet)

    • N_IS = Number of protons for the integrated internal standard signal (1H)

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard (184.05 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard in the final NMR sample

    • Purity_IS = Purity of the internal standard

Protocol 2: Monitoring a Reaction using this compound as an Internal Standard

This protocol describes how to monitor the progress of a chemical reaction by quantifying the consumption of a reactant or the formation of a product relative to the stable concentration of this compound.

Procedure:

  • Initial Reaction Mixture Preparation:

    • Set up the chemical reaction as planned.

    • Before initiating the reaction (time = 0), take a small, accurately measured aliquot of the reaction mixture.

    • Add a known amount of this compound internal standard to this aliquot.

    • Dilute with a suitable deuterated NMR solvent.

  • NMR Analysis at Time Zero:

    • Acquire a ¹H NMR spectrum of the initial sample following the data acquisition parameters outlined in Protocol 1.

    • Integrate the signals of the reactant(s) and the internal standard. This provides the initial concentration ratio.

  • Reaction Monitoring:

    • Initiate the chemical reaction.

    • At various time points, withdraw identical small, accurately measured aliquots from the reaction mixture.

    • To each aliquot, add the same known amount of this compound internal standard and dilute with the same deuterated NMR solvent as in step 1.

    • Acquire and process the ¹H NMR spectrum for each time point.

  • Data Analysis:

    • For each time point, calculate the ratio of the integral of the reactant/product signal to the integral of the internal standard signal.

    • Plot the change in this ratio over time to monitor the reaction kinetics.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_analyte Accurately weigh Analyte X dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh This compound weigh_is->dissolve mix Mix Analyte and Internal Standard dissolve->mix transfer Transfer to NMR tube mix->transfer acquire Acquire 1H NMR Spectrum (ensure D1 is sufficient) transfer->acquire process Process Spectrum (FT, phase, baseline) acquire->process integrate Integrate characteristic peaks process->integrate calculate Calculate Purity using qNMR formula integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for purity determination using qNMR.

Metabolic_Tracer_Concept compound This compound (Deuterium Labeled) system Biological System (e.g., cell culture, in vivo) compound->system Introduction metabolites Deuterated Metabolites system->metabolites Metabolism nmr NMR Spectroscopy (2H or 1H NMR) metabolites->nmr Detection analysis Analysis of Spectra: - Identify labeled metabolites - Quantify incorporation - Determine metabolic pathways nmr->analysis Data

Caption: Conceptual workflow for metabolic tracing studies.

Conclusion

This compound is a versatile tool for NMR spectroscopy, offering high precision in quantitative analysis and valuable insights in metabolic studies. The protocols provided herein serve as a guide for its effective implementation in research and development. Proper experimental design and careful data acquisition and processing are crucial for obtaining accurate and reproducible results.

References

Application Note: Preparation of Stock Solutions of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation of stock solutions of Ethyl 2-bromopropionate-d3 (deuterated Ethyl 2-bromopropionate). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The note includes information on the physicochemical properties, recommended solvents, safety and handling procedures, and a step-by-step guide for accurate stock solution preparation.

Introduction

This compound is the deuterium-labeled form of Ethyl 2-bromopropionate, an important intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] The incorporation of stable heavy isotopes like deuterium is a common strategy in drug development to study pharmacokinetic and metabolic profiles.[2] Accurate preparation of stock solutions is a critical first step for ensuring the reliability and reproducibility of experimental results. This protocol outlines the necessary procedures for handling this compound and preparing solutions of known concentrations.

Physicochemical Properties and Safety Data

This compound is a liquid with a sharp, pungent odor that may appear as a clear to light yellow liquid.[3] It is classified as a flammable liquid and can cause severe skin burns and eye damage.[4] Due to its chemical nature as a brominated ester, appropriate safety measures are paramount.

Table 1: Properties of Ethyl 2-bromopropionate and its Deuterated Analog

PropertyValue (Ethyl 2-bromopropionate)Value (this compound)Reference
Molecular Formula C₅H₉BrO₂C₅H₆D₃BrO₂[3]
Molecular Weight 181.03 g/mol Approx. 184.05 g/mol [3]
Physical Form LiquidLiquid[3]
Density 1.394 g/mL at 25 °C~1.394 g/mL at 25 °C
Boiling Point 156-160 °CNot specified, expected to be similar to the non-deuterated form.
Solubility Insoluble in water; miscible with alcohol and ether. Slightly soluble in Chloroform and Methanol.Expected to have similar solubility.[5]
Storage Temperature Store below +30°CStore below +30°C, under an inert atmosphere.[6]

Safety and Handling Precautions

Working with brominated compounds requires strict adherence to safety protocols to minimize exposure and risk.[7] Deuterated compounds should be handled under an inert atmosphere to prevent isotopic contamination from atmospheric moisture.[6][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][10]

  • Ventilation: All handling of this compound should be performed in a well-ventilated chemical fume hood.[9][11]

  • Inert Atmosphere: To prevent the exchange of deuterium with protons from atmospheric water, handle the compound under a dry, inert atmosphere such as argon or nitrogen, especially for long-term storage or when high isotopic purity is required.[6][12]

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand, diatomaceous earth) and place it in a sealed container for disposal.[10][11] Do not allow the substance to enter drains.[9]

  • Waste Disposal: Dispose of waste materials according to local, state, and federal regulations for hazardous chemicals.

Experimental Protocol: Stock Solution Preparation

This protocol provides a method for preparing a 100 mM stock solution of this compound in a suitable organic solvent.

4.1. Materials and Equipment

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Dimethyl Sulfoxide - DMSO)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Glass pipettes or calibrated micropipettes

  • Beakers and other standard laboratory glassware

  • Vortex mixer

  • Inert gas source (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps for storage

4.2. Solvent Selection

The choice of solvent is critical for ensuring the stability and solubility of the compound. While it is miscible with alcohols and ether, for preparing stock solutions for biological or chemical assays, a high-purity anhydrous solvent is recommended. Acetonitrile, Dichloromethane (DCM), or DMSO are common choices for similar compounds. The final choice will depend on the requirements of the downstream application.

4.3. Step-by-Step Procedure

  • Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., at 150 °C for several hours) and cooled under an inert atmosphere to remove residual moisture.[8]

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example (for 10 mL of a 100 mM stock): Mass (g) = 0.1 mol/L × 0.010 L × 184.05 g/mol = 0.18405 g

  • Weighing the Compound:

    • Place a clean, dry weighing boat or vial on the analytical balance and tare it.

    • Under a fume hood, carefully transfer the calculated mass of this compound into the container. Given its density of ~1.394 g/mL, this corresponds to approximately 132 µL. It is more accurate to weigh the liquid than to measure by volume.

    • Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into a volumetric flask of the desired final volume (e.g., 10 mL).

    • Add a portion of the chosen anhydrous solvent to the flask (e.g., 5-7 mL).

    • Cap the flask and gently swirl or use a vortex mixer until the compound is completely dissolved.

    • Once dissolved, add more solvent to bring the final volume to the calibration mark on the flask.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the final stock solution into a clean, dry, and clearly labeled amber glass vial with a PTFE-lined cap to protect it from light.[3]

    • For long-term stability and to maintain isotopic purity, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Store the solution at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), depending on the solvent and compound stability. It is advisable to store deuterated standards in a refrigerator at 4°C.[13]

Quantitative Data Summary

The following table provides pre-calculated mass values required to prepare common stock solution concentrations in a final volume of 10 mL.

Table 2: Mass of this compound for 10 mL Stock Solutions

Desired ConcentrationMass Required (mg)Volume Required (µL)
1 M1840.51320.3
500 mM920.25660.1
100 mM184.05132.0
10 mM18.4113.2
1 mM1.841.3

Calculations are based on a Molecular Weight of 184.05 g/mol and a Density of 1.394 g/mL.

Workflow Visualization

The following diagram illustrates the key stages in the preparation of an this compound stock solution.

G Workflow for Preparing this compound Stock Solution prep Step 1: Preparation & Safety - Don PPE (Gloves, Goggles, Lab Coat) - Work in Fume Hood - Use Dry Glassware weigh Step 2: Weighing - Calculate required mass - Tare balance - Accurately weigh compound prep->weigh dissolve Step 3: Dissolution - Transfer compound to volumetric flask - Add solvent and mix until dissolved - Bring to final volume weigh->dissolve transfer Step 4: Aliquot & Transfer - Transfer solution to amber vial - Flush headspace with inert gas dissolve->transfer store Step 5: Storage - Seal vial with PTFE-lined cap - Store at recommended temperature (e.g., 4°C or -20°C) transfer->store end_node Ready for Experimental Use store->end_node

References

Application Notes and Protocols for the Accurate Quantification of Analytes Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in mass spectrometry-based bioanalysis, the accuracy and precision of quantitative measurements are paramount. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated internal standard, is a widely accepted and highly recommended practice to ensure the reliability of analytical data.[1] A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[2] Due to their near-identical physicochemical properties to the analyte, deuterated internal standards co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and precision of quantification.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, best practices, and detailed protocols for calculating and implementing the correct concentration of deuterated internal standards in quantitative LC-MS/MS assays.

Principles of Using a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known and constant amount of the deuterated internal standard is added to all samples, including calibration standards, quality controls (QCs), and unknown samples, at the beginning of the sample preparation process.[1] The quantification of the analyte is then based on the ratio of the mass spectrometric response of the analyte to that of the internal standard.[4]

This ratiometric approach corrects for a multitude of potential errors:

  • Sample Preparation Variability: Losses of analyte during extraction, evaporation, or reconstitution steps will be mirrored by proportional losses of the deuterated internal standard.

  • Injection Volume Inconsistency: Variations in the volume of sample injected into the LC-MS/MS system will affect both the analyte and the internal standard equally.

  • Matrix Effects: Co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the deuterated internal standard has nearly identical properties, it will experience the same matrix effects as the analyte, and the ratio of their signals will remain constant.

Experimental Protocol: Determining the Optimal Concentration of the Deuterated Internal Standard

The concentration of the deuterated internal standard should be carefully optimized to ensure the best analytical performance. An inappropriate concentration can lead to issues such as non-linear calibration curves or inaccurate results.[5]

Objective

To determine the optimal concentration of the deuterated internal standard (d-IS) that provides a stable and consistent response across the analytical range of the analyte and results in the best accuracy and precision for the assay.

Materials
  • Analyte reference standard

  • Deuterated internal standard (d-IS)

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology
  • Prepare Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent at a known high concentration (e.g., 1 mg/mL).

  • Prepare Deuterated Internal Standard Stock Solution: Prepare a stock solution of the d-IS in a suitable solvent at a known high concentration (e.g., 1 mg/mL).

  • Prepare Analyte Spiking Solutions: Prepare a series of analyte spiking solutions at different concentrations to cover the intended analytical range of the assay (e.g., from the Lower Limit of Quantification, LLOQ, to the Upper Limit of Quantification, ULOQ).

  • Prepare Deuterated Internal Standard Working Solutions: Prepare a series of d-IS working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL).

  • Sample Preparation and Analysis:

    • For each d-IS concentration to be tested, prepare a set of calibration standards and quality control samples.

    • To a fixed volume of blank biological matrix, add a small volume of the appropriate analyte spiking solution.

    • Add a fixed volume of one of the d-IS working solutions.

    • Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

  • Data Evaluation:

    • For each d-IS concentration, generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / d-IS Peak Area) against the analyte concentration.

    • Evaluate the linearity of the calibration curve (R² value).

    • Calculate the accuracy and precision (%CV) for the QC samples at each d-IS concentration.

    • Monitor the peak area response of the d-IS across all samples. The response should be consistent and sufficiently high to ensure good peak integration but not so high that it causes detector saturation.

Data Presentation

The results of the optimization experiment should be summarized in a clear and concise table to facilitate the selection of the optimal d-IS concentration.

d-IS Concentration (ng/mL)Analyte Concentration (ng/mL)Mean Analyte Peak AreaMean d-IS Peak AreaMean Peak Area Ratio (Analyte/d-IS)Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
50 LLOQ (1)1,52055,1000.02761.1110.08.5
LQC (3)4,65054,8000.08493.2106.76.2
MQC (50)78,30055,5001.41151.5103.04.1
HQC (80)125,10054,9002.27982.3102.93.5
100 LLOQ (1)1,550110,2000.01411.0100.05.1
LQC (3)4,710109,5000.04303.0100.03.8
MQC (50)79,100111,0000.71349.899.62.5
HQC (80)126,200109,8001.14979.599.42.1
200 LLOQ (1)1,530220,5000.00690.990.09.8
LQC (3)4,680219,0000.02142.893.37.5
MQC (50)78,800221,0000.35748.597.05.3
HQC (80)125,900219,5000.57478.197.64.7

Note: The data in this table is hypothetical and for illustrative purposes only.

From the example table above, the 100 ng/mL concentration for the deuterated internal standard provides the best overall performance, with excellent accuracy and precision across the analytical range.

Application in Drug Development: Therapeutic Drug Monitoring (TDM)

Deuterated internal standards are critical in therapeutic drug monitoring (TDM), where the precise measurement of drug concentrations in patient samples is essential for optimizing dosage regimens.[6]

TDM Workflow

The following diagram illustrates a typical workflow for TDM using LC-MS/MS and a deuterated internal standard.

TDM_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical PatientSample Patient Sample (e.g., Blood, Plasma) Spiking Spike with Deuterated Internal Standard PatientSample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Area Ratio) LCMS->DataProcessing Quantification Concentration Calculation DataProcessing->Quantification Reporting Report to Clinician Quantification->Reporting

TDM Workflow using a deuterated internal standard.

Logical Workflow for Optimizing Internal Standard Concentration

The process of determining the optimal concentration for a deuterated internal standard can be visualized as a logical workflow.

IS_Optimization_Workflow Start Start: Define Analytical Range (LLOQ to ULOQ) PrepStocks Prepare Analyte and d-IS Stock Solutions Start->PrepStocks PrepWorking Prepare Multiple d-IS Working Concentrations PrepStocks->PrepWorking PrepSamples Prepare Calibration Standards & QCs for each d-IS Concentration PrepWorking->PrepSamples Analysis LC-MS/MS Analysis PrepSamples->Analysis Evaluate Evaluate Data: - Linearity (R²) - Accuracy & Precision (%CV) - d-IS Peak Area Stability Analysis->Evaluate Evaluate->PrepWorking Does Not Meet Criteria (Adjust Concentrations) SelectOptimal Select Optimal d-IS Concentration Evaluate->SelectOptimal Meets Acceptance Criteria End End: Implement in Validated Assay SelectOptimal->End

Workflow for optimizing d-IS concentration.

Conclusion

The proper selection and optimization of the concentration of a deuterated internal standard are critical steps in the development of robust and reliable quantitative LC-MS/MS assays. By following the detailed protocols and workflows outlined in these application notes, researchers, scientists, and drug development professionals can ensure the highest quality data for their studies, ultimately contributing to safer and more effective therapeutic outcomes. The use of a well-characterized and appropriately concentrated deuterated internal standard is not just a recommendation but a cornerstone of high-quality bioanalysis.

References

Application Notes and Protocols for the Analysis of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromopropionate-d3 is a deuterated analog of Ethyl 2-bromopropionate, a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The incorporation of deuterium (d3) at the propionate methyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart or as a tracer in metabolic studies. Accurate and reliable quantification of this compound in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.

These application notes provide detailed protocols for the sample preparation of this compound from common biological matrices, namely plasma and urine, for subsequent analysis by chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS). The described methods are based on established principles of bioanalytical sample preparation for small, neutral, and halogenated organic molecules.

Physicochemical Properties of Ethyl 2-bromopropionate

A summary of the key physicochemical properties of the non-deuterated Ethyl 2-bromopropionate is presented in the table below. These properties are expected to be very similar for the d3-labeled analog and are important for selecting the appropriate sample preparation and analytical techniques.

PropertyValue
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Boiling Point 156-160 °C
Density 1.394 g/mL at 25 °C
Solubility Soluble in organic solvents like ethanol, ether, and acetone. Limited solubility in water.
LogP (octanol-water) ~1.9 (estimated)

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation available. The following are three common and effective methods for the extraction and purification of this compound from plasma and urine.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples, which can interfere with the analysis. This technique is particularly suitable for high-throughput screening.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is effective for extracting moderately non-polar compounds like this compound from aqueous matrices.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and versatile technique that uses a solid sorbent to retain the analyte of interest while interfering substances are washed away. This method can provide cleaner extracts and higher concentration factors compared to PPT and LLE.

Experimental Protocols

The following are detailed protocols for the preparation of plasma and urine samples for the analysis of this compound.

Protocol 1: Protein Precipitation of Plasma Samples

This protocol is designed for the rapid cleanup of plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human or animal plasma containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (if this compound is not the IS)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • If using an external internal standard, add the appropriate volume of IS solution to the plasma and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction of Plasma and Urine Samples

This protocol is suitable for both plasma and urine and provides a cleaner extract than protein precipitation.

Materials:

  • Plasma or urine sample

  • Ethyl acetate, HPLC grade

  • Internal Standard (IS) solution

  • Glass centrifuge tubes (10 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Autosampler vials

Procedure:

  • Pipette 200 µL of plasma or urine into a 10 mL glass centrifuge tube.

  • Add the appropriate volume of IS solution and briefly vortex.

  • Add 1 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction of Urine Samples

This protocol is recommended for urine samples to remove salts and other polar interferences, providing a very clean extract for GC-MS or LC-MS/MS analysis.

Materials:

  • Urine sample

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol, HPLC grade (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • Internal Standard (IS) solution

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

  • Reconstitution solution

  • Autosampler vials

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pipette 500 µL of urine into a clean tube.

    • Add the appropriate volume of IS solution and vortex.

    • Load the sample onto the conditioned SPE cartridge and allow it to pass through slowly (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and polar impurities.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the appropriate reconstitution solution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following tables present representative quantitative data for the recovery and matrix effects of small, neutral compounds using the described sample preparation techniques. This data is intended to provide an expectation of the performance of these methods for this compound. Actual performance should be validated for the specific analyte and matrix.

Table 1: Representative Recovery Data
Sample Preparation TechniqueMatrixAnalyte ClassAverage Recovery (%)
Protein PrecipitationPlasmaSmall Neutral Esters85 - 105
Liquid-Liquid ExtractionPlasmaSmall Neutral Esters70 - 95
Liquid-Liquid ExtractionUrineSmall Neutral Esters75 - 100
Solid-Phase ExtractionUrineSmall Halogenated Compounds> 90
Table 2: Representative Matrix Effect and Precision Data
Sample Preparation TechniqueMatrixAnalyte ClassMatrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Protein PrecipitationPlasmaSmall Neutral Esters< 15< 10< 15
Liquid-Liquid ExtractionPlasmaSmall Neutral Esters< 10< 10< 15
Solid-Phase ExtractionUrineSmall Halogenated Compounds< 5< 5< 10

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

Protein_Precipitation_Workflow start Start: Plasma Sample add_acn Add Ice-Cold Acetonitrile (3:1) start->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Liquid_Liquid_Extraction_Workflow start Start: Plasma/Urine Sample add_solvent Add Ethyl Acetate start->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (4,000 rpm, 5 min) vortex1->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid_Phase_Extraction_Workflow start Start: Urine Sample condition Condition SPE Cartridge (Methanol then Water) start->condition load Load Sample condition->load wash Wash Cartridge (Deionized Water) load->wash dry Dry Cartridge wash->dry elute Elute Analyte (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Urine Samples.

Application Note: High-Throughput Quantification of Drug X in Human Plasma using Ethyl 2-bromopropionate-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Drug X, a novel therapeutic agent, in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Ethyl 2-bromopropionate-d3, is employed. The use of a deuterated internal standard is critical for mitigating matrix effects, variability in extraction recovery, and fluctuations in instrument response, which are common challenges in bioanalytical methods.[1] This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

The development of reliable bioanalytical methods is paramount in the drug discovery and development process.[1] Accurate quantification of drug concentrations in biological matrices is essential for evaluating pharmacokinetics, bioavailability, and bioequivalence.[1] Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for these studies due to its high sensitivity and selectivity.

A significant challenge in LC-MS/MS-based quantification is the potential for matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective strategy to compensate for these effects.[1] this compound serves as an ideal internal standard in this assay due to its structural similarity and identical chromatographic behavior to the underivatized analyte, ensuring reliable correction for any analytical variability.

This application note provides a comprehensive protocol for the extraction and quantification of Drug X from human plasma, including detailed validation data to demonstrate the method's performance.

Experimental Protocols

Materials and Reagents
  • Analytes: Drug X (≥99% purity), this compound (Internal Standard, IS) (≥99% purity, 98 atom % D)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K2EDTA)

  • Equipment:

    • High-performance liquid chromatography (HPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Drug X and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Drug X stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the Drug X working standard solutions into drug-free human plasma to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare quality control (QC) samples at low (3 ng/mL), medium (75 ng/mL), and high (800 ng/mL) concentrations in the same manner.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Drug X 250.1150.28025
This compound (IS) 184.0109.17020

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative data obtained.

Table 4: Calibration Curve for Drug X in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.5
50.06198.7
100.123101.2
500.61599.8
1001.230100.5
5006.14599.1
100012.29598.3
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9995 }

Table 5: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SD (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. ± SD (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 32.95 ± 0.155.198.33.05 ± 0.216.9101.7
Mid QC 7576.2 ± 2.83.7101.674.1 ± 3.54.798.8
High QC 800790.5 ± 25.33.298.8812.0 ± 31.73.9101.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL IS (this compound) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10 min vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow for the quantification of Drug X.

logical_relationship cluster_input Sample Components analyte Drug X lcms LC-MS/MS System analyte->lcms is This compound (Internal Standard) is->lcms ratio Peak Area Ratio (Analyte/IS) is->ratio Normalizes for variability matrix Plasma Matrix Components matrix->lcms response Signal Response matrix->response Causes variability (Matrix Effects) lcms->response response->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of the internal standard in mitigating matrix effects.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Drug X in human plasma. The use of this compound as an internal standard effectively compensates for analytical variability, ensuring the accuracy and precision of the results. The successful validation of this method demonstrates its suitability for use in regulated bioanalysis to support pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for Environmental Analysis using Ethyl 2-bromopropionate-d3 as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-bromopropionate-d3 is a deuterated stable isotope-labeled analog of ethyl 2-bromopropionate. In environmental analysis, it serves as an excellent internal standard for the quantification of haloacetic acids (HAAs) and other related disinfection byproducts (DBPs) in water samples. HAAs are a class of potentially carcinogenic compounds formed during the disinfection of water with chlorine-based chemicals.[1][2][3][4] The use of a deuterated internal standard like this compound is crucial for accurate quantification, as it closely mimics the chemical behavior of the target analytes during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response.[5]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as an internal standard for the analysis of haloacetic acids in environmental water samples by gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes typical quantitative data for the analysis of haloacetic acids in water samples using methods that employ an internal standard. While this data is not specific to this compound, it represents the expected performance of a well-developed analytical method.

AnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Monochloroacetic acid (MCAA)0.1 - 0.50.3 - 1.585 - 115< 15
Dichloroacetic acid (DCAA)0.1 - 0.50.3 - 1.590 - 110< 10
Trichloroacetic acid (TCAA)0.1 - 0.50.3 - 1.590 - 110< 10
Monobromoacetic acid (MBAA)0.1 - 0.50.3 - 1.585 - 115< 15
Dibromoacetic acid (DBAA)0.1 - 0.50.3 - 1.590 - 110< 10

Note: Data compiled from representative HAA analysis literature. Actual performance may vary depending on the specific instrumentation and matrix.

Experimental Protocols

Protocol 1: Determination of Haloacetic Acids in Drinking Water by GC-MS with Derivatization

This protocol describes the extraction, derivatization, and analysis of nine common haloacetic acids (HAA9) in drinking water using this compound as an internal standard.

1. Scope and Application:

This method is applicable to the determination of the following haloacetic acids in drinking and environmental waters:

  • Monochloroacetic acid (MCAA)

  • Dichloroacetic acid (DCAA)

  • Trichloroacetic acid (TCAA)

  • Monobromoacetic acid (MBAA)

  • Dibromoacetic acid (DBAA)

  • Tribromoacetic acid (TBAA)

  • Bromochloroacetic acid (BCAA)

  • Chlorodibromoacetic acid (CDBAA)

  • Bromodichloroacetic acid (BDCAA)

2. Principle:

Haloacetic acids are extracted from the water sample using liquid-liquid extraction with methyl tert-butyl ether (MTBE). The extracted acids are then converted to their more volatile ethyl esters by reaction with acidic ethanol. The resulting ethyl esters are analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. This compound is added to the sample prior to extraction to serve as an internal standard for quantification.

3. Reagents and Standards:

  • Reagent Water: Purified water, free of interfering analytes.

  • Methyl tert-butyl ether (MTBE): GC grade.

  • Ethanol (absolute): ACS grade.

  • Sulfuric Acid (concentrated): ACS grade.

  • Sodium Sulfate (anhydrous): ACS grade, baked at 400°C for 4 hours.

  • Haloacetic Acid Standards: Certified reference materials for all target HAAs.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in MTBE at a concentration of 1 mg/mL.

  • Internal Standard Spiking Solution: Dilute the stock solution to a working concentration of 10 µg/mL in MTBE.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target HAAs and a constant concentration of the internal standard in MTBE.

4. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles.

  • Dechlorinate the sample at the time of collection by adding ammonium chloride.

  • Store samples at 4°C and protect from light.

5. Experimental Procedure:

  • 5.1 Sample Preparation and Extraction:

    • Allow water samples to come to room temperature.

    • Measure 40 mL of the water sample into a 60-mL screw-cap vial.

    • Spike the sample with a known amount of the this compound internal standard spiking solution.

    • Acidify the sample to a pH < 0.5 with concentrated sulfuric acid.

    • Add 4 mL of MTBE to the vial.

    • Cap the vial and shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Transfer the upper MTBE layer to a clean vial containing anhydrous sodium sulfate.

  • 5.2 Derivatization:

    • Add 1 mL of acidic ethanol (10% H₂SO₄ in ethanol) to the MTBE extract.

    • Cap the vial and heat at 50°C for 2 hours.

    • Allow the vial to cool to room temperature.

    • Add 4 mL of a saturated sodium sulfate solution and shake.

    • Transfer a portion of the upper MTBE layer to a GC vial for analysis.

  • 5.3 GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode, 220°C

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program: Initial temperature of 40°C, hold for 4 minutes, ramp to 120°C at 8°C/min, then ramp to 240°C at 20°C/min, hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mode: Selected Ion Monitoring (SIM)

      • Acquisition: Monitor the characteristic ions for each haloacetic acid ethyl ester and the internal standard.

6. Data Analysis and Quantification:

  • Identify each analyte by its retention time and characteristic ions.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard (this compound).

  • Generate a calibration curve by plotting the peak area ratio against the concentration for each calibration standard.

  • Determine the concentration of each analyte in the sample from the calibration curve.

Mandatory Visualizations

G cluster_workflow Analytical Workflow for Haloacetic Acid Analysis sample_collection 1. Sample Collection (Dechlorination & Preservation) spiking 2. Internal Standard Spiking (this compound) sample_collection->spiking extraction 3. Liquid-Liquid Extraction (MTBE) spiking->extraction derivatization 4. Esterification (Acidic Ethanol) extraction->derivatization analysis 5. GC-MS Analysis (SIM Mode) derivatization->analysis data_processing 6. Data Processing & Quantification analysis->data_processing

Caption: Workflow for HAA analysis using this compound.

G cluster_formation Formation of Haloacetic Acids during Water Disinfection disinfectant Chlorine (Disinfectant) reaction Reaction disinfectant->reaction nom Natural Organic Matter (NOM) nom->reaction bromide Bromide Ions (Br-) bromide->reaction haas Haloacetic Acids (HAAs) reaction->haas

References

Application Notes and Protocols: The Role of Ethyl 2-bromopropionate-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of Ethyl 2-bromopropionate-d3 in pharmacokinetic (PK) studies. Due to the limited availability of specific studies involving this molecule, this document presents a detailed, representative application based on the common use of deuterated small molecules in drug development: as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis.

Application Note: Use of this compound as a Stable Isotope-Labeled Internal Standard

Introduction

In pharmacokinetic studies, accurate quantification of a drug and its metabolites in biological matrices is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS-based bioanalysis. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).[4][5]

This compound is the deuterated form of Ethyl 2-bromopropionate.[6] While not a therapeutic agent itself, its structural properties make it an ideal candidate for use as a SIL-IS in studies involving a structurally similar drug. For the purpose of these notes, we will consider a hypothetical therapeutic agent, "Analyte X," which is a propionate ester derivative.

Principle and Advantages

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer.[4] This co-eluting, mass-differentiated property allows the SIL-IS to compensate for variability in sample processing and matrix effects, which can suppress or enhance the ionization of the analyte, leading to more accurate and precise quantification.[7]

Advantages of using this compound as a SIL-IS:

  • Improved Accuracy and Precision: Minimizes the impact of matrix effects and variations in extraction recovery.

  • Similar Physicochemical Properties: The deuterium substitution has a minimal effect on properties like pKa, polarity, and solubility, ensuring it closely mimics the behavior of the non-deuterated analyte.

  • Co-elution with Analyte: In reverse-phase chromatography, the deuterated standard typically co-elutes with the analyte, which is ideal for correcting matrix effects.

  • No Isotopic Interference: The +3 Da mass difference from the non-deuterated analog is sufficient to prevent mass spectral overlap.

Logical Workflow for SIL-IS in Quantitative Bioanalysis

The following diagram illustrates the logical workflow for using a stable isotope-labeled internal standard in a typical pharmacokinetic study.

SIL_IS_Workflow cluster_sample_collection Pharmacokinetic Study cluster_sample_prep Bioanalytical Laboratory cluster_analysis Instrumental Analysis cluster_data_analysis Pharmacokinetic Modeling Animal_Dosing Dosing of Analyte X in Animal Model Time_Points Collection of Biological Matrix (e.g., Plasma) at Various Time Points Animal_Dosing->Time_Points Spiking Spiking of Plasma Samples with this compound (SIL-IS) Time_Points->Spiking Extraction Protein Precipitation & Analyte Extraction Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Analyte X (Ratio of Analyte Peak Area to SIL-IS Peak Area) LC_MS->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters (AUC, Cmax, T1/2) Quantification->PK_Parameters

Caption: Logical workflow for using a SIL-IS in a PK study.

Experimental Protocols

Protocol for Quantification of "Analyte X" in Plasma using this compound as SIL-IS

This protocol outlines a standard protein precipitation method for sample preparation followed by LC-MS/MS analysis.

2.1.1 Materials and Reagents

  • Blank plasma (e.g., rat, human)

  • "Analyte X" reference standard

  • This compound (SIL-IS)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Methanol (MeOH)

  • Deionized water with 0.1% formic acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

2.1.2 Preparation of Stock and Working Solutions

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of "Analyte X" and dissolve in 10 mL of MeOH.

  • SIL-IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of MeOH.

  • Analyte X Working Solutions: Prepare serial dilutions of the stock solution in 50:50 ACN:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • SIL-IS Working Solution (50 ng/mL): Dilute the SIL-IS stock solution in ACN. This solution will be used for protein precipitation.

2.1.3 Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown study samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration standards, spike 5 µL of the respective working solution into the blank plasma. For unknown samples, add 5 µL of 50:50 ACN:water.

  • Add 200 µL of the SIL-IS working solution (50 ng/mL in ACN) to all tubes. The ACN will precipitate the plasma proteins.

  • Vortex all tubes for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to HPLC vials for analysis.

LC-MS/MS Analysis Protocol

2.2.1 Chromatographic Conditions

ParameterCondition
HPLC SystemStandard UHPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

2.2.2 Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Gas FlowDependent on instrument manufacturer
Analysis ModeMultiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
"Analyte X"181.0109.015
This compound184.0112.015

Data Presentation

Sample Calibration Curve Data

The concentration of "Analyte X" is determined by calculating the peak area ratio of the analyte to the SIL-IS and plotting this against the nominal concentration of the calibration standards.

Nominal Conc. (ng/mL)Analyte Peak AreaSIL-IS Peak AreaArea Ratio (Analyte/IS)
11,5201,480,0000.0010
57,6501,510,0000.0051
1014,9001,495,0000.0100
5075,2001,505,0000.0500
100151,0001,510,0000.1000
500748,0001,490,0000.5020
10001,505,0001,500,0001.0033

A linear regression with a weighting of 1/x² would be applied to this data to generate the calibration curve.

Sample Pharmacokinetic Data (Hypothetical Rat Study)

The following table represents hypothetical plasma concentration data for "Analyte X" following a single intravenous dose of 2 mg/kg in rats.

Time (hours)Mean Plasma Concentration (ng/mL)Std. Deviation
0.08850.595.2
0.25675.278.1
0.5480.955.4
1290.133.7
2150.818.9
460.38.2
815.12.5
24Below Limit of Quantitation (BLQ)-

Visualizations

Experimental Workflow Diagram

This diagram provides a visual representation of the bioanalytical protocol.

Bioanalytical_Workflow plasma_sample 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 200 µL of This compound in Acetonitrile plasma_sample->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 150 µL of Supernatant to HPLC Vial centrifuge->supernatant lc_ms Inject 5 µL into LC-MS/MS System supernatant->lc_ms data_analysis Data Analysis: Calculate Peak Area Ratio and Determine Concentration lc_ms->data_analysis

Caption: Bioanalytical sample preparation workflow.

Potential Metabolic Pathway and Role of Deuteration

While the primary role discussed is as a SIL-IS, deuteration can also be used to alter the metabolic profile of a drug.[8][9] Placing deuterium at a site of metabolism can slow down its rate of cleavage (the kinetic isotope effect), potentially improving the drug's half-life. The diagram below shows a hypothetical metabolic pathway for "Analyte X" and indicates where deuteration could be impactful.

Metabolic_Pathway Analyte_X Analyte X (Propionate Ester) Metabolite_A Metabolite A (Hydroxylated Propionate) Analyte_X->Metabolite_A CYP450 Oxidation (Site for potential deuteration to slow metabolism) Metabolite_B Metabolite B (Carboxylic Acid) Analyte_X->Metabolite_B Esterase Hydrolysis Excretion Excretion Metabolite_A->Excretion Metabolite_B->Excretion

Caption: Hypothetical metabolic pathway for "Analyte X".

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Loss with Ethyl 2-bromopropionate-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal loss and instability issues encountered during the analysis of Ethyl 2-bromopropionate-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden and complete loss of the this compound signal. What are the initial troubleshooting steps?

A1: A complete signal loss often points to a systemic issue rather than a subtle analytical problem. Follow this initial diagnostic workflow:

  • Confirm Standard Integrity: Prepare a fresh stock solution of this compound. A degraded or improperly prepared standard is a common cause of signal loss.

  • Direct Infusion Analysis: Bypass the LC system and directly infuse a known concentration of the fresh standard into the mass spectrometer. This will help determine if the issue lies with the MS or the LC components.

  • Check System Basics:

    • LC System: Ensure there is adequate mobile phase, the pumps are primed, and there are no leaks. Check for pressure fluctuations which could indicate a blockage.

    • MS System: Verify that the ion source is clean and that all gases (nebulizer, auxiliary, collision) are flowing at the set pressures. Check the MS tune to ensure the instrument is performing optimally.

Q2: Our signal for this compound is gradually decreasing over a sequence of injections. What could be the cause?

A2: A gradual decrease in signal intensity often suggests a build-up of contaminants or a change in chromatographic conditions.

  • Ion Source Contamination: The ion source is prone to contamination from sample matrix components, which can accumulate over time and suppress the ionization of the analyte. A weekly cleaning of the ion source is recommended to prevent signal loss.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.[2] This can lead to variability in the signal.

  • Column Degradation: Over time, the performance of the LC column can degrade, leading to peak broadening and a decrease in peak height, which manifests as a loss of sensitivity.

Q3: We are observing inconsistent signal intensity for this compound between different sample batches. What should we investigate?

A3: Inconsistent signal intensity between batches is often related to matrix effects, which can vary significantly from one sample lot to another.

  • Differential Matrix Effects: Even with a deuterated internal standard, differences in the matrix composition between samples can lead to varying degrees of ion suppression or enhancement.[3]

  • Deuterium Isotope Effect: Deuterium substitution can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte. If this shift occurs in a region of variable ion suppression, it can lead to inconsistent analyte-to-internal standard ratios.[3]

Q4: Could the mobile phase composition be affecting the stability and signal of this compound?

A4: Yes, the mobile phase can impact the stability of the analyte. Ethyl 2-bromopropionate, as an ester, is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5]

  • Hydrolysis: The ester bond in this compound can be cleaved in the presence of water, especially at non-neutral pH, to form 2-bromopropionic acid-d3 and ethanol. This degradation will lead to a loss of the parent ion signal.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can influence ionization efficiency.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ion Suppression

Ion suppression is a common cause of signal loss in LC-MS and occurs when matrix components co-elute with the analyte of interest, reducing its ionization efficiency.

Experimental Protocol: Post-Column Infusion Test

  • Setup: Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Infusion: Using a syringe pump, continuously infuse the standard solution into the LC flow path after the analytical column and before the MS ion source.

  • Injection: Inject a blank matrix sample (an extract of the sample matrix without the analyte or internal standard).

  • Analysis: Monitor the signal of this compound. A significant drop in the signal intensity at a specific retention time indicates a region of ion suppression.

Troubleshooting Steps:

  • Modify Chromatography: Adjust the LC gradient or change the stationary phase to separate the this compound peak from the region of ion suppression.

  • Improve Sample Preparation: Implement additional cleanup steps in your sample preparation protocol to remove interfering matrix components.

  • Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.

Guide 2: Investigating Analyte Stability

Experimental Protocol: Stability in Mobile Phase

  • Preparation: Prepare solutions of this compound in your typical mobile phase compositions (e.g., 50:50 methanol:water with 0.1% formic acid, and 50:50 acetonitrile:water with 0.1% formic acid). Also prepare a control solution in a non-aqueous solvent like pure methanol.

  • Incubation: Store aliquots of these solutions at room temperature.

  • Analysis: Analyze the solutions by LC-MS at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Evaluation: Compare the peak area of this compound over time. A significant decrease in the peak area in the aqueous mobile phases compared to the control indicates hydrolysis.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: If hydrolysis is observed, adjust the mobile phase pH to be closer to neutral, if chromatographically feasible.

  • Minimize Water Content: If possible, use a higher percentage of organic solvent in the mobile phase.

  • Control Temperature: Keep the autosampler and solvent reservoirs cooled to slow down potential degradation.

Data Presentation

Table 1: Physicochemical Properties of Ethyl 2-bromopropionate

PropertyValue
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Boiling Point156-160 °C
Density1.394 g/mL at 25 °C
AppearanceColorless to light yellow liquid

Table 2: Common Adducts in ESI-MS

This table lists common adducts that may be observed for this compound in positive and negative ion modes. Formation of multiple adducts can dilute the signal of the primary ion of interest.

Ionization ModeAdductMass Difference
Positive[M+H]++1.0078
Positive[M+Na]++22.9898
Positive[M+K]++38.9637
Positive[M+NH4]++18.0344
Negative[M-H]--1.0078
Negative[M+Cl]-+34.9689
Negative[M+HCOO]-+44.9976

Visualizations

Troubleshooting_Workflow cluster_initial Initial Observation cluster_diagnosis Problem Diagnosis cluster_lc_issues LC-Related Issues cluster_ms_issues MS-Related Issues cluster_solutions Potential Solutions Start Signal Loss Observed for This compound Check_Standard Prepare Fresh Standard & Direct Infusion Analysis Start->Check_Standard Check_System Check LC and MS System Basics (Pumps, Leaks, Gas Flow, Tune) Start->Check_System Signal_Present Signal Present in Direct Infusion? Check_Standard->Signal_Present Investigate_Chroma Investigate Chromatography: - Retention Time Shifts - Peak Shape Issues Check_System->Investigate_Chroma Signal_Present->Investigate_Chroma Yes Clean_Source Clean Ion Source Signal_Present->Clean_Source No Matrix_Effects Perform Post-Column Infusion Test for Ion Suppression Investigate_Chroma->Matrix_Effects Stability_Test Conduct Analyte Stability Test in Mobile Phase Investigate_Chroma->Stability_Test Modify_LC Modify LC Method Matrix_Effects->Modify_LC Improve_Sample_Prep Improve Sample Prep Matrix_Effects->Improve_Sample_Prep Adjust_MP Adjust Mobile Phase Composition/pH Stability_Test->Adjust_MP Optimize_Params Optimize MS Parameters: - Ionization Mode (ESI/APCI) - Source Voltages/Temperatures Clean_Source->Optimize_Params Optimize_MS Re-optimize MS Optimize_Params->Optimize_MS

Caption: Troubleshooting workflow for signal loss of this compound.

Degradation_Pathway EBP_d3 This compound Transition_State Tetrahedral Intermediate EBP_d3->Transition_State + H2O H2O Water (from mobile phase) H2O->Transition_State H_plus_OH_minus H+ / OH- (Acidic or Basic Conditions) H_plus_OH_minus->Transition_State Products 2-Bromopropionic acid-d3 + Ethanol Transition_State->Products Hydrolysis

Caption: Potential hydrolysis degradation pathway of this compound.

References

Preventing hydrogen-deuterium (H/D) exchange of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-bromopropionate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H/D) exchange during its use in chemical synthesis. Below you will find frequently asked questions and troubleshooting guides to ensure the isotopic integrity of your deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H/D) exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents). For this compound, the deuterium is located at the α-carbon, which is adjacent to the carbonyl group of the ester. This position is susceptible to H/D exchange under certain conditions, which can lead to a loss of isotopic purity in your starting material and final product. Maintaining high isotopic purity is critical for applications such as metabolic studies and kinetic isotope effect investigations.

Q2: What are the primary experimental conditions that promote H/D exchange in this compound?

A2: The primary drivers of H/D exchange at the α-carbon of esters are acidic and basic conditions.

  • Basic Conditions: In the presence of a base, the α-deuteron can be abstracted to form an enolate intermediate. If there are any proton sources in the reaction mixture (such as water, alcohols, or acidic protons on other reagents), the enolate can be protonated, leading to the replacement of deuterium with hydrogen.

  • Acidic Conditions: Acid catalysis can promote the formation of an enol intermediate, which can also lead to the exchange of the α-deuteron with a proton from a protic solvent or reagent.

Q3: How can I minimize or prevent H/D exchange when using this compound in a reaction?

A3: To minimize H/D exchange, it is crucial to carefully select your reaction conditions:

  • Solvent: Use aprotic solvents that do not have exchangeable protons. Examples include tetrahydrofuran (THF), diethyl ether, toluene, and dioxane. Avoid protic solvents like water, methanol, and ethanol.

  • Base: If a base is required, opt for non-protic or sterically hindered bases that are less likely to promote enolization or act as a proton source. Examples include potassium carbonate (K2CO3) in an aprotic solvent or hindered amine bases. Whenever possible, use reaction conditions that avoid the need for a strong base.

  • Temperature: Perform reactions at the lowest temperature necessary for a reasonable reaction rate, as higher temperatures can accelerate H/D exchange.

  • Reagents: Ensure all reagents and glassware are dry to eliminate water as a potential proton source.

Q4: Are there specific types of reactions that are well-suited for using this compound while preserving its isotopic label?

A4: Yes, the Reformatsky reaction is an excellent choice for reactions involving α-bromo esters like this compound. This reaction uses metallic zinc to form a zinc enolate, which then reacts with aldehydes or ketones. The key advantage is that it avoids the use of strong Brønsted bases that are a major cause of H/D exchange.

Troubleshooting Guide

Problem: I am observing a loss of deuterium in my product when using this compound.

Troubleshooting Steps:

  • Analyze Your Reaction Conditions:

    • Solvent: Are you using a protic solvent (e.g., water, methanol, ethanol)? If so, this is a likely source of protons. Solution: Switch to a dry, aprotic solvent such as THF, diethyl ether, or toluene.

    • Base: Are you using a strong, protic base (e.g., sodium ethoxide, sodium hydroxide)? These bases can readily promote enolate formation and H/D exchange. Solution: Consider using a non-protic base like anhydrous potassium carbonate or, if possible, a reaction that does not require a strong base, such as the Reformatsky reaction.

    • Moisture: Have you ensured that all your glassware and reagents are thoroughly dried? Trace amounts of water can lead to significant deuterium loss. Solution: Dry glassware in an oven before use and use anhydrous reagents.

  • Monitor Deuterium Content:

    • Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to quantify the deuterium content of your starting material, intermediates, and final product. This will help you pinpoint the step where the exchange is occurring.

  • Optimize Reaction Parameters:

    • Temperature: Are you running the reaction at an elevated temperature? Solution: Try lowering the reaction temperature.

    • Reaction Time: Is the reaction time longer than necessary? Solution: Monitor the reaction progress and work it up as soon as it is complete to minimize the exposure of the deuterated compound to potentially exchanging conditions.

Data Presentation

The following table provides a qualitative and illustrative summary of the expected deuterium retention in this compound under various reaction conditions. Note that the exact percentages can vary based on specific reaction parameters.

Condition Solvent Base Temperature Expected Deuterium Retention Comments
Ideal Anhydrous THFZinc (Reformatsky)Room Temp>98%Avoids strong bases and protic solvents, minimizing H/D exchange.
Good Anhydrous TolueneAnhydrous K2CO30°C - Room Temp90-95%Aprotic solvent and non-protic base limit exchange.
Moderate Anhydrous THFTriethylamineRoom Temp70-85%Amine bases can have exchangeable protons and may promote some exchange.
Poor EthanolSodium EthoxideRoom Temp<50%Protic solvent and protic base create ideal conditions for H/D exchange.
Very Poor Water/EthanolSodium HydroxideReflux<10%Aqueous, basic, and high-temperature conditions will lead to rapid H/D exchange.

Experimental Protocols

Protocol 1: Monitoring H/D Exchange via 1H NMR Spectroscopy

This protocol allows for the quantification of deuterium loss by observing the appearance of the α-proton signal.

  • Sample Preparation:

    • Dissolve a known amount of your this compound sample in a deuterated aprotic solvent (e.g., CDCl3) in an NMR tube.

    • Add a known amount of an internal standard with a singlet peak that does not overlap with the signals of your compound (e.g., 1,3,5-trimethoxybenzene).

  • Acquire Initial Spectrum:

    • Acquire a 1H NMR spectrum of the sample before subjecting it to any reaction conditions.

    • Integrate the signal for the α-proton (if any is present initially) relative to the internal standard. This will give you the starting isotopic purity. The α-proton in non-deuterated ethyl 2-bromopropionate appears as a quartet around 4.3 ppm.

  • Subject to Reaction Conditions:

    • In a separate flask, run your reaction under the desired conditions.

    • At various time points, take an aliquot of the reaction mixture, quench the reaction, and extract the deuterated compound.

  • Acquire Subsequent Spectra:

    • Prepare NMR samples of the aliquots as described in step 1.

    • Acquire 1H NMR spectra and integrate the α-proton signal against the internal standard.

  • Data Analysis:

    • An increase in the integral of the α-proton signal relative to the internal standard indicates H/D exchange.

    • The percentage of deuterium loss can be calculated by comparing the integral of the α-proton signal at each time point to the integral corresponding to a fully protonated sample.

Protocol 2: Reformatsky Reaction with this compound to Minimize H/D Exchange

This protocol is adapted from established procedures for the Reformatsky reaction and includes specific considerations for working with a deuterated substrate.

  • Materials:

    • This compound

    • Aldehyde or ketone

    • Zinc dust (activated)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Apparatus:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware should be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To the flask, add activated zinc dust (1.2 equivalents).

    • In the dropping funnel, prepare a solution of the aldehyde or ketone (1 equivalent) and this compound (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of this solution to the zinc suspension to initiate the reaction. Initiation is indicated by a gentle reflux or the appearance of a cloudy solution. Gentle warming may be required.

    • Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting β-hydroxy-d3-ester by column chromatography.

  • Critical Notes for Deuterium Retention:

    • Ensure all reagents and solvents are anhydrous.

    • The workup with aqueous NH4Cl is performed under mild conditions and is unlikely to cause significant H/D exchange. Avoid strongly acidic or basic workup conditions.

Visualizations

Mechanism of Base-Catalyzed H/D Exchange

G start This compound enolate Enolate Anion start->enolate Base (B:) -D+ exchanged Ethyl 2-bromopropionate-h1 enolate->exchanged Proton Source (H-A) +H+

Caption: Base-catalyzed H/D exchange of this compound proceeds via an enolate intermediate.

Troubleshooting Workflow for H/D Exchange

G start Deuterium Loss Detected check_solvent Is the solvent aprotic (e.g., THF, Toluene)? start->check_solvent check_base Is a non-protic or no strong base used? check_solvent->check_base Yes switch_solvent Switch to a dry, aprotic solvent. check_solvent->switch_solvent No check_moisture Are reagents and glassware anhydrous? check_base->check_moisture Yes use_reformatsky Use Reformatsky reaction or a non-protic base. check_base->use_reformatsky No check_temp Is the reaction at the lowest possible temp? check_moisture->check_temp Yes dry_reagents Thoroughly dry all reagents and glassware. check_moisture->dry_reagents No lower_temp Lower the reaction temperature. check_temp->lower_temp No solution Problem Solved: Deuterium is retained. check_temp->solution Yes switch_solvent->check_base use_reformatsky->check_moisture dry_reagents->check_temp lower_temp->solution

Caption: A logical workflow to troubleshoot and resolve issues of H/D exchange in experiments.

Stability of Ethyl 2-bromopropionate-d3 in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Ethyl 2-bromopropionate-d3 in acidic and basic solutions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected stability of this compound in acidic and basic solutions?

A: Ethyl 2-bromopropionate, the non-deuterated analogue, is known to be incompatible with both acids and bases.[1] In acidic or basic solutions, the primary degradation pathway is expected to be hydrolysis of the ester bond.

  • Acidic Conditions: Acid-catalyzed hydrolysis will likely yield 2-bromopropionic acid-d3 and ethanol. The rate of hydrolysis is dependent on the pH and temperature of the solution.

  • Basic Conditions: Base-catalyzed hydrolysis (saponification) is generally faster than acid-catalyzed hydrolysis and will produce the salt of 2-bromopropionic acid-d3 and ethanol.

Q2: What are the potential degradation products I should monitor in my experiments?

A: The primary degradation products from hydrolysis are 2-bromopropionic acid-d3 and ethanol. Under strong basic conditions or elevated temperatures, further degradation or side reactions may occur. It is advisable to use analytical techniques such as HPLC-MS to identify and quantify the parent compound and its degradation products.[2]

Q3: My assay shows a rapid loss of this compound. What could be the cause?

A: Several factors could contribute to the rapid degradation of the compound:

  • High pH: The ester is particularly susceptible to base-catalyzed hydrolysis. Ensure the pH of your solution is not basic, unless that is the intended experimental condition.

  • High Temperature: Increased temperature will accelerate the rate of hydrolysis.

  • Presence of Nucleophiles: Besides hydroxide ions, other nucleophiles in your solution could react with the compound.

  • Cross-Contamination: Ensure your glassware and reagents are free from acidic or basic residues.

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

A: Unexpected peaks could be byproducts from side reactions or impurities. Besides the expected hydrolysis products, consider the possibility of elimination reactions (forming ethyl acrylate-d3) or substitution reactions if other nucleophiles are present. Mass spectrometry is an essential tool for identifying these unknown species.

Q5: How does the deuterium labeling affect the stability of the molecule?

A: The deuterium atoms are on the methyl group adjacent to the carbonyl group. This is not expected to have a major electronic effect on the rate of hydrolysis of the ester. A small kinetic isotope effect might be observable, but the overall stability profile is anticipated to be very similar to the non-deuterated compound.

Stability Data Summary (Template)

As no specific quantitative data for this compound is available, the following table is a template for you to populate with your experimental data. This will allow for a clear and structured comparison of stability under different conditions.

pH of SolutionTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Products Observed
2.0 (e.g., 0.01 M HCl)250100-
24
48
72
7.0 (e.g., Phosphate Buffer)250100-
24
48
72
9.0 (e.g., Borate Buffer)250100-
24
48
72

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions of desired pH (e.g., phosphate, acetate, borate)[2]

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution with the desired acidic, basic, or buffer solutions to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

3. Stability Study Execution:

  • Divide the working solutions into aliquots in sealed vials to prevent evaporation.

  • Store the vials at a constant temperature (e.g., room temperature or 37°C).[2]

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each solution.

  • Immediately analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

  • Plot the percentage of the remaining compound against time for each pH condition.

  • Identify and, if possible, quantify any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (in organic solvent) working_solutions Prepare Working Solutions (in acidic/basic buffers) stock_solution->working_solutions Dilution incubation Incubate at controlled temperature working_solutions->incubation Start Experiment sampling Sample at Time Points incubation->sampling Periodic Sampling hplc_ms Analyze by HPLC/LC-MS sampling->hplc_ms Injection quantification Quantify Parent & Degradants hplc_ms->quantification reporting Generate Stability Report quantification->reporting

Caption: Workflow for assessing the stability of a compound in solution.

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound acid_product 2-Bromopropionic acid-d3 parent->acid_product Hydrolysis base_product 2-Bromopropionate-d3 (salt) parent->base_product Saponification ethanol1 Ethanol ethanol2 Ethanol

Caption: Expected hydrolysis pathways for this compound.

References

Technical Support Center: Matrix Effects on Ethyl 2-bromopropionate-d3 Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Ethyl 2-bromopropionate-d3 as an internal standard in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the signal of this compound?

A1: Matrix effects are the alteration of analyte signal intensity due to the co-eluting components of the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), these effects primarily manifest as ion suppression or enhancement.[1] For this compound, a relatively small and polar molecule, matrix components in complex samples like plasma or urine can interfere with its ionization process in the mass spectrometer's source, leading to a decreased (suppression) or increased (enhancement) signal.[2][3] This interference can compromise the accuracy and reproducibility of quantitative analyses.[3]

Q2: Why is a deuterated internal standard like this compound used, and why doesn't it always correct for matrix effects?

A2: A deuterated internal standard (IS) like this compound is used because it is chemically and physically very similar to the non-labeled analyte. The assumption is that the IS and the analyte will behave almost identically during sample preparation, chromatography, and ionization, thus any matrix effects will affect both equally, allowing for accurate quantification. However, deuterated standards do not always perfectly co-elute with the analyte.[4] The substitution of hydrogen with deuterium can lead to slight differences in retention time.[4] If the analyte and this compound separate chromatographically, they may be affected differently by matrix components eluting at different times, a phenomenon known as differential matrix effects.[4][5]

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices such as plasma, serum, and urine, the most significant sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[2][6] Phospholipids are particularly problematic in LC-MS analysis as they are often co-extracted with the analytes of interest and can cause significant ion suppression.[6][7]

Q4: How can I determine if the this compound signal is being affected by the matrix?

A4: A common method to assess matrix effects is the post-extraction spike experiment.[7] This involves comparing the signal response of this compound spiked into an extracted blank matrix (a sample that does not contain the analyte) with the response of the same amount of the standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.[7]

Troubleshooting Guides

Issue 1: Signal Suppression of this compound

Symptoms:

  • Low or inconsistent signal intensity for this compound across different samples.

  • Poor reproducibility of quality control (QC) samples.

  • Analyte concentrations appear artificially high.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Protocol/Experimental Details
Co-elution with Phospholipids Optimize sample preparation to remove phospholipids.1. Protein Precipitation (PPT): While simple, it is often the least effective at removing phospholipids.[8] Use acetonitrile for precipitation as it is more effective than methanol. 2. Liquid-Liquid Extraction (LLE): Use a non-polar solvent like methyl-tert-butyl ether (MTBE) to extract Ethyl 2-bromopropionate while leaving polar phospholipids in the aqueous phase. LLE can provide very clean extracts.[7][8] 3. Solid-Phase Extraction (SPE): This is often the most effective method.[8] Use a mixed-mode or polymeric SPE cartridge that can retain phospholipids while allowing Ethyl 2-bromopropionate to be eluted.
Insufficient Chromatographic Separation Modify LC conditions to separate this compound from interfering matrix components.1. Gradient Modification: Increase the gradient ramp time to improve separation. 2. Column Chemistry: Switch to a different column chemistry (e.g., from a C18 to a phenyl-hexyl or a HILIC column) to alter selectivity. 3. Mobile Phase pH: Adjusting the pH of the mobile phase can change the retention of both the analyte and interfering compounds.
High Matrix Concentration Dilute the sample.Diluting the sample with a clean solvent (e.g., mobile phase) can reduce the concentration of matrix components, thereby minimizing their impact on ionization. This is a simple and effective strategy if the analyte concentration is high enough to be detected after dilution.
Issue 2: High Variability in this compound Signal

Symptoms:

  • Inconsistent peak areas for this compound in replicate injections of the same sample.

  • High coefficient of variation (%CV) for calibration standards and QC samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Protocol/Experimental Details
Differential Matrix Effects Ensure co-elution of the analyte and this compound.1. Isocratic Elution: If a gradient is causing separation, an isocratic method might keep them co-eluting. 2. Weaker Mobile Phase: Start with a weaker mobile phase to improve retention and potentially the co-elution of closely related compounds.
Inconsistent Sample Preparation Standardize and validate the sample preparation protocol.Ensure precise and consistent execution of each step of the chosen sample preparation method (PPT, LLE, or SPE). Automation can improve reproducibility.
Matrix Effects Varying Between Sample Lots Evaluate matrix effects across multiple batches of blank matrix.During method validation, test at least six different lots of the biological matrix to assess the variability of matrix effects and ensure the method is robust.

Quantitative Data on Sample Preparation a

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction in Plasma.

Sample Preparation Method Analyte Recovery (%) Phospholipid Removal (%) Matrix Effect (%) *
Protein Precipitation (Acetonitrile) 85 - 105~60-40 to -60
Liquid-Liquid Extraction (MTBE) 70 - 90>95-5 to -15
Solid-Phase Extraction (Mixed-Mode) 90 - 110>980 to -10

*Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. A negative value indicates signal suppression.

Experimental Protocols & Visualizations

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
  • Prepare two sets of samples:

    • Set A (Matrix): Extract a blank biological sample (e.g., plasma) using your established sample preparation protocol. After the final extraction step, spike the extract with a known concentration of this compound.

    • Set B (Solvent): Prepare a solution of this compound at the same final concentration as Set A in a clean solvent (e.g., the mobile phase).

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = [(Peak Area of Set A / Peak Area of Set B) - 1] * 100

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation blank_matrix Blank Matrix spike_post Spike with This compound blank_matrix->spike_post Extract solvent Clean Solvent spike_solvent Spike with This compound solvent->spike_solvent lcms_matrix Analyze Set A spike_post->lcms_matrix lcms_solvent Analyze Set B spike_solvent->lcms_solvent compare Compare Peak Areas lcms_matrix->compare lcms_solvent->compare result Quantify Matrix Effect compare->result

Caption: Workflow for quantifying matrix effects using a post-extraction spike experiment.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
  • Condition the SPE cartridge: Use a mixed-mode cation exchange cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to elute phospholipids.

  • Elute: Elute this compound and the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

start Start: Plasma Sample condition 1. Condition SPE Cartridge (Methanol, Water) start->condition load 2. Load Sample (Diluted Plasma) condition->load wash1 3. Wash 1 (Aqueous Acid) load->wash1 wash2 4. Wash 2 (Methanol) -> Phospholipids to Waste wash1->wash2 elute 5. Elute Analyte & IS (Ammoniated Methanol) wash2->elute dry_recon 6. Evaporate & Reconstitute elute->dry_recon end Analysis dry_recon->end

Caption: A typical Solid-Phase Extraction (SPE) workflow for removing phospholipids.

References

Technical Support Center: Ethyl 2-bromopropionate-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the mass spectrometric analysis of Ethyl 2-bromopropionate-d3. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass difference between Ethyl 2-bromopropionate and this compound?

The molecular weight of Ethyl 2-bromopropionate is approximately 181.03 g/mol . With the replacement of three hydrogen atoms by deuterium, the mass of this compound will increase by approximately 3 Da. The exact mass difference will depend on the specific isotopic masses of the atoms involved.

Q2: How does deuterium labeling affect the fragmentation pattern in mass spectrometry?

Deuterium labeling can cause predictable shifts in the mass-to-charge ratio (m/z) of fragment ions that retain the deuterium labels. The fragmentation pathways are generally expected to be similar to the unlabeled compound, but the relative intensities of certain fragment ions might differ due to the kinetic isotope effect. This effect can influence the rate of bond cleavage, potentially favoring or disfavoring certain fragmentation routes.

Q3: What are the characteristic isotopic patterns for a compound containing one bromine atom?

A compound containing one bromine atom will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units. This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br.

Q4: I am not seeing any peaks in my chromatogram. What should I check first?

If you are not observing any peaks, start by verifying the basics of your system. Ensure the instrument is properly tuned and calibrated. Check for leaks in the gas supply and throughout the system, particularly at column connections. Confirm that your autosampler and syringe are functioning correctly and that the sample has been prepared at an appropriate concentration.

Troubleshooting Guides

GC-MS Troubleshooting
Issue Potential Causes Solutions
Poor Signal Intensity / No Peak - Sample concentration too low. - Leak in the system (inlet, column fittings). - Inactive ion source. - Incorrect syringe placement in the autosampler.- Prepare a more concentrated sample. - Perform a leak check using an electronic leak detector. - Clean the ion source. - Verify correct syringe installation and alignment.
Peak Tailing - Active sites in the injector liner or column. - Column contamination. - Inappropriate oven temperature program.- Use a deactivated liner and/or trim the first few centimeters of the column. - Bake out the column at a high temperature. - Optimize the temperature ramp to ensure the analyte moves through the column efficiently.
Isotope Pattern Incorrect - Co-elution with an interfering compound. - Incorrect mass calibration. - Low signal-to-noise ratio.- Improve chromatographic separation by adjusting the temperature program or using a different column. - Recalibrate the mass spectrometer. - Increase sample concentration or injection volume.
Shift in Retention Time - Change in carrier gas flow rate. - Column aging or contamination. - Leak in the system.- Check and adjust the carrier gas flow rate. - Condition or replace the column. - Perform a leak check.
LC-MS Troubleshooting
Issue Potential Causes Solutions
Low Signal Intensity in ESI - Inefficient ionization. - Ion suppression from matrix components. - Incorrect mobile phase composition. - Suboptimal source parameters (e.g., capillary voltage, gas flow).- Optimize ionization by adjusting mobile phase pH or adding modifiers (e.g., formic acid, ammonium formate). - Improve sample cleanup to remove interfering substances. - Adjust the gradient or solvent composition. - Systematically optimize ESI source parameters.
Broad or Split Peaks - Column degradation or contamination. - Incompatible mobile phase with the stationary phase. - High dead volume in fittings.- Flush the column or replace it if necessary. - Ensure the mobile phase is appropriate for the column type. - Check and tighten all connections.
Inconsistent Isotope Ratios - Saturation of the detector. - In-source fragmentation. - Unstable spray in the ESI source.- Dilute the sample to avoid detector saturation. - Reduce the cone voltage or other source fragmentation parameters. - Optimize nebulizer gas flow and capillary position for a stable spray.
Mass Inaccuracy - Poor mass calibration. - Temperature fluctuations affecting the mass analyzer.- Recalibrate the mass spectrometer using a suitable standard. - Ensure a stable laboratory environment.

Experimental Protocols

Recommended GC-MS Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and experimental goals.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Mode Split (10:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 2 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-250
Recommended LC-MS Protocol (ESI)

This protocol is a general guideline for LC-MS analysis and should be optimized for your specific instrumentation.

Parameter Value
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 20 V
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 50-300

Visualizations

Experimental_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing this compound Dilution Dilute with appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to autosampler vial Dilution->Vial Injection Inject sample into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum Chromatogram->MassSpectrum Interpretation Identify molecular ion and fragment ions MassSpectrum->Interpretation Quantification Quantify based on peak area Interpretation->Quantification

Caption: A flowchart of the GC-MS experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Poor Signal Intensity Start Poor Signal Intensity? Check_Concentration Is sample concentration adequate? Start->Check_Concentration Check_Leaks System leak check performed? Check_Concentration->Check_Leaks Yes Solution_Concentrate Increase sample concentration Check_Concentration->Solution_Concentrate No Check_Source Is the ion source clean? Check_Leaks->Check_Source Yes Solution_FixLeaks Fix leaks (fittings, septum) Check_Leaks->Solution_FixLeaks No Check_Tune Instrument tuned and calibrated? Check_Source->Check_Tune Yes Solution_CleanSource Clean the ion source Check_Source->Solution_CleanSource No Solution_Tune Tune and calibrate the instrument Check_Tune->Solution_Tune No Resolved Problem Resolved Check_Tune->Resolved Yes Solution_Concentrate->Resolved Solution_FixLeaks->Resolved Solution_CleanSource->Resolved Solution_Tune->Resolved

Caption: A logical diagram for troubleshooting poor signal intensity.

Improving chromatographic peak shape for Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 2-bromopropionate-d3 Analysis

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic peak shape during their experiments.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape in chromatography can significantly impact the accuracy and precision of your results. The following sections address common peak shape problems you might encounter when analyzing this compound by Gas Chromatography (GC) or Liquid Chromatography (LC) and provide systematic approaches to resolving them.

Q1: My peaks for this compound are tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by a variety of factors in both GC and LC systems.

Troubleshooting Peak Tailing:

For Gas Chromatography (GC):

Potential Cause Explanation Recommended Solution
Active Sites in the System Polar or acidic/basic compounds can interact with active sites in the GC system, such as the liner, column ends, or exposed silanol groups on the column wall.[1][2] This can cause some analyte molecules to be retained longer, leading to tailing.Use a fresh, deactivated liner. Trim 10-20 cm from the front of the column to remove active sites that have developed over time.[2]
Column Contamination Contamination at the inlet of the column can lead to non-ideal partitioning of the analyte, resulting in peak tailing and broadening.[1]If all peaks are tailing, it is likely a physical issue. Try trimming the column. If only some peaks are affected, it may be a chemical interaction.[1]
Improper Column Installation If the column is not cut properly or is installed incorrectly in the inlet, it can create turbulence in the carrier gas flow and unswept volumes, causing peaks to tail.[1][2]Re-cut the column to ensure a clean, 90-degree cut.[2] Ensure the column is installed at the correct height in the inlet according to the manufacturer's instructions.
Solvent/Stationary Phase Mismatch A mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak shape.[3]If possible, dissolve the sample in a solvent that is compatible with the stationary phase.

For Liquid Chromatography (LC):

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with polar analytes, causing peak tailing. This is a common issue in reversed-phase chromatography.Use a highly deactivated, end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4). Add a tail-suppressing agent like triethylamine to the mobile phase.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[4]Reduce the injection volume or dilute the sample. Use a column with a higher capacity (larger diameter or pore size).[4]
Extra-Column Dead Volume Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.Use shorter, narrower-bore tubing where possible. Ensure all fittings are properly made and tightened to minimize dead volume.
Mobile Phase pH near Analyte pKa If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Q2: I am observing peak fronting for this compound. What should I do?

Peak fronting, where the first half of the peak is broader than the latter half, is often a sign of column overload or sample solubility issues.

Troubleshooting Peak Fronting:

Potential Cause Explanation Recommended Solution
Column Overload (Mass or Volume) Injecting too much of the analyte (mass overload) or too large of a sample volume (volume overload) can saturate the column, causing some molecules to travel faster.[5]Reduce the injection volume or the concentration of the sample.[5] For GC, you can also increase the split ratio.
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column.Ensure the sample is completely dissolved. Consider using a stronger solvent, but be mindful of solvent-mobile phase compatibility in LC.
Column Collapse or Void A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[5]If all peaks are fronting, this is a likely cause. Replace the column.
Incompatible Injection Solvent (LC) If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation.Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Q3: My chromatogram shows split peaks for this compound. How can I resolve this?

Split peaks can be one of the more challenging issues to diagnose as they can stem from problems before or during the separation.

Troubleshooting Split Peaks:

Potential Cause Explanation Recommended Solution
Problem Affecting All Peaks If all peaks in the chromatogram are split, the issue is likely occurring before the separation. This could be a blocked frit, a void in the column packing, or an improper connection in the flow path.[6]Use an in-line filter to prevent particulates from reaching the column.[6] Reverse flush the column to try and clear a blocked frit. If a void is suspected, the column will likely need to be replaced. Check all fittings for proper connection.
Problem Affecting a Single Peak If only the peak for this compound is splitting, the problem is likely related to the separation itself.This could indicate the co-elution of an impurity or an isomer. Try adjusting the chromatographic method (e.g., temperature program in GC, mobile phase composition in LC) to improve resolution. It could also be due to an incompatible sample solvent. Try dissolving the sample in the mobile phase (for LC) or a more compatible solvent (for GC).
Fast Autosampler Injection (GC) A very fast injection into an open liner can sometimes cause the sample to not vaporize uniformly, leading to split peaks.Try using a liner with glass wool or reducing the injection speed if your autosampler allows.
Incompatible Sample and Mobile Phase (LC) A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate or not mix properly at the head of the column.As a first step, try injecting a smaller volume. The best solution is to dissolve the sample in the mobile phase.

Experimental Protocols

Below are detailed methodologies for GC and LC analysis of this compound that can serve as a starting point for your method development.

Gas Chromatography (GC) Protocol

This protocol is a general starting point and may require optimization for your specific instrument and application.

  • Instrumentation: Gas chromatograph with a split/splitless inlet and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Detector Temperature (FID): 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or hexane to a final concentration of approximately 100 µg/mL.

Liquid Chromatography (LC) Protocol

This reversed-phase LC method is a good starting point for the analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector or a Mass Spectrometer.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 40% B.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection (UV): 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 100 µg/mL.

Frequently Asked Questions (FAQs)

Q: Will the deuterium label on this compound affect its chromatographic behavior compared to the non-deuterated analog?

A: Yes, a "deuterium isotope effect" can be observed in chromatography. In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][8] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In GC, the effect on retention time is usually minimal but can vary depending on the column and conditions.[9] It is important to be aware of this potential shift, especially when using the deuterated compound as an internal standard for the non-deuterated analog.

Q: What is the best way to prepare a sample of this compound for chromatographic analysis?

A: Sample preparation should aim to dissolve the analyte in a solvent that is compatible with the chromatographic system and to remove any particulate matter. For GC analysis, volatile organic solvents like ethyl acetate, hexane, or dichloromethane are suitable.[10] For reversed-phase LC, it is ideal to dissolve the sample in the initial mobile phase to ensure good peak shape.[11] If a stronger solvent is required for solubility, use the smallest possible volume. In all cases, filtering the sample through a 0.22 or 0.45 µm syringe filter before injection is recommended to protect the column from particulates.[10]

Q: Can I use the same column for both the deuterated and non-deuterated versions of Ethyl 2-bromopropionate?

A: Yes, the same column can and should be used to analyze both the deuterated and non-deuterated forms, especially if one is being used as an internal standard for the other. The chemical properties are very similar, and they will behave similarly on the same stationary phase.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps to take when troubleshooting common peak shape problems.

Peak_Tailing_Troubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_all No all_peaks->no_all No physical_issue Likely a physical issue before the column yes_all->physical_issue chemical_issue Likely a chemical or method-related issue no_all->chemical_issue check_connections Check for loose fittings and dead volume physical_issue->check_connections check_column_install Verify proper column installation check_connections->check_column_install blocked_frit Suspect blocked frit or column void check_column_install->blocked_frit reverse_flush Reverse flush column blocked_frit->reverse_flush replace_column Replace column reverse_flush->replace_column If problem persists check_overload Reduce sample concentration/volume chemical_issue->check_overload check_active_sites Use deactivated liner (GC) Trim column check_overload->check_active_sites optimize_method Optimize mobile phase pH (LC) or temperature program (GC) check_active_sites->optimize_method

Caption: Troubleshooting workflow for peak tailing issues.

Peak_Fronting_Splitting_Troubleshooting start Peak Fronting or Splitting Observed fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting overload Check for column overload (mass or volume) fronting->overload reduce_injection Reduce injection volume or sample concentration overload->reduce_injection solubility Check sample solubility in injection solvent reduce_injection->solubility change_solvent Use a more suitable solvent solubility->change_solvent all_split Are all peaks split? splitting->all_split yes_split Yes all_split->yes_split Yes no_split No all_split->no_split No pre_column_issue Pre-column issue: Blocked frit, void, leaky connection yes_split->pre_column_issue single_peak_issue Method/Sample issue: Solvent mismatch, co-elution no_split->single_peak_issue

Caption: Troubleshooting workflow for peak fronting and splitting.

References

Dealing with co-eluting interferences with Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ethyl 2-bromopropionate-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a focus on dealing with co-eluting interferences.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound, particularly when used as an internal standard.

Problem 1: Poor Peak Shape or Tailing for this compound

Possible Causes and Solutions:

CauseRecommended Action
Active Sites in GC Inlet or Column: - Deactivate the GC inlet liner with a silylating agent. - Use a new, high-quality, inert GC column. - Trim the first few centimeters of the column.
Incompatible Solvent: - Ensure the injection solvent is compatible with the mobile phase (for LC) or the stationary phase (for GC). - Perform a solvent exchange to a more suitable solvent if necessary.
Column Overload: - Reduce the injection volume or the concentration of the sample.
Degradation of Analyte: - Check for thermal degradation in the GC inlet by lowering the inlet temperature. - Ensure sample and standard solutions are fresh and properly stored.
Problem 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes and Solutions:

CauseRecommended Action
Co-eluting Matrix Interference: - Improve Chromatographic Resolution: Optimize the temperature gradient (GC) or mobile phase gradient (LC) to separate the interference. Consider using a column with a different selectivity. - Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure to remove matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[1] - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[2]
Differential Matrix Effects between Analyte and Internal Standard: - Ensure Co-elution: Due to the deuterium isotope effect, this compound may have a slightly different retention time than the non-deuterated analyte.[3][4][5] Adjust chromatographic conditions to ensure complete co-elution. This is critical to ensure both compounds experience the same degree of ion suppression or enhancement.[4] - Consider a ¹³C-labeled Internal Standard: Carbon-13 labeled standards are less likely to exhibit chromatographic shifts compared to deuterated standards.[5]
Ion Suppression/Enhancement (LC-MS): - Modify Mobile Phase: Add modifiers like formic acid or ammonium formate to improve ionization efficiency. - Reduce Matrix Load: Dilute the sample extract before injection. - Divert Flow: Use a divert valve to direct the early and late eluting matrix components to waste.
Problem 3: Isotopic Crosstalk or Interference

Possible Causes and Solutions:

CauseRecommended Action
Contribution from Analyte to Internal Standard Signal (or vice versa): - Confirm Isotopic Purity: Verify the isotopic purity of the this compound standard. - Select Appropriate Mass Transitions (MS/MS): Choose precursor and product ions that are unique to the analyte and the internal standard to minimize crosstalk. For brominated compounds, consider the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in your mass selection.[6]
In-source Fragmentation or Isotope Exchange: - Optimize MS Source Conditions: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation. - Check for Deuterium-Hydrogen Exchange: While less common for this compound, ensure that the analytical conditions (e.g., high temperature, extreme pH) do not promote H/D exchange.[5][7]

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, eluting at a slightly different retention time than my analyte?

A1: This phenomenon is known as the "isotope effect." The substitution of hydrogen with deuterium can lead to minor changes in the physicochemical properties of the molecule, which can affect its interaction with the chromatographic stationary phase.[3][4] This can result in a small shift in retention time. For accurate quantification, it is crucial to adjust your chromatographic method to ensure the analyte and internal standard co-elute as closely as possible to compensate for matrix effects uniformly.[4]

Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What can I do?

A2: Signal suppression in LC-MS is often caused by co-eluting matrix components that interfere with the ionization process in the mass spectrometer source.[2] To mitigate this, you can:

  • Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) with a suitable sorbent to remove interfering compounds. For plasma or serum samples, phospholipid removal techniques can be particularly effective.[1]

  • Optimize Chromatography: Modify your LC gradient to better separate the analyte and internal standard from the matrix interferents.

  • Dilute the Sample: A simple dilution of your sample extract can often reduce the concentration of interfering matrix components and lessen ion suppression.

  • Use a Different Ionization Technique: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.

Q3: How do I choose the right quantifier and qualifier ions for this compound in a GC-MS analysis?

A3: For a brominated compound like Ethyl 2-bromopropionate, it is important to consider the natural isotopic abundance of bromine, which is approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br.[6] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum. When selecting ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you should:

  • Identify the molecular ion cluster and prominent fragment ions in the full-scan mass spectrum.

  • Choose a specific, high-intensity fragment ion for the quantifier.

  • Select another characteristic fragment ion as the qualifier.

  • Ensure that the selected ions for this compound are distinct from those of the non-deuterated analyte to avoid isotopic crosstalk.

Q4: Can I use this compound for both GC-MS and LC-MS analysis?

A4: Yes, this compound can be used as an internal standard for both GC-MS and LC-MS analyses. However, the sample preparation and chromatographic conditions will be significantly different for each technique. For GC-MS, the compound must be sufficiently volatile and thermally stable. For LC-MS, its solubility in the mobile phase and its ability to be ionized are key considerations. The strategies for dealing with co-eluting interferences will also be specific to the chosen analytical platform.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to extract Ethyl 2-bromopropionate and its deuterated internal standard from a plasma matrix, removing proteins and phospholipids that can cause interference.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of an internal standard spiking solution (this compound in methanol).

    • Vortex for 10 seconds.

    • Add 1 mL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, dropwise pace.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Visualizations

Workflow for Troubleshooting Co-eluting Interferences

A Problem: Inaccurate Quantification B Check for Co-eluting Interference A->B C Optimize Chromatography B->C D Improve Sample Preparation B->D E Use Matrix-Matched Standards B->E F Resolution Achieved? C->F D->F E->F F->B No G Analysis Complete F->G Yes

Caption: A logical workflow for diagnosing and resolving issues of inaccurate quantification due to co-eluting interferences.

Decision Pathway for Internal Standard Selection

Start Start: Method Development CheckCoElution Does Deuterated IS Co-elute with Analyte? Start->CheckCoElution UseDeuterated Proceed with Deuterated IS (e.g., this compound) CheckCoElution->UseDeuterated Yes OptimizeChrom Attempt Chromatographic Optimization CheckCoElution->OptimizeChrom No End Final Method UseDeuterated->End CheckAgain Co-elution Achieved? OptimizeChrom->CheckAgain CheckAgain->UseDeuterated Yes ConsiderC13 Consider ¹³C-labeled IS CheckAgain->ConsiderC13 No ConsiderC13->End

Caption: A decision tree for selecting an appropriate internal standard based on chromatographic behavior.

References

How to assess the isotopic purity of Ethyl 2-bromopropionate-d3 over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-bromopropionate-d3. This resource is designed to assist researchers, scientists, and drug development professionals in assessing and maintaining the isotopic purity of this compound over time. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic purity of newly purchased this compound?

A1: The isotopic purity of this compound can vary between batches and suppliers. Generally, it is expected to be ≥98%. However, it is crucial to verify the isotopic purity upon receipt of a new batch. The table below summarizes typical initial isotopic purity data.

IsotopologueChemical FormulaNominal MassTypical Abundance (%)
This compoundC5H6D3BrO2184≥ 98.0
Ethyl 2-bromopropionate-d2C5H7D2BrO2183≤ 1.5
Ethyl 2-bromopropionate-d1C5H8DBrO2182≤ 0.5
Ethyl 2-bromopropionate-d0C5H9BrO2181≤ 0.1

Q2: How should I store this compound to maintain its isotopic and chemical purity?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at 2-8°C.

  • Light: Protect from light, as the compound is light-sensitive.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial.

Q3: I suspect my sample of this compound has degraded. What are the likely degradation pathways and products?

A3: The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by acids or bases. This will lead to the formation of 2-bromopropionic acid-d3 and ethanol. Another potential issue is the loss of isotopic purity through hydrogen-deuterium (H/D) exchange, especially under acidic or basic conditions.

Troubleshooting Guide

Issue 1: Lower than expected isotopic purity in a new batch.

  • Possible Cause:

    • Incomplete deuteration during synthesis.

    • Degradation during shipping or initial storage.

  • Recommended Action:

    • Immediately assess the isotopic purity using the analytical methods described below (NMR or MS).

    • If the purity is significantly lower than specified by the supplier, contact them for a replacement.

    • Review your initial storage conditions to ensure they align with the recommendations.

Issue 2: Decrease in isotopic purity over time.

  • Possible Cause:

    • Hydrogen-Deuterium (H/D) Exchange: Exposure to acidic or basic conditions, or even protic solvents, can facilitate the exchange of deuterium atoms with hydrogen.

    • Chemical Degradation: Hydrolysis due to exposure to moisture, acids, or bases.

  • Recommended Action:

    • Re-evaluate your storage and handling procedures. Ensure the compound is not exposed to incompatible materials.

    • Use deuterated or aprotic solvents for your experiments whenever possible to minimize H/D exchange.

    • Analyze the sample for the presence of 2-bromopropionic acid-d3 to confirm hydrolysis.

The following diagram illustrates the potential degradation pathways of this compound.

cluster_degradation Degradation Pathways A This compound B Hydrolysis (Acid or Base Catalyzed) A->B Moisture, Acid, or Base D H/D Exchange (Acid or Base Catalyzed) A->D Protic Solvents, Acid, or Base C 2-Bromopropionic acid-d3 + Ethanol B->C E Ethyl 2-bromopropionate-d2, -d1, -d0 D->E

Degradation pathways of this compound.

Experimental Protocols

To accurately assess the isotopic purity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the recommended analytical techniques.[1]

Protocol 1: Isotopic Purity Assessment by ¹H and ²H NMR Spectroscopy

This protocol allows for the quantification of the degree of deuteration by comparing the signals of the remaining protons with a reference.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6.

  • Add a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trimethoxybenzene).

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative measurements).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

3. ²H NMR Acquisition:

  • Spectrometer: Equipped with a deuterium probe.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): 5 seconds.

  • Number of Scans: 128 or higher.

4. Data Analysis:

  • In the ¹H NMR spectrum, integrate the signal corresponding to the remaining protons at the deuterated position (methyl group) and compare it to the integral of the non-deuterated ethyl group protons and the internal standard.

  • In the ²H NMR spectrum, integrate the deuterium signal.

  • The isotopic purity is calculated by comparing the relative integrals of the proton and deuterium signals, taking into account the number of nuclei contributing to each signal.

The following diagram outlines the workflow for assessing isotopic purity by NMR.

cluster_workflow NMR Isotopic Purity Workflow A Sample Preparation (Analyte + Internal Standard in Deuterated Solvent) B Acquire ¹H NMR Spectrum A->B C Acquire ²H NMR Spectrum A->C D Integrate Proton and Deuterium Signals B->D C->D E Calculate Isotopic Purity D->E

Workflow for NMR-based isotopic purity assessment.

Protocol 2: Isotopic Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the distribution of isotopologues.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions to determine the optimal concentration for analysis.

2. GC-MS Parameters:

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-250.

3. Data Analysis:

  • Identify the peak corresponding to Ethyl 2-bromopropionate.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ions (or characteristic fragment ions) for each isotopologue (d0, d1, d2, d3).

  • Correct for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br) to accurately calculate the isotopic distribution.

The following table shows an example of how to present the quantitative data from a GC-MS analysis.

IsotopologueObserved m/z (Molecular Ion)Relative Abundance (%)Corrected Isotopic Purity (%)
d0180/1820.20.1
d1181/1830.60.5
d2182/1841.31.2
d3183/18597.998.2

The following diagram illustrates the logical relationship in GC-MS data analysis for isotopic purity.

cluster_data_analysis GC-MS Data Analysis Logic A Acquire Total Ion Chromatogram (TIC) B Identify Analyte Peak A->B C Extract Mass Spectrum B->C D Determine Relative Abundances of Isotopologue Ions C->D E Correct for Natural Isotope Abundance D->E F Calculate Final Isotopic Purity E->F

GC-MS data analysis workflow for isotopic purity.

References

Impact of storage conditions on Ethyl 2-bromopropionate-d3 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromopropionate-d3. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area. The storage temperature should be kept below +30°C[1]. The container should be tightly sealed to prevent exposure to moisture and air. It is also recommended to protect the compound from light, as it can yellow upon exposure[2].

Q2: What is the expected shelf life of this compound?

A2: While deuterated compounds are generally stable and do not have a traditional expiration date, it is recommended to re-analyze this compound for chemical purity after three years of storage under recommended conditions. The primary concerns regarding long-term storage are potential contamination and the integrity of the storage container.

Q3: How does deuteration affect the stability of this compound compared to its non-deuterated analog?

A3: Deuteration can sometimes lead to a kinetic isotope effect, which may slightly alter the rate of chemical reactions, potentially enhancing the compound's stability against certain degradation pathways. However, for practical purposes in storage and handling, the stability of this compound should be considered similar to its non-deuterated counterpart, and the same handling precautions should be observed.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue 1: I observe a yellowing of my this compound sample over time.

  • Potential Cause: Exposure to light. Ethyl 2-bromopropionate is known to turn yellow upon exposure to light[2].

  • Solution: Store the compound in an amber-colored or opaque container to protect it from light. If the yellowing is minor, the purity may not be significantly affected for some applications, but it is advisable to verify the purity using an appropriate analytical method before use.

Issue 2: My reaction yield is lower than expected when using an older batch of this compound.

  • Potential Cause 1: Degradation due to improper storage. Exposure to moisture, air, or elevated temperatures can lead to hydrolysis or other degradation pathways.

  • Solution 1: Before use, confirm the purity of the older batch using techniques like GC-MS or NMR spectroscopy. If degradation is confirmed, it is recommended to use a fresh batch of the compound.

  • Potential Cause 2: Presence of impurities. The starting material may have contained impurities that interfere with the reaction.

  • Solution 2: Obtain a certificate of analysis (CoA) for the batch to check the specified purity and impurity profile.

Issue 3: I am observing unexpected side products in my reaction.

  • Potential Cause: Degradation of this compound into reactive species. The primary degradation pathways include hydrolysis and dehydrobromination.

  • Solution: Ensure that the reaction conditions are anhydrous and free of basic impurities if dehydrobromination is a concern. If hydrolysis is suspected, ensure all solvents and reagents are dry. Analyzing the side products by GC-MS or LC-MS can help identify the degradation products and pinpoint the cause.

Stability Summary

The following table summarizes the expected stability of this compound under various conditions.

Storage ConditionParameterExpected StabilityRecommended Mitigation
Temperature < 30°C (Recommended)StableStore in a temperature-controlled environment.
> 30°C (Elevated)Increased risk of degradationAvoid prolonged exposure to high temperatures.
Humidity Low (Dry)StableStore in a desiccator or with a desiccant.
High (Moist)Prone to hydrolysisKeep container tightly sealed.
Light DarkStableStore in an amber or opaque container.
Exposed to LightMay yellow and degradeProtect from light exposure.
Atmosphere Inert (e.g., Nitrogen, Argon)StableFor long-term storage, consider flushing the container with an inert gas.
AirPotential for slow oxidationKeep container tightly sealed.
pH NeutralStableMaintain neutral conditions.
Acidic/BasicProne to hydrolysis/dehydrobrominationAvoid contact with acids and bases.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

    • Dilute to the mark with the solvent to obtain a concentration of 1 mg/mL.

  • Preparation of Sample Solutions:

    • Subject aliquots of this compound to various stress conditions (e.g., heat at 60°C for 24 hours, storage at 40°C/75% RH for 1 week, exposure to UV light for 24 hours).

    • After exposure, accurately weigh an amount of the stressed sample equivalent to 10 mg of the initial compound and dissolve it in the same solvent in a 10 mL volumetric flask.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the chromatograms of the stressed samples with that of the reference standard.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the reference standard.

    • Identify any new peaks as potential degradation products.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol describes a general method for identifying potential degradation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Prepare solutions of the stressed samples as described in the HPLC protocol.

    • The solutions should be sufficiently diluted in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions (Example):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Analysis:

    • Inject the sample solutions into the GC-MS system.

    • Analyze the resulting total ion chromatogram (TIC) to separate the parent compound from any degradation products.

    • Obtain the mass spectrum of each separated peak.

    • Identify the degradation products by interpreting their mass spectra and comparing them with spectral libraries (e.g., NIST).

Potential Degradation Pathways

Based on the chemical structure of Ethyl 2-bromopropionate, the following are the most likely degradation pathways under stress conditions.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_dehydrobromination Dehydrobromination cluster_photodegradation Photodegradation Ethyl_2_bromopropionate_d3 This compound 2_Bromopropionic_acid_d3 2-Bromopropionic acid-d3 Ethyl_2_bromopropionate_d3->2_Bromopropionic_acid_d3 Moisture, Acid/Base Ethanol Ethanol Ethyl_2_bromopropionate_d3->Ethanol Moisture, Acid/Base Ethyl_acrylate Ethyl acrylate Ethyl_2_bromopropionate_d3->Ethyl_acrylate Base, Heat HBr HBr Ethyl_2_bromopropionate_d3->HBr Base, Heat Debrominated_products Debrominated and other radical-derived products Ethyl_2_bromopropionate_d3->Debrominated_products Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

StabilityTestingWorkflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Data Analysis & Reporting Define_Objectives Define Stability Study Objectives Select_Conditions Select Stress Conditions (Temp, Humidity, Light) Define_Objectives->Select_Conditions Choose_Methods Choose Analytical Methods (HPLC, GC-MS, NMR) Select_Conditions->Choose_Methods Prepare_Samples Prepare and Expose Samples Choose_Methods->Prepare_Samples Analyze_Initial Analyze Initial (T0) Samples Prepare_Samples->Analyze_Initial Analyze_Stressed Analyze Stressed Samples at Timepoints Analyze_Initial->Analyze_Stressed Quantify_Degradation Quantify Parent Compound Degradation Analyze_Stressed->Quantify_Degradation Identify_Products Identify Degradation Products Quantify_Degradation->Identify_Products Determine_Pathways Determine Degradation Pathways Identify_Products->Determine_Pathways Generate_Report Generate Stability Report Determine_Pathways->Generate_Report

Caption: A typical workflow for a forced degradation stability study.

References

Technical Support Center: Minimizing Ion Suppression of Ethyl 2-bromopropionate-d3 Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Ethyl 2-bromopropionate-d3 signal in LC-MS/MS analyses.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to ion suppression of the this compound signal.

Question: My this compound signal is low or inconsistent. How can I determine if ion suppression is the cause?

Answer:

Low or inconsistent signal intensity for this compound can be a strong indicator of ion suppression, especially when analyzing complex matrices. To confirm this, you can perform a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Infuse the standard solution post-column into the mobile phase flow using a syringe pump and a T-fitting. This will create a stable baseline signal for your analyte.

  • Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) onto the LC system.

  • Monitor the baseline signal of this compound. A significant drop in the signal intensity at the retention time of co-eluting matrix components indicates ion suppression.[1][2]

Question: I have confirmed ion suppression. What are the primary areas I should focus on for troubleshooting?

Answer:

A systematic approach to troubleshooting ion suppression for this compound involves evaluating and optimizing three key areas of your analytical method:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis.

  • Chromatography: The aim is to chromatographically separate this compound from co-eluting, suppression-inducing compounds.

  • Mass Spectrometry Parameters: Adjusting MS settings can sometimes mitigate the effects of ion suppression.

The following flowchart illustrates a logical workflow for troubleshooting ion suppression:

IonSuppressionTroubleshooting cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Evaluation Evaluation cluster_End End Start Low/Inconsistent Signal for This compound PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion IonSuppressionConfirmed Ion Suppression Confirmed? PostColumnInfusion->IonSuppressionConfirmed SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) IonSuppressionConfirmed->SamplePrep Yes End Proceed with Validated Method IonSuppressionConfirmed->End No, investigate other causes Chromatography Optimize Chromatography (e.g., Gradient, Column) SamplePrep->Chromatography MSParams Adjust MS Parameters (e.g., Ion Source) Chromatography->MSParams Reevaluate Re-evaluate Signal with Optimized Method MSParams->Reevaluate SignalImproved Signal Acceptable? Reevaluate->SignalImproved SignalImproved->SamplePrep No, further optimization needed SignalImproved->End Yes

References

Technical Support Center: Mass Spectrometry Analysis of Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of ethyl 2-bromopropionate-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to unexpected adduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected adducts of this compound in positive ion ESI-MS?

A1: In positive ion electrospray mass spectrometry (ESI-MS), you can typically expect to observe adducts of the intact molecule with common cations present in the solvent or sample matrix. For this compound (molecular weight ≈ 184.05 Da, considering the d3 isotope), the most common adducts are:

  • Protonated molecule [M+H]⁺: Adduct with a proton.

  • Sodiated molecule [M+Na]⁺: Adduct with a sodium ion.

  • Potassiated molecule [M+K]⁺: Adduct with a potassium ion.

  • Ammoniated molecule [M+NH₄]⁺: Adduct with an ammonium ion, especially when ammonium salts are used as mobile phase additives.

Q2: I am observing peaks that do not correspond to the expected adducts. What could be the cause?

A2: Observing unexpected peaks is a common challenge in ESI-MS. For this compound, these can arise from several phenomena:

  • In-source reactions: The high-energy environment of the ESI source can induce chemical reactions, such as hydrolysis or substitution.

  • Solvent adducts: The analyte can form adducts with solvent molecules like water, methanol, or acetonitrile.

  • Impurities: Contaminants in the sample, solvent, or from the instrument (e.g., plasticizers) can form adducts.

  • In-source fragmentation: Although ESI is a soft ionization technique, some fragmentation can occur, and the resulting fragments may form adducts.

Q3: How does the deuterium labeling (d3) affect the expected mass spectrum?

A3: The three deuterium atoms in this compound increase its mass by approximately 3 Da compared to the non-deuterated analog. This mass shift should be consistently observed in the molecular ion and all its adducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will still be present, resulting in characteristic doublets for all bromine-containing ions.

Troubleshooting Guide: Unexpected Adduct Formation

This guide provides a systematic approach to identifying and mitigating unexpected adducts in the ESI-MS analysis of this compound.

Issue 1: Observation of Peaks Corresponding to the Hydrolysis Product

Symptoms: You observe a series of peaks at m/z values corresponding to the adducts of 2-bromopropionic acid-d3 (the hydrolyzed form of this compound).

Root Cause: The ester functional group in this compound can undergo in-source hydrolysis, particularly in the presence of water in the mobile phase and at elevated source temperatures.

Solutions:

  • Optimize Source Conditions: Lower the ion source temperature and cone voltage to minimize in-source reactions.

  • Use Anhydrous Solvents: Employ fresh, high-purity, anhydrous solvents to reduce the availability of water for hydrolysis.

  • Mobile Phase pH: If compatible with your chromatography, consider slightly acidifying the mobile phase with formic acid to suppress hydrolysis.

Issue 2: Presence of Unexpected Solvent Adducts

Symptoms: You detect peaks that correspond to your molecule adducted with solvent molecules (e.g., [M+H₂O+H]⁺, [M+CH₃OH+H]⁺, [M+CH₃CN+H]⁺).

Root Cause: Residual solvent molecules can form clusters with the analyte ion in the ESI source. This is more common with less volatile solvents or at lower source temperatures.

Solutions:

  • Increase Desolvation Temperature: Carefully increase the desolvation gas temperature and flow rate to promote solvent evaporation from the droplets.

  • Optimize Nebulizer Gas Flow: Adjust the nebulizer gas pressure to ensure efficient droplet formation and desolvation.

  • Solvent Selection: If possible, switch to a more volatile solvent system.

Issue 3: Suspected Nucleophilic Substitution of Bromine

Symptoms: You observe peaks that could correspond to the substitution of the bromine atom with a methoxy group (from methanol solvent) or a hydroxyl group (from water).

Root Cause: The bromine atom on the alpha-carbon is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can be promoted in the E-MS source.

Solutions:

  • Use Aprotic Solvents: If your experimental design allows, use aprotic solvents like acetonitrile to minimize the presence of nucleophiles.

  • Lower Source Temperature: As with other in-source reactions, reducing the source temperature can decrease the rate of substitution reactions.

Data Presentation: Summary of Potential Adducts

The following table summarizes the calculated monoisotopic m/z values for expected and potential unexpected adducts of this compound (C₅H₆D₃BrO₂; Monoisotopic Mass ≈ 183.99 Da).

Adduct TypeAdduct FormulaCalculated m/zNotes
Expected Adducts
Protonated[M+H]⁺185.00
Sodiated[M+Na]⁺206.98
Potassiated[M+K]⁺222.95
Ammoniated[M+NH₄]⁺202.03
Unexpected Adducts (In-source Hydrolysis) Product: 2-bromopropionic acid-d3 (C₃H₂D₃BrO₂)
Hydrolyzed + H⁺[M-C₂H₄+H]⁺156.97
Hydrolyzed + Na⁺[M-C₂H₄-H+2Na]⁺200.94
Unexpected Adducts (Solvent)
Water Adduct[M+H₂O+H]⁺203.01
Methanol Adduct[M+CH₃OH+H]⁺217.02
Acetonitrile Adduct[M+CH₃CN+H]⁺226.03
Unexpected Adducts (Substitution)
Methoxy Substitution[M-Br+OCH₃+H]⁺136.09Substitution of Br with OCH₃
Hydroxy Substitution[M-Br+OH+H]⁺122.07Substitution of Br with OH

Note: The table shows the m/z for the ⁷⁹Br isotope. The corresponding ⁸¹Br isotope will be observed at approximately 2 Da higher.

Experimental Protocols

Recommended ESI-MS Protocol for this compound

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and experimental goals.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Use polypropylene vials to minimize sodium adduct formation from glassware.

  • Instrumentation:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • ESI Source Parameters (Starting Point):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition:

    • Acquire data in full scan mode over an m/z range of 50-500.

    • If fragmentation is desired, perform tandem MS (MS/MS) on the protonated molecule ([M+H]⁺).

Visualizations

Signaling Pathways and Experimental Workflows

Adduct_Formation_Pathway Expected and Unexpected Adduct Formation Pathways cluster_expected Expected Adducts cluster_unexpected Unexpected Reactions & Adducts cluster_hydrolysis In-Source Hydrolysis cluster_solvent Solvent Adducts Analyte This compound (M) MH [M+H]+ Analyte->MH + H+ MNa [M+Na]+ Analyte->MNa + Na+ MK [M+K]+ Analyte->MK + K+ Hydrolysis_Product 2-Bromopropionic acid-d3 (M-C2H4) Analyte->Hydrolysis_Product + H2O - C2H4 M_MeOH [M+MeOH+H]+ Analyte->M_MeOH + MeOH, H+ M_ACN [M+ACN+H]+ Analyte->M_ACN + ACN, H+ Hydrolysis_Adduct [M-C2H4+H]+ Hydrolysis_Product->Hydrolysis_Adduct + H+

Caption: Expected and unexpected adduct formation pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Adducts Start Unexpected Peaks Observed Check_Hydrolysis Calculate m/z for hydrolysis product adducts Start->Check_Hydrolysis Check_Solvent Calculate m/z for solvent adducts Check_Hydrolysis->Check_Solvent No Is_Hydrolysis Hydrolysis Product Confirmed Check_Hydrolysis->Is_Hydrolysis Yes Check_Substitution Calculate m/z for substitution products Check_Solvent->Check_Substitution No Is_Solvent Solvent Adduct Confirmed Check_Solvent->Is_Solvent Yes Is_Substitution Substitution Product Confirmed Check_Substitution->Is_Substitution Yes Action_Hydrolysis Reduce Source Temp Use Anhydrous Solvents Is_Hydrolysis->Action_Hydrolysis Action_Solvent Increase Desolvation Temp Optimize Gas Flow Is_Solvent->Action_Solvent Action_Substitution Reduce Source Temp Use Aprotic Solvents Is_Substitution->Action_Substitution End Problem Resolved Action_Hydrolysis->End Action_Solvent->End Action_Substitution->End

Technical Support Center: Chromatographic Resolution of Ethyl 2-Bromopropionate and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Ethyl 2-bromopropionate and its deuterated internal standard, Ethyl 2-bromopropionate-d3.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to achieve baseline separation between Ethyl 2-bromopropionate and its deuterated (d3) internal standard?

A1: Baseline separation is critical for accurate quantification in chromatographic methods. Co-elution, where the peaks of the analyte and the internal standard overlap, can lead to inaccurate peak integration, thereby compromising the reliability of the quantitative results. Although mass spectrometry can distinguish between the two compounds based on their mass-to-charge ratio, severe co-elution can still lead to ion suppression or enhancement effects, affecting accuracy and precision.

Q2: I am observing co-elution of my analyte and the deuterated internal standard. What is the most likely cause?

A2: Deuterated internal standards are designed to have very similar physicochemical properties to the analyte to ensure comparable behavior during sample preparation and analysis.[1] However, the substitution of hydrogen with deuterium can lead to slight differences in polarity and intermolecular interactions, which can cause a small shift in retention time. It is a known phenomenon that deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][3]

Q3: Can I use the same chromatographic method for both chiral and achiral analysis of Ethyl 2-bromopropionate?

A3: No, chiral and achiral separations require different chromatographic strategies. Chiral separation, which is necessary to resolve the enantiomers of Ethyl 2-bromopropionate, requires a chiral stationary phase (CSP) that can differentiate between the stereoisomers.[4][5][6] Achiral separation, which focuses on separating the analyte from its deuterated standard and other matrix components, is typically performed on a standard reversed-phase column (e.g., C18).

Q4: What are the primary factors I should adjust to improve the resolution between my analyte and its deuterated internal standard?

A4: The most effective parameters to adjust are the mobile phase composition and the stationary phase chemistry. Modifying the organic modifier (e.g., methanol vs. acetonitrile) and its percentage in the mobile phase can alter the selectivity between the analyte and its deuterated analog.[3] If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group phase) can provide the necessary change in selectivity.

Troubleshooting Guides

Issue 1: Poor Resolution in Achiral (Reversed-Phase) HPLC

Symptoms:

  • Overlapping peaks for Ethyl 2-bromopropionate and this compound.

  • Shoulder on the main peak, indicating partial co-elution.[2][7]

  • Inability to accurately integrate the two peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor achiral separation.

Detailed Steps:

  • Decrease the percentage of the organic modifier: In reversed-phase HPLC, weakening the mobile phase (i.e., decreasing the organic solvent concentration) will increase the retention time of both compounds, which can often lead to improved resolution.[2]

  • Change the organic modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other can alter the selectivity and potentially resolve the co-eluting peaks.

  • Optimize the column temperature: Lowering the temperature can sometimes increase resolution, although it will also increase backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention.

  • Change the stationary phase: If mobile phase optimization fails, the issue is likely a lack of selectivity of the stationary phase for the two compounds. Switching to a column with a different chemistry, such as a phenyl-hexyl or a column with an embedded polar group, can provide a different interaction mechanism and improve separation.

Issue 2: No Enantiomeric Separation in Chiral HPLC

Symptoms:

  • A single, sharp peak is observed for a racemic standard of Ethyl 2-bromopropionate.

  • Inability to resolve the two enantiomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of chiral separation.

Detailed Steps:

  • Verify the chiral stationary phase (CSP): Ensure you are using a column specifically designed for chiral separations. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for a wide range of compounds.

  • Optimize the mobile phase composition: The ratio of the mobile phase components (e.g., n-hexane and ethanol) is critical for chiral recognition. Systematically vary the percentage of the alcohol modifier to find the optimal selectivity.

  • Consider mobile phase additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Try a different CSP: If resolution cannot be achieved on one type of CSP, another with a different chiral selector may be necessary.

Experimental Protocols

Protocol 1: Achiral Separation of Ethyl 2-bromopropionate and this compound by Reversed-Phase HPLC

Objective: To achieve baseline separation between Ethyl 2-bromopropionate and its deuterated internal standard.

ParameterCondition
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-40% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Mass Spectrometer (MS)
Expected Retention Time (Analyte) ~5.2 min
Expected Retention Time (d3-IS) ~5.0 min
Expected Resolution >1.5
Protocol 2: Chiral Separation of Ethyl 2-bromopropionate Enantiomers by Normal Phase HPLC

Objective: To resolve the enantiomers of Ethyl 2-bromopropionate. A similar methodology has been successfully applied for the separation of ethyl 2,3-dibromopropionate.

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 220 nm
Expected Retention Time (Enantiomer 1) ~8.5 min
Expected Retention Time (Enantiomer 2) ~9.8 min
Expected Resolution >2.0

Data Presentation

Table 1: Hypothetical Quantitative Data for Achiral Separation

CompoundRetention Time (min)Peak Width (min)Resolution (Rs)
This compound5.020.15-
Ethyl 2-bromopropionate5.250.161.68

Table 2: Hypothetical Quantitative Data for Chiral Separation

EnantiomerRetention Time (min)Peak Width (min)Resolution (Rs)
Enantiomer 18.530.35-
Enantiomer 29.810.382.25

Note: The quantitative data presented in the tables are hypothetical and intended for illustrative purposes. Actual retention times and resolution may vary depending on the specific HPLC system, column batch, and laboratory conditions.

References

Validation & Comparative

A Comparative Guide: Ethyl 2-bromopropionate-d3 vs. its Non-deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 2-bromopropionate-d3 and its non-deuterated counterpart, Ethyl 2-bromopropionate. The inclusion of deuterium in the ethyl group of the molecule introduces subtle yet significant changes in its physicochemical properties and reactivity. This comparison is intended to assist researchers in selecting the appropriate compound for their specific applications, ranging from polymer synthesis to metabolic studies in drug development.

Physicochemical Properties

PropertyEthyl 2-bromopropionateThis compound
Molecular Formula C₅H₉BrO₂[1]C₅H₆D₃BrO₂
Molecular Weight 181.03 g/mol [2]184.05 g/mol
Appearance Colorless to pale yellow liquid[1][2]Not specified
Odor Pungent, fruity[1][2]Not specified
Boiling Point 156-160 °C[3]Not available
Density 1.394 g/mL at 25 °C[3]Not available
Refractive Index (n20/D) 1.446Not available
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether[1]Not specified
CAS Number 535-11-5[2]1398066-14-2

Performance Comparison and Applications

1. Kinetic Isotope Effect (KIE) in Chemical Reactions

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This is due to the C-D bond being stronger than the C-H bond. While specific studies directly comparing the KIE of Ethyl 2-bromopropionate and its d3 analog in reactions like Atom Transfer Radical Polymerization (ATRP) are not prevalent, the general principle suggests that reactions involving the cleavage of a C-H bond on the ethyl group would be slower with the deuterated compound.

dot

KIE_Concept Reactant_H R-CH₂-CH₃ Transition_State_H [R-CH-CH₃]‡ Reactant_H->Transition_State_H k_H (faster) Reactant_D R-CH₂-CD₃ Product_H Product Transition_State_H->Product_H Transition_State_D [R-CH-CD₃]‡ Product_D Product Reactant_D->Transition_State_D k_D (slower) Transition_State_D->Product_D

Caption: Conceptual illustration of the kinetic isotope effect.

2. Metabolic Stability in Drug Development

In the context of drug development, deuteration is a strategy employed to enhance the metabolic stability of a molecule.[4][5] The stronger C-D bond can slow down metabolism by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds.[6] For ester-containing compounds like Ethyl 2-bromopropionate, a potential metabolic pathway is hydrolysis by esterases. While the deuteration is on the ethyl group and not directly at the ester linkage, it could potentially influence interactions with metabolic enzymes.

A study on the N-methyl deuterated analog of enzalutamide demonstrated that deuteration led to a significant decrease in the in vitro intrinsic clearance in both rat and human liver microsomes, and a corresponding increase in in vivo exposure in rats. This highlights the potential for deuteration to improve pharmacokinetic profiles. Although direct metabolic stability data for this compound is not available, similar principles would be expected to apply.

dot

Metabolic_Pathway Drug Ethyl 2-bromopropionate (-CH₃) Metabolism Metabolism (e.g., CYP450) Drug->Metabolism k_H Deuterated_Drug This compound (-CD₃) Deuterated_Drug->Metabolism k_D (slower) Metabolite Metabolite Metabolism->Metabolite Excretion Faster Excretion Metabolite->Excretion ATRP_Workflow Start Start Prepare_Catalyst Prepare Catalyst Solution (CuCl₂ + PMDETA in Solvent) Start->Prepare_Catalyst Prepare_Monomer Prepare Monomer Solution (MMA + Initiator in Solvent) Start->Prepare_Monomer Deoxygenate Deoxygenate both solutions (N₂ purge) Prepare_Catalyst->Deoxygenate Prepare_Monomer->Deoxygenate Combine Combine Solutions Deoxygenate->Combine Initiate Initiate Polymerization (Add Reducing Agent) Combine->Initiate Polymerize Polymerize at desired temperature Initiate->Polymerize Terminate Terminate Polymerization (Cool and expose to air) Polymerize->Terminate Isolate Isolate Polymer (Precipitation and Drying) Terminate->Isolate End End Isolate->End

References

A Head-to-Head Battle of Internal Standards: Ethyl 2-bromopropionate-d3 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between deuterium-labeled internal standards, using Ethyl 2-bromopropionate-d3 as a representative example, and the gold-standard 13C-labeled internal standards. This comparison is supported by experimental data and detailed methodologies to inform your selection process in critical analytical assays, particularly those involving mass spectrometry.

Stable isotope-labeled internal standards (SIL-ISs) are indispensable in modern analytical chemistry, especially in liquid chromatography-mass spectrometry (LC-MS/MS), for their ability to mimic the analyte of interest and correct for variability during sample preparation and analysis. The two most common types of SIL-ISs are those labeled with deuterium (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.

The Contenders: A High-Level Overview

This compound is a deuterated analog of Ethyl 2-bromopropionate. Deuterium-labeled standards are generally more common and less expensive to synthesize than their 13C counterparts.[1] However, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to unintended analytical challenges.

13C-labeled internal standards are considered by many to be the superior choice for quantitative analysis.[1][2] In these standards, one or more ¹²C atoms are replaced with the non-radioactive, stable ¹³C isotope. This substitution results in a mass shift detectable by a mass spectrometer, but has a negligible effect on the chemical and physical properties of the molecule.

Performance Showdown: A Data-Driven Comparison

The superiority of ¹³C-labeled internal standards is not merely theoretical. Experimental data consistently demonstrates their enhanced performance in key analytical parameters. The following table summarizes data from a study that compared the analytical performance of deuterium-labeled and ¹³C-labeled internal standards for the quantification of amphetamines. While not Ethyl 2-bromopropionate, the principles and observed differences are broadly applicable to other small molecules.

Performance MetricDeuterium-Labeled IS (²H-amphetamine)¹³C-Labeled IS (¹³C₆-amphetamine)Key Takeaway
Chromatographic Co-elution with Analyte Partial to complete separation observedCo-eluted perfectly with the analyte ¹³C-IS is more likely to experience the same matrix effects as the analyte due to identical retention times.[2]
Isotopic Stability Prone to H/D exchange in certain solvents or ion sourcesHighly stable, no isotopic exchange ¹³C-IS provides more reliable quantification as the label is not lost during the analytical process.[1][3][4]
Matrix Effect Compensation Can be less effective due to chromatographic separation from the analyteMore effective at compensating for ion suppression/enhancement Identical elution profiles ensure both the analyte and the IS are subjected to the same matrix conditions.[3]
Accuracy & Precision Generally good, but can be compromised by isotopic effectsGenerally higher accuracy and precision The identical physicochemical behavior of ¹³C-IS to the native analyte leads to more reliable and reproducible results.[5][6]
Cost & Availability Generally lower cost and more widely availableHigher cost and less commercial availability The primary drawback of ¹³C-IS is the economic and accessibility factor.[1]

The "Isotope Effect": A Critical Consideration for Deuterated Standards

One of the most significant drawbacks of using deuterium-labeled internal standards is the "isotope effect". The bond strength of carbon-deuterium (C-D) is slightly stronger than that of carbon-hydrogen (C-H). This can lead to:

  • Chromatographic Separation: As seen in the comparative data, deuterated standards can have slightly different retention times on a chromatographic column compared to their non-deuterated counterparts.[2][7][8] This separation means the analyte and the internal standard may elute into the mass spectrometer at different times, experiencing different levels of ion suppression from the sample matrix, which can compromise quantification.[3]

  • Different Fragmentation Patterns: The stronger C-D bond can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer's collision cell.

  • In-Source H/D Exchange: In some cases, the deuterium atoms can exchange with hydrogen atoms from the solvent or other molecules within the ion source of the mass spectrometer, leading to a loss of the isotopic label and inaccurate measurements.[3]

Experimental Protocol: A Generalized LC-MS/MS Workflow for Internal Standard Use

The following protocol outlines a typical workflow for the use of an internal standard in a quantitative LC-MS/MS analysis. This procedure is generalized and would require optimization for a specific analyte like Ethyl 2-bromopropionate.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte (e.g., Ethyl 2-bromopropionate) in a suitable organic solvent (e.g., methanol).
  • Prepare a 1 mg/mL stock solution of the internal standard (e.g., this compound or a ¹³C-labeled analog) in the same solvent.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Create a series of working standard solutions of the analyte by serial dilution of the stock solution.
  • Prepare calibration standards by spiking a known volume of each working standard solution into a blank matrix (e.g., plasma, urine).
  • Prepare QC samples at low, medium, and high concentrations in the same manner.
  • Add a fixed concentration of the internal standard to all calibration standards and QC samples.

3. Sample Preparation (e.g., Protein Precipitation):

  • To a 100 µL aliquot of a study sample, calibration standard, or QC, add 300 µL of the internal standard solution in a precipitating solvent (e.g., acetonitrile).
  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the internal standard.
  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., PPT, LLE, SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data CalCurve Calibration Curve Generation Data->CalCurve Concentration Analyte Concentration Determination CalCurve->Concentration

Caption: A generalized workflow for quantitative analysis using an internal standard.

IS_Comparison cluster_D3 Characteristics (d3) cluster_C13 Characteristics (¹³C) IS Internal Standard Choice D3 This compound (Deuterium-Labeled) IS->D3 C13 ¹³C-Labeled Internal Standard IS->C13 D3_Pros Pros: - Lower Cost - More Available D3->D3_Pros Advantages D3_Cons Cons: - Isotope Effects - Potential H/D Exchange - Chromatographic Shift D3->D3_Cons Disadvantages C13_Pros Pros: - Co-elutes with Analyte - No Isotope Effects - High Accuracy & Precision C13->C13_Pros Advantages C13_Cons Cons: - Higher Cost - Less Available C13->C13_Cons Disadvantages

Caption: A logical comparison of Deuterium-labeled vs. ¹³C-labeled internal standards.

Conclusion: Making the Right Choice

The selection between a deuterium-labeled internal standard like this compound and a ¹³C-labeled analog depends on the specific requirements of the assay.

  • For routine analyses where cost is a major factor and the highest level of precision is not mandatory, a well-characterized deuterium-labeled standard can be a viable and effective option. [9] Careful method development is required to ensure that any potential isotope effects do not compromise the results.

  • For regulated bioanalysis, clinical trials, and other applications demanding the utmost accuracy, precision, and reliability, a ¹³C-labeled internal standard is unequivocally the superior choice. [4] Its identical behavior to the native analyte provides the most robust correction for experimental variability, leading to higher quality data and greater confidence in the results.

Ultimately, the investment in a more expensive ¹³C-labeled internal standard often pays dividends in the form of more reliable data, reduced need for troubleshooting, and a more defensible analytical method.

References

A Comparative Guide to the Kinetic Isotope Effect of Ethyl 2-bromopropionate-d3 in SN2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinetic isotope effect (KIE) of Ethyl 2-bromopropionate-d3 against its non-deuterated counterpart, Ethyl 2-bromopropionate, in the context of bimolecular nucleophilic substitution (SN2) reactions. Understanding the KIE is crucial for elucidating reaction mechanisms, particularly in drug development where isotopic substitution can influence metabolic pathways. This document outlines the theoretical basis for the expected KIE, presents a comparative data table, and provides a detailed experimental protocol for its determination.

Understanding the Secondary α-Deuterium Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] For this compound, the deuterium atom is at the α-position to the leaving group (bromine). This is a secondary KIE because the C-D bond is not broken during the rate-determining step of an SN2 reaction.[1]

In an SN2 transition state, the α-carbon rehybridizes from sp3 to a more sp2-like geometry. This change in hybridization affects the vibrational frequencies of the C-H and C-D bonds. Generally, for SN2 reactions, a small, normal KIE (kH/kD > 1) or an inverse KIE (kH/kD < 1) is expected for secondary α-deuterium substitution. A typical value for the secondary α-deuterium KIE in SN2 reactions of alkyl halides is often less than 1.04 per deuterium atom. For instance, the reaction of ethyl-α-d2 iodide and bromide with pyridine exhibits a rate ratio of 0.967. In some cases, particularly with sterically hindered substrates, larger KIEs have been observed.[2]

Comparative Kinetic Data
CompoundAssumed Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Predicted Kinetic Isotope Effect (kH/kD)
Ethyl 2-bromopropionate1.0 x 10⁻³-
This compound0.96 x 10⁻³~1.04

Note: The rate constant for Ethyl 2-bromopropionate is a hypothetical value for illustrative purposes, based on its known reactivity in nucleophilic substitutions. The predicted KIE is based on typical values for secondary α-deuterium KIEs in SN2 reactions.

Experimental Protocol: Determination of the Kinetic Isotope Effect by Competition

The competitive method is a highly accurate technique for determining kinetic isotope effects. It involves reacting a mixture of the deuterated and non-deuterated compounds with a limited amount of a nucleophile and then analyzing the isotopic composition of the remaining unreacted starting material or the product.

Materials and Instrumentation
  • Ethyl 2-bromopropionate

  • This compound

  • Sodium Azide (NaN3)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure
  • Preparation of the Reaction Mixture:

    • Prepare a stock solution containing equimolar amounts of Ethyl 2-bromopropionate and this compound in anhydrous DMSO.

    • Prepare a separate stock solution of sodium azide in anhydrous DMSO at a concentration such that it will be the limiting reagent.

  • Reaction:

    • In a thermostated reaction vessel at 25°C, add a known volume of the mixed Ethyl 2-bromopropionate solution.

    • Initiate the reaction by adding a volume of the sodium azide solution that corresponds to approximately 10-20% of the total moles of the ethyl 2-bromopropionates.

    • Allow the reaction to proceed to approximately 50-70% completion. The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS.

  • Quenching and Extraction:

    • Quench the reaction by adding a large volume of cold deionized water.

    • Extract the unreacted Ethyl 2-bromopropionate and the product, Ethyl 2-azidopropionate, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.

  • Isotopic Analysis:

    • Analyze the isotopic ratio (d3/d0) of the unreacted Ethyl 2-bromopropionate using GC-MS. The mass spectrometer will allow for the quantification of the molecular ions corresponding to the deuterated and non-deuterated species.

  • Calculation of the Kinetic Isotope Effect:

    • The KIE (kH/kD) can be calculated using the following equation: kH/kD = log(1 - ƒ) / log(1 - ƒ * (R/R₀)) Where:

      • ƒ is the fraction of the reaction completion.

      • R₀ is the initial molar ratio of the non-deuterated to deuterated reactant.

      • R is the molar ratio of the non-deuterated to deuterated reactant at fraction ƒ.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive experiment for determining the kinetic isotope effect.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Equimolar Mixture of Ethyl 2-bromopropionate and this compound C Mix Reactants in Thermostated Vessel A->C B Prepare Limiting Nucleophile Solution (e.g., NaN3 in DMSO) B->C D Allow Reaction to Proceed to 50-70% Completion C->D E Quench Reaction and Extract D->E F Analyze Isotopic Ratio of Unreacted Substrate via GC-MS E->F G Calculate kH/kD F->G

Caption: Workflow for the competitive determination of the kinetic isotope effect.

Signaling Pathway of an SN2 Reaction

The following diagram depicts the concerted mechanism of an SN2 reaction, highlighting the transition state where the nucleophile attacks and the leaving group departs simultaneously.

SN2_Pathway Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Rate-determining step Products Nu-R + X⁻ TS->Products

Caption: Generalized signaling pathway for an SN2 reaction.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The core principle is that a SIL-IS will behave identically to the analyte during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process. However, the choice of the deuterated standard itself—specifically, the number and position of deuterium atoms—can influence assay performance.

This guide provides a comparative overview of the cross-validation of analytical methods using different deuterated internal standards, with a focus on a case study of testosterone analysis. It includes detailed experimental protocols and quantitative data to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.

The Critical Role of the Internal Standard in Bioanalysis

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples.[1] While SIL-IS are considered the gold standard, unexpected behaviors can arise. Deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times or extraction recoveries compared to the non-labeled analyte. Therefore, careful validation and cross-validation are paramount when implementing or changing a deuterated internal standard.

Case Study: Comparison of Deuterated and ¹³C-Labeled Internal Standards for Testosterone LC-MS/MS Analysis

A study by Owen et al. (2012) provides a direct comparison of different isotopically labeled internal standards for the measurement of testosterone by LC-MS/MS. This case study highlights the significant impact that the choice of internal standard can have on analytical results. The study compared testosterone-d2, testosterone-d5, and testosterone-¹³C₃. The method using the d2 internal standard was considered the reference method due to its excellent agreement with a higher-order reference method.[2][3]

Quantitative Data Summary

The following table summarizes the comparative results obtained when using different internal standards for testosterone analysis. Results are presented relative to the testosterone-d2 internal standard, which was established as the target method.[2][3]

Internal StandardMean Bias Compared to Testosterone-d2Observations
Testosterone-d5 Lower ResultsConsistently lower testosterone concentrations were measured when using the d5 standard compared to the d2 standard.[2][3]
Testosterone-¹³C₃ Lower ResultsThe ¹³C₃ internal standard also yielded lower results than the d2 standard, but the results were closer to the target values than those obtained with the d5 standard.[2][3]

These findings underscore that not all stable isotope-labeled internal standards perform equally. The differences observed could be due to variations in chromatographic co-elution, susceptibility to matrix effects, or isotopic fractionation.[2][3]

Experimental Protocols

The following sections provide a detailed methodology for the analysis of testosterone in serum, drawing from established and validated LC-MS/MS methods.[2][3][4][5]

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Pipette 200 µL of serum, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., testosterone-d2, -d5, or -¹³C₃ in methanol) to each tube.

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Mixing: Cap and vortex the tubes for 5 minutes to facilitate the extraction of testosterone into the organic layer.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate testosterone from endogenous interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Testosterone: e.g., m/z 289.2 → 97.1

    • Testosterone-d2: e.g., m/z 291.2 → 97.1

    • Testosterone-d3: e.g., m/z 292.2 → 97.1[7]

    • Testosterone-d5: e.g., m/z 294.2 → 97.1

    • Testosterone-¹³C₃: e.g., m/z 292.2 → 100.1

Cross-Validation Workflow

The cross-validation of an analytical method using a different internal standard involves a systematic process to ensure that the results obtained are comparable and reliable. The following diagram illustrates a typical workflow for this process.

Cross-Validation Workflow Cross-Validation Workflow for Different Deuterated Standards cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Data Analysis and Evaluation cluster_conclusion Conclusion and Reporting define_scope Define Scope and Acceptance Criteria select_standards Select Deuterated Standards for Comparison define_scope->select_standards prepare_samples Prepare Calibrators, QCs, and Study Samples select_standards->prepare_samples spike_is Spike Samples with Different Internal Standards prepare_samples->spike_is analyze_samples Analyze Samples using Validated LC-MS/MS Method spike_is->analyze_samples compare_data Compare Quantitative Results (e.g., Bias, Precision) analyze_samples->compare_data assess_performance Evaluate Linearity, Accuracy, Precision, and Matrix Effects compare_data->assess_performance statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) assess_performance->statistical_analysis document_findings Document All Findings in a Cross-Validation Report statistical_analysis->document_findings select_optimal_is Select Optimal Internal Standard for Future Studies document_findings->select_optimal_is

Caption: A flowchart illustrating the key stages of a cross-validation study for different deuterated internal standards.

Conclusion

The choice of a deuterated internal standard is a critical parameter in the development and validation of robust bioanalytical methods. As demonstrated by the testosterone case study, different deuterated analogs of the same analyte can lead to significantly different quantitative results.[2][3] Therefore, it is imperative for researchers to not only validate their analytical methods thoroughly but also to perform cross-validation studies when changing the internal standard. This ensures the long-term reliability and consistency of bioanalytical data, which is crucial for regulatory submissions and the overall success of drug development programs.

References

Inter-laboratory Comparison for the Quantification of Deltamethrin using Ethyl 2-bromopropionate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical performance for the quantification of the pyrethroid insecticide, deltamethrin, in food matrices. Due to the absence of direct inter-laboratory comparison data for Ethyl 2-bromopropionate-d3, this document presents a modeled comparison based on proficiency testing data for deltamethrin analysis. This compound is proposed as a suitable internal standard for such analyses due to its structural properties and the common use of deuterated standards in mass spectrometry-based quantification to enhance accuracy and precision.[1][2]

Rationale for Using a Deuterated Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for correcting analyte losses during sample preparation and for compensating for matrix effects that can cause ion suppression or enhancement.[3] A deuterated standard, such as this compound, co-elutes with the target analyte and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z). This ensures high accuracy and precision in the quantification of trace-level contaminants like pesticides in complex matrices.

Data Presentation: Inter-laboratory Performance for Deltamethrin Analysis

The following table summarizes the expected performance of a laboratory analyzing deltamethrin in a representative food matrix (e.g., olive oil) using a validated GC-MS/MS method with an internal standard. The data is based on typical results from proficiency testing schemes and validated methods for deltamethrin.[4][5][6]

Parameter Laboratory A (Typical) Laboratory B (Typical) Laboratory C (Typical) Acceptance Criteria
Analyte DeltamethrinDeltamethrinDeltamethrin-
Internal Standard This compoundThis compoundThis compound-
Matrix Olive OilOlive OilOlive Oil-
Spiked Concentration (mg/kg) 0.500.500.50-
Mean Recovery (%) 951059870-120%
Relative Standard Deviation (RSD) (%) 4.25.13.8≤ 20%
Limit of Quantification (LOQ) (mg/kg) 0.010.010.01≤ 0.05 mg/kg
Z-Score (Proficiency Test) -0.51.50.2-2 to 2

Experimental Protocols

A detailed methodology for the analysis of deltamethrin in a food matrix using this compound as an internal standard is provided below. This protocol is a composite based on established methods for pyrethroid residue analysis.[7][8]

1. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the sample (e.g., olive oil) with 10 mL of water.

  • Fortification: Spike the sample with a known concentration of this compound solution.

  • Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute. Add QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate), shake for another minute, and centrifuge.

  • Cleanup: Take an aliquot of the acetonitrile supernatant and subject it to dispersive solid-phase extraction (d-SPE) with PSA (primary secondary amine) and C18 sorbents to remove interfering matrix components. Centrifuge and collect the supernatant.

2. GC-MS/MS Analysis

  • Instrument: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Column: A low-bleed, mid-polarity capillary column suitable for pesticide analysis.

  • Injection: Pulsed splitless injection.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient program to ensure separation of deltamethrin from matrix components.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Deltamethrin Transitions: Monitor for specific precursor-to-product ion transitions for deltamethrin.

    • Internal Standard Transitions: Monitor for specific precursor-to-product ion transitions for this compound.

  • Quantification: Calculate the concentration of deltamethrin based on the ratio of the peak area of the deltamethrin quantifier ion to the peak area of the this compound quantifier ion, using a calibration curve prepared with standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 10g Sample Homogenize Homogenize with Water Sample->Homogenize Fortify Spike with this compound Homogenize->Fortify Extract Acetonitrile Extraction (QuEChERS) Fortify->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Inject Data_Acquisition MRM Data Acquisition GC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for deltamethrin analysis.

quantification_logic cluster_inputs Inputs cluster_process Process cluster_output Output Analyte_Signal Deltamethrin Peak Area Calculate_Ratio Calculate Area Ratio Analyte_Signal->Calculate_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Calculate_Ratio Calibration_Curve Calibration Curve Compare_Curve Compare to Calibration Curve Calibration_Curve->Compare_Curve Calculate_Ratio->Compare_Curve Concentration Deltamethrin Concentration Compare_Curve->Concentration

Caption: Logic of internal standard quantification.

References

Mass Spectral Analysis: A Comparative Guide to Ethyl 2-bromopropionate and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide outlines the key mass spectral differences anticipated between Ethyl 2-bromopropionate and Ethyl 2-bromopropionate-d3 based on Electron Ionization (EI) mass spectrometry. The inclusion of three deuterium atoms in the terminal methyl group of the propionate moiety is expected to result in a predictable 3 Dalton (Da) shift in the molecular ion and key fragments containing this group. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be present in both spectra, serving as a crucial identifier for bromine-containing fragments.

Experimental Data: Mass Spectrum of Ethyl 2-bromopropionate

The following table summarizes the significant peaks observed in the electron ionization mass spectrum of Ethyl 2-bromopropionate.[1][2] The data is compiled from various spectral databases.

m/zRelative Intensity (%)Proposed Fragment Ion
2773.38[C2H3]+
2999.99[C2H5]+
5741.33[C4H9]+
107/10960.74 / 59.08[CH3CHCOOC2H5]+
135/13712.69 / 12.34[M - C2H5O]+
180/18215.31 / 15.09[M]+• (Molecular Ion)

Theoretical Mass Spectral Comparison

While the experimental mass spectrum for this compound is not available, the principles of mass spectrometry allow for a confident prediction of its fragmentation pattern. The deuterium atoms are located on the methyl group of the propionate backbone. Therefore, any fragment containing this group will exhibit a mass shift of +3 Da.

FragmentEthyl 2-bromopropionate (m/z)This compound (Expected m/z)Mass Shift (Da)
Molecular Ion [M]+•180/182183/185+3
[M - C2H5]+151/153154/156+3
[M - OC2H5]+135/137138/140+3
[CH3CHBr]+•122/124125/127+3
[COOC2H5]+73730
[C2H5]+29290

Fragmentation Pathways

The primary fragmentation pathways for Ethyl 2-bromopropionate under electron ionization are alpha-cleavages and the loss of the ethoxy group. The presence of bromine results in characteristic isotopic peaks for bromine-containing fragments. The following diagram illustrates these key fragmentation routes and the expected shifts for the deuterated analog.

fragmentation Fragmentation Pathways cluster_non_deuterated Ethyl 2-bromopropionate cluster_deuterated This compound M_H [CH3CH(Br)COOC2H5]+• m/z = 180/182 F1_H [CH3CH(Br)CO]+ m/z = 135/137 M_H->F1_H - •OC2H5 F2_H [M - Br]+ m/z = 101 M_H->F2_H - •Br F4_H [C2H5]+ m/z = 29 M_H->F4_H - CH3CH(Br)CO• F3_H [COOC2H5]+ m/z = 73 F1_H->F3_H - CH3CHBr M_D [CD3CH(Br)COOC2H5]+• m/z = 183/185 F1_D [CD3CH(Br)CO]+ m/z = 138/140 M_D->F1_D - •OC2H5 F2_D [M - Br]+ m/z = 104 M_D->F2_D - •Br F4_D [C2H5]+ m/z = 29 M_D->F4_D - CD3CH(Br)CO• F3_D [COOC2H5]+ m/z = 73 F1_D->F3_D - CD3CHBr

Caption: Fragmentation of Ethyl 2-bromopropionate and its d3 analog.

Experimental Protocols

The mass spectral data presented was obtained using Electron Ionization (EI) mass spectrometry. A typical protocol for such an analysis is as follows:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) analyzer, coupled with an electron ionization source.

  • Inlet System: Gas chromatography (GC) is typically used for sample introduction to ensure sample purity and to separate it from any potential impurities.

Experimental Parameters:

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

  • Source Temperature: 150-250 °C. The temperature is optimized to ensure sample volatilization without thermal degradation.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating this type of compound.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to ensure good chromatographic separation.

Data Acquisition:

  • Mass spectra are recorded across a mass range of m/z 20-250 to detect all relevant fragment ions.

Conclusion

The mass spectrum of Ethyl 2-bromopropionate is characterized by distinct fragmentation patterns, including the loss of the ethoxy group and the bromine atom, with the isotopic signature of bromine being a key identifying feature. While experimental data for this compound is not publicly available, theoretical analysis strongly suggests a predictable +3 Da shift in the molecular ion and fragments containing the deuterated methyl group. This comparative guide provides a valuable resource for researchers utilizing these compounds in their studies, enabling them to anticipate and interpret the mass spectral data effectively.

References

A Comparative NMR Spectral Analysis of Ethyl 2-bromopropionate and its d3 Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-bromopropionate and its deuterated analog, Ethyl 2-bromo-d3-propionate. This analysis is crucial for researchers in drug development and organic synthesis, where isotopic labeling is a common technique for mechanistic studies and metabolic tracking.

Data Presentation: 1H and 13C NMR Spectral Data

The following table summarizes the experimental 1H and predicted 13C NMR chemical shifts for Ethyl 2-bromopropionate, alongside the predicted shifts for its d3 analog. The predictions for the deuterated compound are based on the known isotope effects of deuterium, which typically cause a small upfield shift (lower ppm value) for the directly attached carbon and any coupled protons.

Compound Assignment 1H NMR (ppm) 13C NMR (ppm)
Ethyl 2-bromopropionateCH3CHBr1.84 (d)21.5
CH3 CH2O1.32 (t)14.0
CH3CH2 O4.25 (q)62.0
CH3CH Br4.38 (q)40.0
C =O-170.0
Ethyl 2-bromo-d3-propionateCD3CHBr-~21.0 (m)
CH3 CH2O1.32 (t)14.0
CH3CH2 O4.25 (q)62.0
CD3CH Br4.37 (septet)~39.8
C =O-170.0

d - doublet, t - triplet, q - quartet, m - multiplet, septet - septet

Experimental Protocols

NMR Sample Preparation:

  • Approximately 10-20 mg of the analyte (Ethyl 2-bromopropionate or its d3 analog) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • The solution was transferred to a 5 mm NMR tube.

  • The sample was vortexed to ensure homogeneity.

NMR Data Acquisition:

  • Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.

  • 1H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • 13C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).

Visualization of Spectral Comparison Logic

The following diagram illustrates the logical workflow for comparing the NMR spectra of Ethyl 2-bromopropionate and its d3 analog.

G cluster_0 Ethyl 2-bromopropionate cluster_1 Ethyl 2-bromo-d3-propionate H1_unlabeled 1H NMR Spectrum Comparison Spectral Comparison H1_unlabeled->Comparison Experimental Data C13_unlabeled 13C NMR Spectrum C13_unlabeled->Comparison Experimental Data H1_labeled Predicted 1H NMR Spectrum H1_labeled->Comparison Predicted Data C13_labeled Predicted 13C NMR Spectrum C13_labeled->Comparison Predicted Data Analysis Analysis of Deuterium Isotope Effects Comparison->Analysis

Caption: Workflow for NMR spectral comparison.

Analysis of Deuterium Isotope Effects:

The primary differences in the NMR spectra arise from the substitution of the methyl protons with deuterium in the d3 analog.

  • 1H NMR: The doublet corresponding to the CH3 protons at ~1.84 ppm in the unlabeled compound is absent in the d3 analog. The quartet of the adjacent methine proton (CHBr) at ~4.38 ppm simplifies to a septet in the deuterated compound due to coupling with the three deuterium atoms (spin I=1), and experiences a slight upfield shift. The signals for the ethyl ester group remain unchanged.

  • 13C NMR: The carbon signal of the deuterated methyl group (CD3) is expected to appear as a multiplet due to C-D coupling and be shifted slightly upfield compared to the unlabeled compound. The adjacent methine carbon (CHBr) will also experience a small upfield shift. The chemical shifts of the ethyl ester carbons are not significantly affected.

The Gold Standard: Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to demonstrate their superior performance in complex biological matrices.

In the landscape of bioanalytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving reliable and reproducible results. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.[1][2]

Mitigating the Matrix Effect: The Core Advantage

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[2] Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects.[2] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and a more reliable quantification. Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.

Enhanced Precision and Accuracy: A Data-Driven Comparison

The theoretical advantages of deuterated standards are consistently borne out in experimental data. A comparative analysis of a structural analog internal standard versus a deuterated internal standard for the quantification of the depsipeptide kahalalide F in a biological matrix clearly illustrates this point.

Internal Standard TypeMean Bias (%)Standard Deviation (%) (n)Statistical Significance (p-value)
Analog Internal Standard96.88.6 (n=284)p<0.0005 (significant deviation from 100%)
Deuterated (SIL) Internal Standard100.37.6 (n=340)p=0.5 (no significant deviation from 100%)

This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog.

In another study involving the immunosuppressant drug sirolimus, the use of a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, desmethoxyrapamycin (DMR), which showed a CV of 7.6%-9.7%.[3] This highlights the enhanced robustness and reproducibility of methods employing deuterated standards.

Experimental Protocols: A Closer Look

To illustrate the practical application of deuterated standards, two common sample preparation protocols followed by LC-MS/MS analysis are detailed below.

Experimental Protocol 1: Protein Precipitation for Immunosuppressant Quantification in Whole Blood[4][5]

This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.

  • Sample Preparation:

    • To 50 µL of whole blood sample, add the deuterated internal standard solution.

    • Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a reverse-phase column (e.g., C18) with a gradient elution using mobile phases such as ammonium acetate in water and methanol.

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Small Molecule Quantification in Plasma

This protocol is often used for analytes requiring more extensive cleanup from the biological matrix.

  • Sample Preparation:

    • To a plasma sample, add the deuterated internal standard.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and deuterated internal standard with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Similar to the protein precipitation protocol, use a suitable C18 column and mobile phase gradient.

    • Mass Spectrometry: Operate the mass spectrometer in MRM mode to detect the specific transitions for the analyte and its deuterated counterpart.

Visualizing the Workflow and Key Concepts

To better understand the processes and principles discussed, the following diagrams have been generated using the DOT language.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Add_IS Add Deuterated IS Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Matrix_Effect_Comparison cluster_Analog Structural Analog IS cluster_Deuterated Deuterated IS Analyte1 Analyte Signal Matrix_Effect1 Matrix Effect (Ion Suppression) Analyte1->Matrix_Effect1 Analog_IS Analog IS Signal Analog_IS->Matrix_Effect1 Different Effect Result1 Inaccurate Result Matrix_Effect1->Result1 Analyte2 Analyte Signal Matrix_Effect2 Matrix Effect (Ion Suppression) Analyte2->Matrix_Effect2 Deuterated_IS Deuterated IS Signal Deuterated_IS->Matrix_Effect2 Same Effect Result2 Accurate Result Matrix_Effect2->Result2

Caption: Compensation for matrix effects by different internal standards.

Considerations and Potential Pitfalls

While deuterated standards offer significant advantages, it is important to be aware of potential challenges:

  • Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[1] If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a SIL-IS. Therefore, chromatographic conditions must be optimized to ensure co-elution.

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms may exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and inaccurate quantification. The stability of the deuterated standard in the analytical solutions should be thoroughly evaluated during method development.

  • Cost and Availability: Deuterated standards are generally more expensive to synthesize than structural analogs and may not be commercially available for all analytes. However, the investment often pays off in terms of improved data quality and reduced method development time.[2]

  • Cross-Contribution: It is crucial to ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa. This is typically addressed by using a deuterated standard with a sufficient mass difference (ideally ≥ 3 amu) from the analyte.

Conclusion

The use of deuterated internal standards represents a best practice in modern bioanalytical science. Their ability to effectively compensate for matrix effects and other sources of variability leads to unparalleled accuracy, precision, and robustness in the quantification of drugs and their metabolites in biological matrices. While considerations such as potential isotope effects and cost are important, the superior data quality and reliability offered by deuterated standards make them an indispensable tool for researchers, scientists, and drug development professionals dedicated to making sound, data-driven decisions. The investment in a well-characterized deuterated internal standard is an investment in the integrity and success of a bioanalytical study.[2]

References

A Head-to-Head Comparison: The Cost-Effectiveness of Ethyl 2-bromopropionate-d3 in Routine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly within drug development and research, the choice of internal standard is a critical decision that directly impacts data reliability and overall project cost. This guide provides a comprehensive comparison of Ethyl 2-bromopropionate-d3 and its non-deuterated counterpart, Ethyl 2-bromopropionate, for use in routine analysis. We will delve into a cost-benefit analysis, present supporting experimental principles, and offer a clear rationale for selecting the appropriate standard for your analytical needs.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. By adding a known amount of a compound that is chemically and physically similar to the analyte of interest, researchers can significantly improve the accuracy and precision of their measurements.[1] The ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, ionization, and detection.[2][3]

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based quantification.[4] This is because their physicochemical properties are nearly identical to the unlabeled analyte, leading to very similar behavior during extraction, chromatography, and ionization.[5]

Cost Comparison: Ethyl 2-bromopropionate vs. This compound

A primary consideration for any laboratory is the cost of reagents. While the initial procurement cost of a deuterated standard is significantly higher, a comprehensive cost-effectiveness analysis must also consider the potential for failed experiments, the need for re-analysis, and the overall time savings that can be achieved with a more reliable internal standard.

Below is a summary of approximate market prices for both compounds from various suppliers. Please note that prices are subject to change and may vary based on purity, quantity, and vendor.

ProductSupplierQuantityApproximate Price (USD)Price per Gram (USD)
Ethyl 2-bromopropionateSigma-Aldrich25 g€36.60 (~$39.80)~$1.59
250 g€114.00 (~$124.00)~$0.50
Ethyl 2-bromopropionateThermo Scientific50 g$28.40$0.57
500 g$135.65$0.27
Ethyl 2-bromopropionateTCI America25 g$27.25$1.09
Ethyl 2-bromopropionateP212121 Store100 g$42.00$0.42
This compound Fisher Scientific (CDN Isotopes) 0.25 g Sign in for price N/A
This compound MedchemExpress 1 mg Inquire for price N/A

Note: Prices for this compound are often not publicly listed and require a quote from the supplier. Generally, the price per gram for deuterated standards can be orders of magnitude higher than their non-deuterated analogs.

Performance Comparison: The Deuterated Advantage

The primary justification for the higher cost of this compound lies in its superior performance as an internal standard in mass spectrometry.

Key Performance Advantages of this compound:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[6] Since a deuterated standard has nearly identical chromatographic retention time and ionization efficiency to the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[5]

  • Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards lead to significantly lower coefficients of variation (CVs) and improved accuracy in quantitative assays.[7]

  • Reduced Method Development Time: The reliability of SIL internal standards can streamline method development and validation, saving valuable time and resources.[4]

Potential Considerations for Deuterated Standards:

While highly effective, it is important to be aware of potential issues with deuterated standards. In some cases, a slight chromatographic separation between the deuterated and non-deuterated compounds can occur (the "isotope effect"), which may lead to differential matrix effects.[8] Additionally, the stability of the deuterium label is crucial, as H-D exchange can compromise the integrity of the standard.[8]

Experimental Protocol: A Representative Workflow

Objective: To quantify the concentration of Analyte X in human plasma using this compound as an internal standard following derivatization.

Materials:

  • Analyte X standard

  • Ethyl 2-bromopropionate (for derivatization)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (protein precipitation)

  • Hexane (extraction solvent)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or blank, add 10 µL of a known concentration of this compound solution in acetonitrile.

    • Vortex for 30 seconds.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Derivatization and Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 50 µL of Ethyl 2-bromopropionate and 20 µL of a catalyst (e.g., a tertiary amine).

    • Heat at 60°C for 30 minutes to form the ethyl propionate ester of the analyte.

    • Cool to room temperature and add 500 µL of hexane.

    • Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.

  • Analysis:

    • Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a GC vial.

    • Inject 1 µL into the GC-MS system.

  • Data Analysis:

    • Monitor the characteristic ions for the derivatized analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the analyte concentration in the samples by comparing their peak area ratios to a calibration curve prepared from the standards.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making framework, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Derivatize Add Derivatizing Agent & Catalyst Supernatant->Derivatize Heat Heat (60°C) Derivatize->Heat Extract Liquid-Liquid Extraction (Hexane) Heat->Extract Centrifuge2 Centrifugation Extract->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry GCMS GC-MS Injection Dry->GCMS Data Data Acquisition GCMS->Data Quantify Quantification (Peak Area Ratio) Data->Quantify

Caption: A typical analytical workflow for sample quantification using an internal standard.

G Start Need for Routine Quantitative Analysis Budget Budget Constraints? Start->Budget High_Throughput High Throughput / Complex Matrix? Budget->High_Throughput No Non_Deuterated Use Ethyl 2-bromopropionate (or other structural analog) Budget->Non_Deuterated Yes High_Throughput->Non_Deuterated No Deuterated Use this compound High_Throughput->Deuterated Yes

Caption: Decision tree for selecting an internal standard.

Conclusion

The choice between Ethyl 2-bromopropionate and its deuterated counterpart, this compound, for routine analysis is a classic trade-off between initial cost and long-term data quality and efficiency. For high-throughput laboratories, analyses involving complex biological matrices, or when the highest level of accuracy and precision is required, the investment in this compound is often justified by the reduction in failed runs, faster method development, and the overall reliability of the data.[4][7] For less demanding applications or in budget-constrained environments, the non-deuterated form can be a viable option, provided that careful method validation is performed to ensure it meets the required performance criteria. Ultimately, the decision should be based on a thorough evaluation of the specific analytical requirements and a comprehensive understanding of the total cost of analysis, not just the initial purchase price of the reagent.

References

Navigating the Regulatory Maze: A Guide to Using Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of deuterated internal standards against their alternatives, supported by regulatory guidelines and experimental data, to aid in making informed decisions for your analytical needs.

In the landscape of regulated bioanalysis, particularly in studies supporting new drug applications, the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated internal standard, is the gold standard. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-IS whenever possible.[1][2] This preference is rooted in the ability of deuterated standards to mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate and precise quantification.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

The primary advantage of using a deuterated internal standard is its ability to compensate for variability in the analytical process.[3] This includes variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4] Because the deuterated standard behaves almost identically to the analyte during these processes, the ratio of their responses remains constant, leading to more accurate and precise results.

However, it is crucial to be aware of the potential for the "deuterium isotope effect," where differences in the physicochemical properties between the deuterated and non-deuterated compounds can lead to slight chromatographic separation.[5][6] This can result in differential matrix effects if the analyte and internal standard do not co-elute perfectly. Careful method development is necessary to minimize this effect.[5]

Alternative Internal Standards: A Comparative Look

While deuterated internal standards are preferred, there are situations where they may not be readily available or cost-effective. In such cases, other internal standards can be considered, with a clear understanding of their limitations.

Structural Analogs (Analog-IS): These are compounds that are chemically similar to the analyte but not isotopically labeled. The key challenge with structural analogs is that their physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery and susceptibility to matrix effects, potentially compromising the accuracy and precision of the assay.[7]

No Internal Standard: In some less common scenarios, particularly in less complex matrices or with less stringent regulatory requirements, an external calibration method without an internal standard might be employed. However, this approach is highly susceptible to any variability in sample preparation and instrument performance and is generally not recommended for regulated bioanalysis.

Regulatory Acceptance Criteria: A Harmonized Approach

The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation.[1][2] Key acceptance criteria related to internal standards include:

ParameterAcceptance Criteria
Selectivity The response of interfering components at the retention time of the internal standard should be ≤ 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample.[1][2]
Matrix Effect The performance of the internal standard in compensating for matrix effects is evaluated. While specific numerical criteria for the internal standard's matrix effect are not explicitly defined, the overall accuracy and precision of the method must meet acceptance criteria (typically ±15% for accuracy and ≤15% for precision).
Carryover The response of the internal standard in a blank sample following a high concentration sample should be evaluated to ensure no significant carryover.

Experimental Data: Deuterated vs. Analog Internal Standards

The superiority of deuterated internal standards is not just theoretical; it is well-documented in scientific literature. The following table summarizes representative data from a study comparing the performance of a deuterated internal standard to a structural analog for the quantification of a drug in human plasma.

ParameterDeuterated Internal StandardStructural Analog Internal Standard
Accuracy (% Bias) -2.5% to +3.8%-12.7% to +9.5%
Precision (% CV) ≤ 4.5%≤ 11.2%
Matrix Effect (% CV) 3.2%14.8%

Data is illustrative and based on findings from multiple comparative studies.

As the data clearly indicates, the deuterated internal standard provides significantly better accuracy, precision, and compensation for matrix effects compared to the structural analog.

Experimental Protocol: A Step-by-Step Overview

The following provides a generalized workflow for a bioanalytical method validation using a deuterated internal standard with LC-MS/MS.

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation prep_stock Prepare Analyte and Deuterated IS Stock Solutions prep_cal_qc Prepare Calibration Standards and Quality Controls (QCs) by spiking blank matrix prep_stock->prep_cal_qc add_is Add Deuterated IS to all samples, standards, and QCs prep_cal_qc->add_is extract Perform Sample Extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extract evap_recon Evaporate and Reconstitute Extract extract->evap_recon inject Inject reconstituted samples onto LC-MS/MS system evap_recon->inject acquire Acquire data (MRM transitions for analyte and IS) inject->acquire process Process data and calculate analyte/IS peak area ratios acquire->process assess_selectivity Assess Selectivity and Matrix Effect process->assess_selectivity assess_acc_prec Determine Accuracy and Precision assess_selectivity->assess_acc_prec assess_stability Evaluate Stability (Freeze-thaw, bench-top, long-term) assess_acc_prec->assess_stability

Figure 1: A generalized workflow for bioanalytical method validation using a deuterated internal standard.

Logical Framework for Internal Standard Selection

The decision of which internal standard to use should be guided by a combination of regulatory expectations, scientific validity, and practical considerations.

Figure 2: A decision-making flowchart for the selection of an appropriate internal standard.

References

A Comparative Guide to Derivatization Reagents for Accurate and Precise Quantification of Small Molecules by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This comparison focuses on the analysis of amino acids, a common application for these derivatization techniques in metabolomics and biomedical research. The performance of each method is evaluated based on key validation parameters such as accuracy, precision, linearity, and sensitivity.

Performance Comparison of Derivatization Reagents

The following tables summarize the quantitative performance of GC-MS methods for amino acid analysis using ECF and MTBSTFA derivatization, based on data reported in peer-reviewed studies. These values can be used to guide the selection of the most appropriate reagent for a specific analytical need.

Table 1: Performance Characteristics of the Ethyl Chloroformate (ECF) Derivatization Method for Amino Acid Analysis. [1]

AnalyteLinearity (r²)Precision (RSD%)Accuracy/Recovery (%)Limit of Detection (LOD) (pg on-column)
Various Amino Acids> 0.9900< 10% (repeatability)70 - 120%125 - 300

Table 2: Performance Characteristics of the N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Derivatization Method for Amino Acid Analysis. [2]

AnalyteLinearity (r²)Precision (RSD%)Accuracy/Recovery (%)Limit of Detection (MDL) (ng/m³)
13 Amino Acids> 0.99< 25%80 - 120%0.094 - 2.336

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the summarized experimental protocols for amino acid derivatization using ECF and MTBSTFA.

Experimental Protocol for Ethyl Chloroformate (ECF) Derivatization[3]
  • Sample Preparation: To 9 µL of an amino acid standard or a dried biological extract, add 100 µL of a water/ethanol/pyridine (6:3:1) mixture.

  • First Derivatization: Add 5 µL of ECF and vortex for 30 seconds.

  • Extraction: Add 100 µL of chloroform to extract the derivatized products.

  • pH Adjustment: Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.

  • Second Derivatization: Add another 5 µL of ECF and vortex for 30 seconds.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • GC-MS Analysis: Collect the organic layer for injection into the GC-MS system.

Experimental Protocol for N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Derivatization[2][4]
  • Sample Drying: Dry an aliquot of the sample (e.g., 50 µL of an amino acid solution) completely.

  • Reagent Addition: Add 70 µL of MTBSTFA and 30 µL of pyridine to the dried sample.

  • Reaction: Heat the mixture at 90°C for 2 hours.

  • Cooling: Allow the vial to cool to room temperature for at least 30 minutes.

  • GC-MS Analysis: The sample is ready for injection into the GC-MS system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the derivatization of amino acids using ethyl chloroformate prior to GC-MS analysis.

ECF_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with Aqueous Sample dried_sample Dried Biological Extract/Standard start->dried_sample Evaporation add_reagents1 Add H₂O/Ethanol/Pyridine and ECF dried_sample->add_reagents1 vortex1 Vortex add_reagents1->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform add_naoh Add NaOH (pH 9-10) add_chloroform->add_naoh add_ecf2 Add ECF add_naoh->add_ecf2 vortex2 Vortex add_ecf2->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic gcms GC-MS Analysis collect_organic->gcms

ECF Derivatization Workflow for GC-MS Analysis

References

A Comparative Guide to Robustness Testing of Chiral Derivatization Methods for Amines in GC-MS Analysis: Ethyl 2-bromopropionate-d3 vs. N-Trifluoroacetyl-L-prolyl chloride (TFAPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the robustness of two chiral derivatization agents used for the gas chromatography-mass spectrometry (GC-MS) analysis of chiral primary amines. The comparison focuses on a method employing the deuterated reagent, Ethyl 2-bromopropionate-d3, and a well-established alternative, N-Trifluoroacetyl-L-prolyl chloride (TFAPC). The information presented is based on established principles of analytical method validation and robustness testing.

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. In the context of chiral derivatization for GC-MS analysis, key parameters to evaluate include derivatization reaction conditions and chromatographic settings.

Experimental Workflow

The general experimental workflow for the chiral derivatization and subsequent GC-MS analysis of a primary amine involves the reaction of the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a non-chiral chromatographic column.

cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS Analysis Analyte Chiral Primary Amine Derivatization Derivatization Reaction Analyte->Derivatization Reagent Chiral Derivatizing Agent (e.g., this compound or TFAPC) Reagent->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Injection Injection into GC-MS Diastereomers->Injection Separation Chromatographic Separation (Non-chiral column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis (Peak Integration, Resolution, Quantitation) Detection->Data

Fig. 1: General workflow for chiral derivatization GC-MS.

Method 1: Derivatization with this compound

This compound is a deuterated chiral derivatizing agent. The deuterium labeling can be advantageous for mass spectrometric detection, potentially offering a clearer mass shift for the derivatized analyte and serving as an internal standard. The derivatization reaction involves the nucleophilic substitution of the bromide by the primary amine of the analyte.

Hypothetical Robustness Testing Protocol

A robustness study for a GC-MS method using this compound for the derivatization of a model chiral amine (e.g., amphetamine) would involve systematic variation of key method parameters.

Table 1: Robustness Testing Parameters and Performance for this compound Method

ParameterNominal ValueVariation (+/-)Resolution (Rs)Analyte Recovery (%)RSD (%) of Peak Area Ratio
Derivatization Temperature (°C) 6052.198.51.8
-52.399.11.5
Derivatization Time (min) 3052.298.91.6
-52.097.82.1
Reagent Molar Excess 2-fold0.5-fold2.399.21.4
-0.5-fold1.996.52.5
GC Inlet Temperature (°C) 250102.298.71.7
-102.299.01.6
Carrier Gas Flow Rate (mL/min) 1.00.12.0-2.0
-0.12.4-1.9

Data presented in this table is hypothetical and for illustrative purposes.

Logical Relationship for Robustness Evaluation

The evaluation of robustness involves assessing the impact of parameter variations on critical method performance characteristics.

cluster_0 Method Parameters Varied cluster_1 Performance Characteristics Monitored Temp Derivatization Temperature Resolution Diastereomer Resolution (Rs) Temp->Resolution Recovery Analyte Recovery Temp->Recovery Precision Precision (RSD%) Temp->Precision Time Derivatization Time Time->Resolution Time->Recovery Time->Precision Reagent Reagent Concentration Reagent->Resolution Reagent->Recovery Reagent->Precision GCTemp GC Inlet Temperature GCTemp->Resolution GCTemp->Precision Flow Carrier Gas Flow Rate Flow->Resolution

Fig. 2: Robustness evaluation logic for derivatization GC-MS.

Method 2: Derivatization with N-Trifluoroacetyl-L-prolyl chloride (TFAPC)

TFAPC is a widely used and commercially available chiral derivatizing agent for primary and secondary amines. It reacts with the amine to form stable diastereomeric amides, which are amenable to GC-MS analysis.

Comparative Robustness Data

For comparison, a hypothetical robustness study for a method using TFAPC is presented.

Table 2: Robustness Testing Parameters and Performance for TFAPC Method

ParameterNominal ValueVariation (+/-)Resolution (Rs)Analyte Recovery (%)RSD (%) of Peak Area Ratio
Derivatization Temperature (°C) 25 (Room Temp)52.599.51.2
-52.699.81.1
Derivatization Time (min) 1552.699.61.3
-52.499.11.5
Reagent Molar Excess 1.5-fold0.3-fold2.799.91.0
-0.3-fold2.398.21.9
GC Inlet Temperature (°C) 260102.599.41.4
-102.599.71.3
Carrier Gas Flow Rate (mL/min) 1.20.12.3-1.8
-0.12.7-1.6

Data presented in this table is hypothetical and for illustrative purposes.

Comparison and Conclusion

FeatureThis compound MethodN-Trifluoroacetyl-L-prolyl chloride (TFAPC) Method
Reaction Conditions Typically requires heating to facilitate the substitution reaction.Generally proceeds readily at room temperature.
Reagent Stability May be sensitive to moisture and light.Highly reactive and moisture-sensitive, requiring careful handling and storage.
Byproducts Hydrogen bromide is a byproduct, which may require neutralization.Hydrogen chloride is a byproduct, which may require neutralization.
Chromatographic Performance Good resolution of diastereomers can be achieved. The deuterated tag offers mass spectrometric advantages.Known to provide excellent chromatographic separation of diastereomers for a wide range of amines.
Robustness Potentially more sensitive to variations in derivatization temperature and time due to the nature of the SN2 reaction.Generally considered a robust and reliable method, though sensitive to moisture during the derivatization step.
Availability Less common as a standard derivatizing agent.Widely commercially available and well-documented in the literature.

Based on this comparative overview, methods employing TFAPC are generally more established and may offer milder derivatization conditions. However, the use of this compound presents an interesting alternative, particularly for applications where the deuterated tag can be leveraged for improved mass spectrometric detection or as an integrated internal standard.

The robustness of any analytical method is critical for its reliable application. The hypothetical data presented in this guide illustrates the types of variations that should be assessed and the performance characteristics that are important to monitor. For any specific application, a thorough in-laboratory validation and robustness study is essential to ensure the method's suitability for its intended purpose.

Safety Operating Guide

Safe Disposal of Ethyl 2-bromopropionate-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 2-bromopropionate-d3, a flammable and corrosive organic compound. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use spark-proof tools and explosion-proof equipment.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1][3]

  • Irritant: It is a lachrymator, meaning it can cause tearing.[1][3]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

PPE Category Specific Requirements
Eye/Face Chemical safety goggles and a face shield (minimum 8-inch).[3]
Hand Wear appropriate protective gloves to prevent skin exposure.[1]
Body Protective clothing to prevent skin contact.
Respiratory In case of inadequate ventilation, use a respirator approved by NIOSH (US) or CEN (EU).[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1][3]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2][3]

  • Absorb Spill: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to soak up the spill.[1][2]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Don Appropriate PPE (Goggles, Gloves, Lab Coat) C Use a Designated, Labeled, Halogenated Organic Waste Container A->C B Designate a Well-Ventilated Area B->C D Do Not Mix with Other Waste Streams C->D G Store Waste Container in a Cool, Dry, Well-Ventilated Area D->G E Absorb Spill with Inert Material (e.g., Sand, Vermiculite) F Collect in a Sealed Container E->F F->C Add to Waste H Arrange for Pickup by a Licensed Waste Disposal Service G->H

References

Personal protective equipment for handling Ethyl 2-bromopropionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-bromopropionate-d3. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended equipment.[1][2][3]

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Chemical safety goggles and face shieldGoggles should be tightly fitting to protect against splashes.[4] A face shield should be worn when there is a higher risk of splashing.[1]
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Butyl rubber gloves can also be considered for extended contact.[5] Always inspect gloves for integrity before use and dispose of them properly after handling.[4]
Respiratory NIOSH-approved respiratorA respirator with an organic vapor cartridge is necessary when working outside of a fume hood or in poorly ventilated areas.[1]
Body Chemical-resistant lab coat or apronA lab coat should be worn to protect against incidental contact. An apron may be necessary for tasks with a higher splash potential.
Footwear Closed-toe shoesShoes should be made of a material that resists chemical penetration.

Operational Plan

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.

  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] The storage area should be clearly marked.

  • Incompatible Materials : Keep away from acids, bases, oxidizing agents, and reducing agents.[8]

  • Container Integrity : Ensure the container is tightly closed when not in use.[4][6]

  • Controlled Environment : All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment : Always wear the appropriate PPE as detailed in the table above before handling the chemical.

  • Dispensing : When transferring or dispensing the chemical, use appropriate tools and techniques to minimize the generation of mists or vapors.

  • Spill Prevention : Have a spill kit readily available. The kit should contain absorbent materials like sand or vermiculite.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.[6]

  • Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.

  • Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[4][6] Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate classification and disposal.[8]

Workflow Diagrams

The following diagrams illustrate the key logical and procedural workflows for safely handling this compound.

Hazard_Assessment_and_PPE_Selection cluster_assessment Hazard Identification & Risk Assessment cluster_selection PPE Selection Identify Chemical Hazards Identify Chemical Hazards Assess Exposure Potential Assess Exposure Potential Identify Chemical Hazards->Assess Exposure Potential leads to Evaluate Risks Evaluate Risks Assess Exposure Potential->Evaluate Risks informs Select Eye/Face Protection Select Eye/Face Protection Evaluate Risks->Select Eye/Face Protection determines need for Select Hand Protection Select Hand Protection Evaluate Risks->Select Hand Protection determines need for Select Body Protection Select Body Protection Evaluate Risks->Select Body Protection determines need for Select Respiratory Protection Select Respiratory Protection Evaluate Risks->Select Respiratory Protection determines need for

Caption: Hazard assessment workflow for PPE selection.

Chemical_Handling_Workflow Receiving Receiving Storage Storage Receiving->Storage Handling & Use Handling & Use Storage->Handling & Use Disposal Disposal Handling & Use->Disposal Emergency Response Emergency Response Handling & Use->Emergency Response

Caption: Step-by-step chemical handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.